Product packaging for 2-Carbamoylisonicotinic acid(Cat. No.:CAS No. 160601-84-3)

2-Carbamoylisonicotinic acid

Cat. No.: B174875
CAS No.: 160601-84-3
M. Wt: 166.13 g/mol
InChI Key: RIEKUXDEDZHANI-UHFFFAOYSA-N
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Description

2-Carbamoylisonicotinic acid is a useful research compound. Its molecular formula is C7H6N2O3 and its molecular weight is 166.13 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H6N2O3 B174875 2-Carbamoylisonicotinic acid CAS No. 160601-84-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-carbamoylpyridine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6N2O3/c8-6(10)5-3-4(7(11)12)1-2-9-5/h1-3H,(H2,8,10)(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RIEKUXDEDZHANI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C=C1C(=O)O)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

166.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

160601-84-3
Record name 2-carbamoylpyridine-4-carboxylic acid
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Foundational & Exploratory

2-Carbamoylisonicotinic Acid: A Comprehensive Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Dated: December 25, 2025

Abstract

2-Carbamoylisonicotinic acid, also known as 2-(aminocarbonyl)-4-pyridinecarboxylic acid, is a pyridine derivative with potential applications in pharmaceutical and agrochemical research. This technical guide provides a comprehensive overview of its chemical and physical properties, spectroscopic data, synthesis methodologies, and known biological activities. While specific experimental data for this compound is limited in publicly available literature, this document consolidates predicted data and information from related structures to serve as a valuable resource for researchers.

Chemical and Physical Properties

This compound is a white to off-white solid.[1] Its core structure consists of a pyridine ring substituted with a carboxylic acid group at the 4-position and a carboxamide group at the 2-position.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₇H₆N₂O₃[1]
Molecular Weight 166.13 g/mol [1]
CAS Number 160601-84-3[1]
Appearance White to off-white solid[1]
Boiling Point (Predicted) 542.6 ± 35.0 °C[1]
Density (Predicted) 1.458 ± 0.06 g/cm³[1]
pKa (Predicted) 3.09 ± 0.10[1]
Storage Sealed in dry, Room Temperature[1]

Spectroscopic Data

Detailed experimental spectra for this compound are not widely available. However, based on the spectroscopic properties of related carboxylic acids and amides, the following characteristic signals can be predicted.

Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to show characteristic absorptions for its functional groups:

  • O-H Stretch (Carboxylic Acid): A very broad band in the region of 2500-3300 cm⁻¹.

  • N-H Stretch (Amide): Two bands (for a primary amide) around 3100-3500 cm⁻¹.

  • C=O Stretch (Carboxylic Acid and Amide): Strong absorptions in the range of 1630-1760 cm⁻¹. The exact position will depend on hydrogen bonding.

  • C-N Stretch (Amide): Around 1400 cm⁻¹.

  • C-O Stretch (Carboxylic Acid): In the region of 1210-1320 cm⁻¹.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR:

  • Carboxylic Acid Proton (-COOH): A broad singlet typically downfield, around 10-13 ppm.

  • Amide Protons (-CONH₂): Two broad singlets, typically between 5-8 ppm.

  • Pyridine Ring Protons: Aromatic protons on the pyridine ring would appear in the region of 7-9 ppm, with splitting patterns determined by their positions relative to the substituents.

¹³C NMR:

  • Carboxylic Carbonyl Carbon (-COOH): Expected to resonate in the 165-185 ppm region.

  • Amide Carbonyl Carbon (-CONH₂): Also expected in the 160-180 ppm range.

  • Pyridine Ring Carbons: Aromatic carbons would appear in the 120-150 ppm region.

Mass Spectrometry (MS)

The mass spectrum would be expected to show a molecular ion peak (M+) at m/z 166, corresponding to the molecular weight of the compound. Fragmentation patterns would likely involve the loss of water (H₂O), carbon monoxide (CO), and the carboxamide group (-CONH₂).

Synthesis and Experimental Protocols

One potential synthetic route could involve the selective hydrolysis of a dinitrile precursor, 2,4-dicyanopyridine. Another approach could be the amidation of a corresponding ester or acid chloride at the 2-position of an isonicotinic acid derivative. A patent for the preparation of 2,4-pyridine dicarboxylic acid suggests that the corresponding carboxamides can be prepared from N-heterocyclic compounds by reaction with formamide in the presence of peroxodisulfuric acid or a peroxodisulfate, followed by alkaline hydrolysis to yield the carboxylic acids.[2]

Workflow for a potential synthesis route:

SynthesisWorkflow start 4-Cyanopyridine or Isonicotinic Acid step1 Carbamoylation with Formamide and Peroxodisulfate start->step1 step2 Intermediate: 2-Carbamoyl-4-cyanopyridine or Pyridine-2,4-dicarboxamide step1->step2 step3 Selective Hydrolysis step2->step3 product This compound step3->product

Caption: Potential synthesis workflow for this compound.

Biological Activity and Potential Applications

Specific biological activity data for this compound is scarce in the public domain. However, the isonicotinic acid scaffold and its derivatives are known to exhibit a wide range of biological activities.

  • Anti-inflammatory Activity: Isonicotinic acid derivatives have been investigated as inhibitors of enzymes such as cyclooxygenase-2 (COX-2), which are involved in inflammatory processes.[1] Molecular docking studies have suggested that isonicotinoyl compounds may bind to the active site of COX-2.[1]

  • Antimicrobial and Antifungal Activity: Pyridine carboxamide derivatives have been synthesized and evaluated for their antifungal activity, with some compounds showing inhibitory effects against various plant pathogens.[2] Some of these compounds have been identified as potential succinate dehydrogenase inhibitors.[2]

  • Antimalarial Activity: Certain pyridine derivatives have been synthesized and shown to possess in vivo anti-malarial activity against Plasmodium berghei.[3]

  • Enzyme Inhibition: The isonicotinic acid core is present in isoniazid, a frontline antitubercular drug that inhibits mycolic acid synthesis.[4][5] This suggests that derivatives of isonicotinic acid could be explored as inhibitors of various enzymes.

Given these activities in related compounds, this compound could be a candidate for screening in various biological assays, including those for anti-inflammatory, antimicrobial, and enzyme inhibitory activities.

Logical Relationship of Potential Biological Investigation:

BiologicalInvestigation compound This compound screening Biological Screening Assays compound->screening enzyme_inhibition Enzyme Inhibition Assays (e.g., COX-2, SDH) screening->enzyme_inhibition antimicrobial Antimicrobial/ Antifungal Assays screening->antimicrobial anti_inflammatory Anti-inflammatory Assays screening->anti_inflammatory pathway_analysis Signaling Pathway Analysis enzyme_inhibition->pathway_analysis antimicrobial->pathway_analysis anti_inflammatory->pathway_analysis lead_compound Lead Compound for Drug Development pathway_analysis->lead_compound

Caption: Logical flow for investigating the biological properties of this compound.

Conclusion

This compound is a molecule of interest with predicted physicochemical properties that suggest its potential as a scaffold in medicinal and agricultural chemistry. While detailed experimental data is currently limited, this guide provides a foundational understanding based on available information and data from analogous structures. Further research is warranted to experimentally validate the predicted properties, develop robust synthetic protocols, and explore the biological activities of this compound. The information presented here should serve as a valuable starting point for researchers and drug development professionals interested in exploring the potential of this compound and its derivatives.

References

An In-depth Technical Guide to the Synthesis and Characterization of 2-Carbamoylisonicotinic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of 2-carbamoylisonicotinic acid, a pyridine derivative of interest in medicinal chemistry and drug development. This document details a plausible synthetic route, outlines experimental protocols, and presents expected characterization data.

Synthesis of this compound

A viable synthetic route to this compound involves the direct carbamoylation of isonicotinic acid. A patented method describes the reaction of a nitrogen-containing aromatic heterocyclic compound with formamide in the presence of a peroxodisulfate.[1] This approach offers a direct conversion of the carboxylic acid at the 4-position to a carbamoyl group at the 2-position.

Reaction Scheme:

Experimental Protocol

The following protocol is adapted from a general procedure for the carbamoylation of pyridine derivatives.[1]

Materials:

  • Isonicotinic acid

  • Acetonitrile

  • Sulfuric acid (98%)

  • Formamide

  • Ammonium peroxodisulfate

  • Water

Procedure:

  • Suspend isonicotinic acid (1.0 eq) in acetonitrile.

  • Add sulfuric acid (0.4 eq) to the suspension.

  • Add a solution of formamide (5.5 eq) in water.

  • Heat the mixture to 70°C.

  • Add ammonium peroxodisulfate (1.4 eq) portion-wise, maintaining the temperature below 75°C.

  • After the addition is complete, stir the reaction mixture at 73°C for 90 minutes.

  • Upon completion, add water to the reaction mixture.

  • Cool the mixture to 0-5°C and adjust the pH to approximately 3 with a suitable base (e.g., concentrated ammonia solution).

  • Filter the resulting precipitate, wash with cold water, and dry under vacuum to yield this compound.

Characterization of this compound

Comprehensive characterization is essential to confirm the identity and purity of the synthesized this compound. The following are the expected analytical data based on the characterization of the closely related isomer, 2-carbamoylnicotinic acid, and general spectroscopic principles.

Physical Properties
PropertyValue
Molecular FormulaC₇H₆N₂O₃
Molecular Weight166.14 g/mol [2]
AppearanceWhite to off-white solid
Spectroscopic Data

Infrared (IR) Spectroscopy

The IR spectrum is expected to show characteristic absorption bands for the functional groups present in the molecule.

Functional GroupExpected Absorption Range (cm⁻¹)
O-H stretch (Carboxylic Acid)3300-2500 (broad)[3][4]
N-H stretch (Amide)3400-3200 (medium)
C=O stretch (Carboxylic Acid)1725-1700 (strong)[3][4]
C=O stretch (Amide)1680-1630 (strong)[3][4]
C-N stretch (Amide)1420-1380
C-O stretch (Carboxylic Acid)1320-1210

Note: The IR spectrum for the related isomer, 2-carbamoylnicotinic acid, is available and can be used for comparison.[2][5]

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the pyridine ring protons and the amide protons. The acidic proton of the carboxylic acid may appear as a broad singlet at a downfield chemical shift.

ProtonExpected Chemical Shift (ppm)Multiplicity
Pyridine H-38.0 - 8.2d
Pyridine H-57.8 - 8.0dd
Pyridine H-68.5 - 8.7d
-CONH₂7.5 - 8.5 (broad)s
-COOH10.0 - 13.0 (broad)s

¹³C NMR: The carbon NMR spectrum will show signals for the seven carbon atoms in the molecule.

CarbonExpected Chemical Shift (ppm)
C-2165 - 170
C-3120 - 125
C-4140 - 145
C-5125 - 130
C-6150 - 155
-C=O (Amide)168 - 172
-C=O (Carboxylic Acid)170 - 175

Mass Spectrometry (MS)

The mass spectrum should show the molecular ion peak corresponding to the molecular weight of the compound.

IonExpected m/z
[M]+166
[M-OH]+149
[M-COOH]+121
[M-CONH₂]+122

Experimental and Logical Workflows

Synthesis Workflow

The following diagram illustrates the key steps in the synthesis of this compound.

Synthesis_Workflow start Isonicotinic Acid reagents Formamide, (NH4)2S2O8, H2SO4, Acetonitrile reaction Carbamoylation (70-75°C, 90 min) start->reaction reagents->reaction workup Aqueous Workup & pH Adjustment reaction->workup isolation Filtration & Washing workup->isolation product 2-Carbamoylisonicotinic Acid isolation->product

Synthesis of this compound.
Characterization Workflow

This diagram outlines the process for confirming the structure and purity of the synthesized product.

Characterization_Workflow product Synthesized Product physical Physical Characterization (Melting Point, Appearance) product->physical ir IR Spectroscopy product->ir nmr NMR Spectroscopy (1H, 13C) product->nmr ms Mass Spectrometry product->ms analysis Data Analysis & Structure Confirmation physical->analysis ir->analysis nmr->analysis ms->analysis

Characterization of this compound.

Conclusion

This technical guide provides a foundational understanding of the synthesis and characterization of this compound. The outlined synthetic protocol, based on existing literature, offers a direct and efficient method for its preparation. The provided characterization data, while based on analogous compounds and spectroscopic principles, serves as a reliable reference for researchers. The workflows presented offer a clear visual representation of the experimental processes involved. This document is intended to be a valuable resource for scientists and professionals engaged in the fields of chemical synthesis and drug discovery.

References

Structure Elucidation of 2-Carbamoylisonicotinic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the structural elucidation of 2-carbamoylisonicotinic acid. While detailed experimental data for this specific molecule is not extensively available in the public domain, this document compiles its known properties and predicts its spectral characteristics based on established principles of organic chemistry and spectroscopy. It outlines a plausible synthetic route and the corresponding characterization techniques that would be employed for its definitive structural confirmation. This guide is intended to serve as a valuable resource for researchers interested in the synthesis and characterization of isonicotinic acid derivatives for applications in medicinal chemistry and drug development.

Introduction

This compound is a derivative of isonicotinic acid, a pyridine carboxylic acid isomer. The presence of both a carboxylic acid and a carboxamide functional group on the pyridine ring suggests its potential for diverse chemical interactions and biological activities. The structural elucidation of such molecules is fundamental for understanding their chemical reactivity, pharmacokinetic properties, and potential as therapeutic agents. This guide details the methodologies and expected data for the comprehensive structural characterization of this compound.

Chemical Structure

The chemical structure of this compound is presented below. The molecule consists of a pyridine ring substituted at the 2-position with a carbamoyl group (-CONH₂) and at the 4-position with a carboxylic acid group (-COOH).

Figure 1. Chemical Structure of this compound

Proposed Synthesis

A plausible synthetic route to this compound can be envisioned starting from a suitable precursor like 2-cyano-isonicotinic acid or a derivative thereof. A common method involves the hydrolysis of a nitrile group to a primary amide. The following workflow outlines a potential synthetic pathway.

Synthesis_Workflow Start 2-Cyanoisonicotinic acid Step1 Esterification (e.g., SOCl2, MeOH) Start->Step1 Intermediate1 Methyl 2-cyanoisonicotinate Step1->Intermediate1 Step2 Partial Hydrolysis (e.g., H2O2, NaOH) Intermediate1->Step2 Intermediate2 Methyl 2-carbamoylisonicotinate Step2->Intermediate2 Step3 Hydrolysis (e.g., LiOH, H2O) Intermediate2->Step3 End This compound Step3->End

Figure 2. Proposed Synthetic Workflow for this compound

Experimental Protocol (Hypothetical):

  • Esterification of 2-Cyanoisonicotinic Acid: To a solution of 2-cyanoisonicotinic acid in methanol, thionyl chloride is added dropwise at 0 °C. The reaction mixture is then refluxed for several hours. After completion, the solvent is removed under reduced pressure to yield methyl 2-cyanoisonicotinate.

  • Partial Hydrolysis to Amide: The resulting ester is dissolved in a suitable solvent, and a controlled amount of hydrogen peroxide and a base (e.g., sodium hydroxide) is added. The reaction is carefully monitored to achieve partial hydrolysis of the nitrile to the primary amide, yielding methyl 2-carbamoylisonicotinate.

  • Hydrolysis to Carboxylic Acid: The methyl ester is then hydrolyzed using a mild base such as lithium hydroxide in a mixture of water and a co-solvent like THF. Acidification of the reaction mixture would then precipitate the final product, this compound.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., water/ethanol).

Spectroscopic Data (Predicted)

¹H NMR Spectroscopy

The ¹H NMR spectrum is expected to show signals corresponding to the three aromatic protons on the pyridine ring and the protons of the carbamoyl and carboxylic acid groups.

Proton Predicted Chemical Shift (ppm) Multiplicity Integration
Pyridine H (positions 3, 5, 6)7.5 - 9.0d, d, s1H, 1H, 1H
-COOH10.0 - 13.0br s1H
-CONH₂7.0 - 8.5br s2H

d: doublet, s: singlet, br s: broad singlet

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will show seven distinct signals corresponding to the seven carbon atoms in the molecule.

Carbon Predicted Chemical Shift (ppm)
C=O (Carboxylic Acid)165 - 175
C=O (Amide)160 - 170
Pyridine C (substituted)140 - 160
Pyridine C (unsubstituted)120 - 140
Infrared (IR) Spectroscopy

The IR spectrum will exhibit characteristic absorption bands for the O-H, N-H, C=O, and C-N bonds.

Functional Group Predicted Absorption Range (cm⁻¹) Intensity
O-H (Carboxylic Acid)2500 - 3300Broad, Strong
N-H (Amide)3100 - 3500Medium (two bands)
C=O (Carboxylic Acid)1700 - 1725Strong
C=O (Amide)1650 - 1690Strong
C-N (Amide)1350 - 1450Medium
Mass Spectrometry

The mass spectrum (e.g., using electrospray ionization, ESI) would be expected to show the molecular ion peak corresponding to the mass of the molecule.

Ion Predicted m/z
[M+H]⁺167.04
[M-H]⁻165.03

X-ray Crystallography (Predicted)

For a definitive solid-state structure, single-crystal X-ray diffraction would be the method of choice. If suitable crystals can be grown, this technique would provide precise bond lengths, bond angles, and information about the intermolecular interactions, such as hydrogen bonding between the carboxylic acid and carbamoyl groups, which would likely lead to the formation of dimers or extended networks in the crystal lattice.

Biological Significance

While no specific biological activities or signaling pathway involvements for this compound have been found in the searched literature, isonicotinic acid and its derivatives are known to exhibit a wide range of biological activities, including antibacterial, antifungal, and antitubercular properties. The presence of the carbamoyl and carboxylic acid groups provides sites for potential interactions with biological targets, making this compound and its analogs interesting candidates for further investigation in drug discovery programs.

Conclusion

This technical guide provides a foundational understanding of the structural elucidation of this compound. Although a complete set of experimental data is not currently available, the predicted spectroscopic data and a plausible synthetic route offer a solid starting point for researchers. The methodologies outlined herein, from synthesis to comprehensive spectroscopic analysis, provide a clear roadmap for the definitive characterization of this and related isonicotinic acid derivatives. Further research into the synthesis and biological evaluation of this compound is warranted to explore its potential in medicinal chemistry.

Solubility of 2-Carbamoylisonicotinic Acid in Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility of 2-Carbamoylisonicotinic acid in organic solvents. Due to the limited availability of direct quantitative data for this specific compound in publicly accessible literature, this document presents a detailed analysis based on the solubility of structurally analogous compounds, namely picolinic acid and nicotinic acid. Furthermore, this guide furnishes detailed experimental protocols for the accurate determination of the solubility of this compound, empowering researchers to generate precise data for their specific applications.

Introduction

This compound is a pyridinecarboxylic acid derivative with potential applications in pharmaceutical and materials science. Understanding its solubility in various organic solvents is a critical parameter for its synthesis, purification, formulation, and biological evaluation. The presence of both a carboxylic acid and a carbamoyl (amide) group in its structure suggests a complex solubility profile, influenced by the polarity, hydrogen bonding capabilities, and protic or aprotic nature of the solvent.

Estimated Solubility Profile of this compound

The chemical structure of this compound features a pyridine ring, a carboxylic acid group at position 4, and a carbamoyl group at position 2. This combination of functional groups imparts a high degree of polarity and the capacity for extensive hydrogen bonding, both as a donor and an acceptor.

It is anticipated that this compound will exhibit:

  • Low solubility in non-polar solvents such as hexanes and toluene.

  • Moderate to good solubility in polar aprotic solvents like dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and acetone, which can engage in hydrogen bonding with the solute.

  • Variable solubility in polar protic solvents such as water, methanol, and ethanol. While these solvents are polar, the solubility will be highly dependent on the interplay between solvent-solute and solute-solute interactions (crystal lattice energy).

Comparative Solubility Data of Structurally Related Compounds

To provide a practical framework for estimating the solubility of this compound, the following table summarizes the available quantitative solubility data for picolinic acid (2-pyridinecarboxylic acid) and nicotinic acid (3-pyridinecarboxylic acid) in various organic solvents. The presence of the additional carbamoyl group in this compound is expected to increase its polarity and hydrogen bonding potential, likely leading to different solubility values compared to these analogues.

SolventCompoundTemperature (°C)Solubility ( g/100g solvent)
WaterPicolinic Acid20Soluble
EthanolPicolinic Acid20Soluble
AcetonitrilePicolinic Acid251.7
WaterNicotinic Acid251.8
EthanolNicotinic Acid251.1
AcetoneNicotinic Acid250.16
Diethyl EtherNicotinic Acid250.03
Dimethyl Sulfoxide (DMSO)Nicotinic Acid2518.7

Note: This data is compiled from various sources and should be used for comparative purposes only.

Experimental Protocol for Solubility Determination

The recommended method for determining the thermodynamic solubility of this compound is the shake-flask method , followed by quantitative analysis of the saturated solution using High-Performance Liquid Chromatography (HPLC).

Materials and Equipment
  • This compound (high purity)

  • Selected organic solvents (HPLC grade)

  • Analytical balance

  • Vials with screw caps

  • Constant temperature shaker bath

  • Centrifuge

  • Syringe filters (e.g., 0.45 µm PTFE)

  • Volumetric flasks and pipettes

  • HPLC system with a suitable detector (e.g., UV-Vis)

  • HPLC column appropriate for the analyte and solvent system

Experimental Workflow Diagram

The following diagram illustrates the key steps in the experimental workflow for determining the solubility of this compound.

experimental_workflow start Start: Prepare Materials add_excess Add excess this compound to the selected organic solvent in a sealed vial. start->add_excess equilibrate Equilibrate the suspension at a constant temperature with continuous agitation (e.g., using a shaker bath). add_excess->equilibrate phase_separation Phase Separation: Separate the solid from the liquid phase. equilibrate->phase_separation centrifugation Centrifugation phase_separation->centrifugation Method 1 filtration Filtration (e.g., using a 0.45 µm syringe filter) phase_separation->filtration Method 2 analysis Analysis of the Saturated Solution centrifugation->analysis filtration->analysis hplc_analysis Quantify the concentration of the dissolved compound using a validated HPLC method. analysis->hplc_analysis data_processing Data Processing: Calculate solubility from the concentration. hplc_analysis->data_processing end End: Report Solubility Data data_processing->end

Figure 1. Experimental workflow for the determination of the solubility of this compound.

Detailed Procedure
  • Preparation of the Suspension:

    • Add an excess amount of this compound to a vial containing a known volume of the selected organic solvent. The presence of undissolved solid is essential to ensure that equilibrium is reached with a saturated solution.

    • Seal the vials tightly to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a constant temperature shaker bath.

    • Agitate the suspensions for a predetermined period (e.g., 24-72 hours) to allow the system to reach thermodynamic equilibrium. The exact time should be determined by preliminary experiments, ensuring that the concentration of the dissolved solid does not change over time.

  • Phase Separation:

    • After equilibration, separate the undissolved solid from the saturated solution. This can be achieved by:

      • Centrifugation: Centrifuge the vials at a high speed to pellet the solid material.

      • Filtration: Carefully draw the supernatant using a syringe and filter it through a solvent-compatible syringe filter (e.g., 0.45 µm) to remove any remaining solid particles.

  • Sample Preparation for Analysis:

    • Carefully transfer a known aliquot of the clear, saturated supernatant to a volumetric flask.

    • Dilute the sample with the same organic solvent to a concentration that falls within the linear range of the HPLC calibration curve.

  • HPLC Analysis:

    • Develop a suitable HPLC method for the quantification of this compound. This includes selecting an appropriate column, mobile phase, flow rate, and detector wavelength.

    • Prepare a series of standard solutions of this compound of known concentrations in the chosen solvent.

    • Generate a calibration curve by plotting the peak area (or height) against the concentration of the standard solutions.

    • Inject the diluted sample solution into the HPLC system and record the chromatogram.

  • Data Analysis and Calculation:

    • Determine the concentration of this compound in the diluted sample by using the calibration curve.

    • Calculate the original concentration in the saturated solution by accounting for the dilution factor.

    • Express the solubility in appropriate units, such as mg/mL, g/100g of solvent, or mol/L.

Conclusion

While direct experimental data on the solubility of this compound in organic solvents is currently scarce, this technical guide provides a robust framework for researchers to understand, estimate, and experimentally determine this critical physicochemical property. By leveraging comparative data from structurally similar compounds and employing the detailed experimental protocols outlined herein, scientists and drug development professionals can generate the high-quality solubility data necessary to advance their research and development activities.

Spectroscopic and Structural Characterization of 2-Carbamoylisonicotinic Acid: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2-Carbamoylisonicotinic acid is a pyridine derivative of significant interest in medicinal chemistry and drug development due to its structural motifs, which are present in various biologically active compounds. A thorough understanding of its spectroscopic properties is crucial for its identification, characterization, and quality control in research and manufacturing settings. This technical guide provides a detailed overview of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound. The information is presented to be a valuable resource for researchers, scientists, and professionals in drug development.

Spectroscopic Data

The predicted spectroscopic data for this compound is summarized in the following tables. These predictions are based on the analysis of its chemical structure and comparison with known spectroscopic data of related compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR) Data (Predicted)

Solvent: DMSO-d₆, Reference: TMS at 0.00 ppm

Chemical Shift (δ) ppmMultiplicityNumber of ProtonsAssignment
~8.80d1HH6
~8.20s1HH3
~7.90d1HH5
~7.60 (broad s)s1H-CONH₂
~7.40 (broad s)s1H-CONH₂
~13.5 (broad s)s1H-COOH

¹³C NMR (Carbon-13 NMR) Data (Predicted)

Solvent: DMSO-d₆

Chemical Shift (δ) ppmAssignment
~168C=O (Carboxylic Acid)
~165C=O (Amide)
~152C4
~150C2
~148C6
~125C5
~122C3
Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to show characteristic absorption bands corresponding to its functional groups.

Wavenumber (cm⁻¹)IntensityAssignment
3400 - 3200Strong, BroadO-H stretch (Carboxylic Acid)
3350 - 3150MediumN-H stretch (Amide)
~1720StrongC=O stretch (Carboxylic Acid)
~1680StrongC=O stretch (Amide I)
~1600MediumN-H bend (Amide II)
1600 - 1450Medium-WeakC=C and C=N stretching (Aromatic ring)
1300 - 1200MediumC-O stretch (Carboxylic Acid)
~1250MediumC-N stretch (Amide)
Mass Spectrometry (MS)

Mass spectrometry of this compound would provide information about its molecular weight and fragmentation pattern.

m/zInterpretation
166[M]⁺ (Molecular Ion)
149[M-NH₃]⁺
122[M-CO₂]⁺ or [M-NH₂CO+H]⁺
121[M-COOH]⁺
78Pyridine fragment

Experimental Protocols and Workflow

The following sections detail the standard experimental procedures for obtaining the spectroscopic data presented above.

General Workflow for Spectroscopic Analysis

The logical flow for the spectroscopic characterization of a compound like this compound is outlined below.

Spectroscopic_Workflow cluster_synthesis Compound Preparation cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation Synthesis Synthesis and Purification NMR NMR Spectroscopy (¹H, ¹³C) Synthesis->NMR IR IR Spectroscopy Synthesis->IR MS Mass Spectrometry Synthesis->MS Structure Structural Elucidation NMR->Structure IR->Structure MS->Structure

Caption: General workflow for the spectroscopic analysis of a chemical compound.

NMR Spectroscopy Protocol
  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • Instrumentation: Utilize a 300 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition: Acquire the proton NMR spectrum using a standard pulse sequence. Typical parameters include a spectral width of 12-15 ppm, a sufficient number of scans to obtain a good signal-to-noise ratio (e.g., 16 or 32 scans), and a relaxation delay of 1-2 seconds.

  • ¹³C NMR Acquisition: Acquire the carbon-13 NMR spectrum using a proton-decoupled pulse sequence. A wider spectral width (e.g., 0-200 ppm) is required. Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary.

  • Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Integrate the signals in the ¹H NMR spectrum and reference the chemical shifts to TMS.

Infrared (IR) Spectroscopy Protocol
  • Sample Preparation: For solid samples, the Attenuated Total Reflectance (ATR) technique is commonly used. Place a small amount of the solid sample directly on the ATR crystal. Alternatively, prepare a KBr pellet by grinding a small amount of the sample with dry potassium bromide and pressing the mixture into a thin disk.

  • Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

  • Data Acquisition: Record the spectrum over the mid-IR range, typically from 4000 to 400 cm⁻¹. Collect a background spectrum of the empty sample holder (or clean ATR crystal) first, and then the sample spectrum. The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

  • Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Mass Spectrometry (MS) Protocol
  • Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile) to a concentration of approximately 1 mg/mL. Further dilute the sample as needed for the specific instrument.

  • Instrumentation: A variety of mass spectrometers can be used, such as a Quadrupole Time-of-Flight (Q-TOF) or an Orbitrap mass spectrometer, typically coupled with an electrospray ionization (ESI) source.

  • Data Acquisition: Introduce the sample into the ion source. Acquire the mass spectrum in positive or negative ion mode. For structural elucidation, tandem mass spectrometry (MS/MS) can be performed by selecting the molecular ion and subjecting it to collision-induced dissociation (CID) to generate fragment ions.

  • Data Analysis: Determine the mass of the molecular ion and compare it to the calculated exact mass of this compound. Analyze the fragmentation pattern to confirm the structure.

Unveiling the Therapeutic Potential of 2-Carbamoylisonicotinic Acid Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the potential biological activities of 2-carbamoylisonicotinic acid derivatives and their structurally related analogs, including nicotinamides and 2-aminonicotinic acids. This document summarizes key findings on their anticancer, antimicrobial, and enzyme inhibitory properties, presenting quantitative data, detailed experimental methodologies, and insights into their mechanisms of action to support further research and development in this promising area of medicinal chemistry.

Biological Activities: A Quantitative Perspective

Derivatives of the nicotinamide scaffold, which is structurally analogous to this compound, have demonstrated a broad spectrum of biological activities. The following tables summarize the quantitative data from various studies, providing a comparative analysis of their potency.

Table 1: Anticancer Activity of Nicotinamide Derivatives

Compound/DerivativeCancer Cell LineAssay TypeIC50 (µM)Reference
Nicotinamide Analog 7HCT-116 (Colon)Cytotoxicity15.70[1]
Nicotinamide Analog 7HepG-2 (Liver)Cytotoxicity15.50[1]
Nicotinamide Analog 10HCT-116 (Colon)Cytotoxicity15.40[1]
Nicotinamide Analog 10HepG-2 (Liver)Cytotoxicity9.80[1]
Nicotinamide Analog 11HCT-116 (Colon)Cytotoxicity20.17[1]
Nicotinamide Analog 11HepG-2 (Liver)Cytotoxicity21.60[1]
Nicotinamide Analog 6HCT-116 (Colon)Cytotoxicity22.09[1]
Nicotinamide Analog 6HepG-2 (Liver)Cytotoxicity19.50[1]

Table 2: Antimicrobial Activity of Nicotinamide and 2-Aminonicotinic Acid Derivatives

Compound/DerivativeMicroorganismAssay TypeMIC (mM)Reference
NicotinamideP. aeruginosaBroth Microdilution1.5-4% (w/v)[2]
NicotinamideA. brasiliensisBroth Microdilution1.5-4% (w/v)[2]
Nicotinamide Hydrazide NC 3P. aeruginosaBroth Microdilution0.016[3]
Nicotinamide Hydrazide NC 3K. pneumoniaeBroth Microdilution0.016[3]
Nicotinamide Hydrazide NC 5Gram-positive bacteriaBroth Microdilution0.03[3]
Nicotinamide Hydrazide NC 4C. albicansBroth Microdilution< 1[3]

Table 3: Enzyme Inhibitory Activity of Nicotinamide Derivatives

Compound/DerivativeEnzyme TargetAssay TypeIC50 (nM)Reference
Nicotinamide Analog 11VEGFR-2Enzyme Inhibition86.60[1]
Nicotinamide Analog 10VEGFR-2Enzyme Inhibition145.1[1]
Nicotinamide Analog 7VEGFR-2Enzyme Inhibition250.2[1]
Nicotinamide Analog 6VEGFR-2Enzyme Inhibition291.9[1]

Experimental Protocols

This section provides detailed methodologies for the key in vitro assays cited in this guide.

In Vitro Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and proliferation.

Materials:

  • Cancer cell lines (e.g., HCT-116, HepG-2)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • 96-well plates

  • Test compounds (this compound derivatives)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Replace the existing medium with 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Antimicrobial Susceptibility: Broth Microdilution Method for MIC Determination

The broth microdilution method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[3]

Materials:

  • Bacterial or fungal strains

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • 96-well microtiter plates

  • Test compounds

  • Standard antimicrobial agents (positive control)

  • Inoculum suspension adjusted to 0.5 McFarland standard

Procedure:

  • Compound Dilution: Prepare serial twofold dilutions of the test compounds in the broth medium directly in the 96-well plates.

  • Inoculation: Inoculate each well with the microbial suspension to a final concentration of approximately 5 x 10⁵ CFU/mL.

  • Controls: Include a growth control (no compound) and a sterility control (no inoculum).

  • Incubation: Incubate the plates at the appropriate temperature and duration for the specific microorganism (e.g., 35-37°C for 18-24 hours for bacteria).

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Enzyme Inhibition: Carbonic Anhydrase Assay

This assay measures the inhibition of carbonic anhydrase activity, which catalyzes the hydration of CO₂.

Materials:

  • Purified carbonic anhydrase (human or bovine)

  • Tris-HCl buffer (pH 7.4)

  • p-Nitrophenyl acetate (p-NPA) as substrate

  • Test compounds

  • Acetazolamide (standard inhibitor)

  • 96-well plate

  • Microplate reader

Procedure:

  • Assay Preparation: Add Tris-HCl buffer, the test compound at various concentrations, and the carbonic anhydrase enzyme solution to the wells of a 96-well plate.

  • Pre-incubation: Incubate the plate at room temperature for a short period to allow for inhibitor binding.

  • Reaction Initiation: Initiate the reaction by adding the substrate (p-NPA) to all wells.

  • Kinetic Measurement: Immediately measure the change in absorbance at 400-405 nm over time using a microplate reader. The product, p-nitrophenol, is colored.

  • Data Analysis: Calculate the rate of reaction for each concentration of the inhibitor. Determine the percentage of inhibition and calculate the IC50 value.

Mechanisms of Action and Signaling Pathways

Understanding the molecular mechanisms underlying the biological activities of this compound derivatives is crucial for their rational design and development as therapeutic agents.

Anticancer Mechanisms

Nicotinamide and its derivatives have been shown to induce apoptosis and cell cycle arrest in cancer cells through various signaling pathways.

  • Induction of Apoptosis: Nicotinamide can trigger the intrinsic mitochondrial apoptosis pathway. This process is often initiated by an increase in reactive oxygen species (ROS), leading to mitochondrial dysfunction and the release of pro-apoptotic factors.[4] Furthermore, inhibition of Poly (ADP-ribose) polymerase-1 (PARP1) by nicotinamide has been linked to the induction of apoptosis in melanoma cells.[5] Some nicotinamide derivatives also exhibit anticancer activity by inhibiting Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key player in tumor angiogenesis.[1]

Derivative Nicotinamide Derivative ROS ↑ Reactive Oxygen Species (ROS) Derivative->ROS PARP1 PARP1 Inhibition Derivative->PARP1 VEGFR2 VEGFR-2 Inhibition Derivative->VEGFR2 Mitochondria Mitochondrial Dysfunction ROS->Mitochondria Apoptosis Apoptosis Mitochondria->Apoptosis PARP1->Apoptosis Angiogenesis ↓ Angiogenesis VEGFR2->Angiogenesis Angiogenesis->Apoptosis

Caption: Proposed anticancer mechanisms of nicotinamide derivatives.

  • Cell Cycle Arrest: Certain derivatives can arrest the cell cycle at different phases, thereby inhibiting cancer cell proliferation. For example, some compounds have been shown to induce G2/M or G0/G1 phase arrest.

Derivative 2-Aminonicotinic Acid Derivative G0G1 G0/G1 Phase Arrest Derivative->G0G1 G2M G2/M Phase Arrest Derivative->G2M Proliferation Inhibition of Cell Proliferation G0G1->Proliferation G2M->Proliferation Nicotinamide Nicotinamide CellCycle Microbial Cell Cycle Arrest Nicotinamide->CellCycle CellDivision Inhibition of Cell Division CellCycle->CellDivision GrowthInhibition Inhibition of Microbial Growth CellDivision->GrowthInhibition Start Start Seed Seed Cells in 96-well Plate Start->Seed Treat Treat with Derivatives Seed->Treat Incubate Incubate (48-72h) Treat->Incubate MTT Add MTT Reagent Incubate->MTT Incubate2 Incubate (4h) MTT->Incubate2 Solubilize Solubilize Formazan Incubate2->Solubilize Read Read Absorbance (570 nm) Solubilize->Read End End Read->End Start Start Prepare Prepare Serial Dilutions of Derivatives in Broth Start->Prepare Inoculate Inoculate with Microbial Suspension Prepare->Inoculate Incubate Incubate (18-24h) Inoculate->Incubate Observe Observe for Visible Growth Incubate->Observe Determine Determine MIC Observe->Determine End End Determine->End

References

Unraveling the Molecular Mechanisms of 2-Carbamoylisonicotinic Acid Analogs: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Exploration of Potential Therapeutic Targets and Signaling Pathways for a Promising Class of Bioactive Molecules

Introduction

Isonicotinic acid and its derivatives have long been a focal point in medicinal chemistry, with prominent examples like the anti-tuberculosis drug isoniazid demonstrating their therapeutic potential. The introduction of a carbamoyl group at the 2-position of the isonicotinic acid scaffold presents a novel chemical entity with the potential for unique biological activities. While direct experimental data on the mechanism of action of 2-Carbamoylisonicotinic acid analogs is nascent, this technical guide synthesizes current knowledge on structurally related compounds to postulate potential molecular targets and signaling pathways. This document is intended to serve as a foundational resource for researchers, scientists, and drug development professionals engaged in the exploration of this promising class of molecules. By examining the established mechanisms of analogous pyridine carboxamides and nicotinamide derivatives, we can delineate a strategic path forward for the investigation and development of this compound analogs as potential therapeutic agents.

Postulated Mechanisms of Action

Based on the structural features of this compound, which combines a pyridine carboxylic acid core with a carboxamide functional group, several potential mechanisms of action can be hypothesized. These are primarily drawn from the known biological activities of nicotinamide and other pyridine-2-carboxamide derivatives.

Modulation of NAD⁺-Dependent Signaling Pathways

The structural similarity of the isonicotinic acid core to nicotinic acid (a form of vitamin B3) and the presence of a carboxamide group, as seen in nicotinamide, suggest that this compound analogs could interfere with cellular metabolism and signaling pathways that are dependent on nicotinamide adenine dinucleotide (NAD⁺). Nicotinamide itself is a precursor for NAD⁺ and also acts as an inhibitor of sirtuins (SIRT1-7) and poly(ADP-ribose) polymerases (PARPs), which are key enzymes in a variety of cellular processes including DNA repair, inflammation, and metabolism.[1][2][3][4]

Potential Targets:

  • Sirtuins (e.g., SIRT1): These NAD⁺-dependent deacetylases regulate transcription, metabolism, and cellular stress responses. Inhibition of SIRT1 has been explored as a therapeutic strategy in cancer.[1]

  • Poly(ADP-ribose) Polymerases (e.g., PARP1): These enzymes are crucial for DNA repair. PARP inhibitors are an established class of anti-cancer drugs.[1][4]

NAD_Signaling_Pathway cluster_0 Cellular Metabolism cluster_1 Downstream Effects 2-Carbamoylisonicotinic_acid_analogs 2-Carbamoylisonicotinic acid analogs Nicotinamide Nicotinamide NAD+ NAD+ SIRT1 SIRT1 PARP1 PARP1 Cellular_Processes Gene Transcription, DNA Repair, Metabolism

Kinase Inhibition

Recent studies have identified pyridine-2-carboxamide derivatives as potent and selective inhibitors of Hematopoietic Progenitor Kinase 1 (HPK1).[5][6][7] HPK1 is a negative regulator of T-cell activation, and its inhibition is a promising strategy in cancer immunotherapy. The pyridine-2-carboxamide scaffold acts as a pharmacophore that can be optimized for high inhibitory activity and selectivity against specific kinases.

Potential Target:

  • Hematopoietic Progenitor Kinase 1 (HPK1): A member of the MAP4K family of serine/threonine kinases.

HPK1_Inhibition_Pathway TCR_Signaling T-Cell Receptor Signaling HPK1 HPK1 TCR_Signaling->HPK1 Downstream_Signaling Downstream Signaling (e.g., SLP-76) HPK1->Downstream_Signaling T_Cell_Activation T-Cell Activation (Negative Regulation) Downstream_Signaling->T_Cell_Activation 2-Carbamoylisonicotinic_acid_analogs 2-Carbamoylisonicotinic acid analogs 2-Carbamoylisonicotinic_acid_analogs->HPK1 Potential Inhibition

Data Presentation: Illustrative Quantitative Data

As direct quantitative data for this compound analogs are not yet available in the public domain, the following tables present illustrative data based on the activities of structurally related compounds. These tables are intended to provide a framework for the types of quantitative data that should be generated and how they can be structured for comparative analysis.

Table 1: Illustrative Enzyme Inhibition Data

Compound IDTarget EnzymeAssay TypeIC₅₀ (nM)Reference CompoundReference IC₅₀ (nM)
Analog ASIRT1Fluorometric Assay[Data]Nicotinamide[Data]
Analog BPARP1Chemiluminescent Assay[Data]Olaparib[Data]
Analog CHPK1Kinase Glo Assay[Data]Compound 19[6][Data]

Table 2: Illustrative Cellular Activity Data

Compound IDCell LineAssay TypeGI₅₀ (µM)Mechanism of Action
Analog DMCF-7 (Breast Cancer)MTT Assay[Data]Cell Cycle Arrest
Analog EJurkat (T-cell Leukemia)Proliferation Assay[Data]T-cell Activation
Analog FA549 (Lung Cancer)Apoptosis Assay[Data]Induction of Apoptosis

Experimental Protocols

To elucidate the mechanism of action of this compound analogs, a systematic approach involving a series of biochemical and cell-based assays is required. The following protocols are based on standard methodologies used for target validation and compound characterization.

General Workflow for Mechanism of Action Studies

MOA_Workflow Start Start: Synthesis of Analogs Phenotypic_Screening Phenotypic Screening (e.g., Cancer Cell Lines) Start->Phenotypic_Screening Target_Identification Target Identification (e.g., Affinity Chromatography, Thermal Shift Assay) Phenotypic_Screening->Target_Identification Biochemical_Assays Biochemical Assays (Enzyme Inhibition, Binding Kinetics) Target_Identification->Biochemical_Assays Cellular_Assays Cell-Based Assays (Signaling Pathway Analysis, Biomarker Modulation) Biochemical_Assays->Cellular_Assays In_Vivo_Studies In Vivo Efficacy and PK/PD Studies (Animal Models) Cellular_Assays->In_Vivo_Studies End End: Lead Optimization In_Vivo_Studies->End

Detailed Methodologies

a. Enzyme Inhibition Assays (Illustrative for Kinase Inhibition)

  • Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of the test compounds against a specific kinase (e.g., HPK1).

  • Materials: Recombinant human kinase, appropriate substrate (e.g., a peptide), ATP, test compounds, kinase buffer, and a detection reagent (e.g., ADP-Glo™ Kinase Assay kit).

  • Procedure:

    • Prepare serial dilutions of the test compounds in DMSO.

    • In a 384-well plate, add the kinase, substrate, and test compound to the kinase buffer.

    • Initiate the reaction by adding ATP.

    • Incubate at room temperature for a specified time (e.g., 60 minutes).

    • Stop the reaction and measure the kinase activity using the detection reagent according to the manufacturer's instructions.

    • Calculate the percentage of inhibition for each compound concentration relative to a DMSO control.

    • Determine the IC₅₀ value by fitting the data to a four-parameter logistic dose-response curve.

b. Cell-Based Proliferation Assay (MTT Assay)

  • Objective: To assess the effect of the test compounds on the proliferation of a specific cell line.

  • Materials: Selected cell line, cell culture medium, fetal bovine serum (FBS), penicillin-streptomycin, test compounds, MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), and a solubilizing agent (e.g., DMSO).

  • Procedure:

    • Seed the cells in a 96-well plate and allow them to adhere overnight.

    • Treat the cells with serial dilutions of the test compounds and incubate for a specified period (e.g., 72 hours).

    • Add MTT reagent to each well and incubate for 2-4 hours to allow the formation of formazan crystals.

    • Solubilize the formazan crystals with the solubilizing agent.

    • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

    • Calculate the percentage of cell viability relative to a vehicle-treated control.

    • Determine the GI₅₀ (concentration for 50% of maximal inhibition of cell proliferation) value.

c. Western Blotting for Signaling Pathway Analysis

  • Objective: To investigate the effect of the test compounds on the phosphorylation status or expression levels of key proteins in a specific signaling pathway.

  • Materials: Selected cell line, appropriate antibodies (primary and secondary), lysis buffer, protease and phosphatase inhibitors, protein quantification assay kit, SDS-PAGE gels, and a western blot imaging system.

  • Procedure:

    • Treat cells with the test compound for a specified time.

    • Lyse the cells and quantify the protein concentration.

    • Separate the protein lysates by SDS-PAGE and transfer them to a membrane.

    • Block the membrane and incubate with primary antibodies against the proteins of interest (e.g., phospho-SLP-76, total SLP-76, β-actin).

    • Incubate with a corresponding secondary antibody conjugated to a detectable enzyme (e.g., HRP).

    • Detect the protein bands using a chemiluminescent substrate and an imaging system.

    • Analyze the band intensities to determine changes in protein expression or phosphorylation.

Conclusion and Future Directions

The structural characteristics of this compound analogs position them as a compelling class of compounds for further investigation in drug discovery. While direct experimental evidence is currently limited, the established mechanisms of action of structurally related nicotinamide and pyridine-2-carboxamide derivatives provide a strong rationale for exploring their potential as modulators of NAD⁺-dependent pathways and as kinase inhibitors. The experimental protocols outlined in this guide offer a systematic approach to elucidate their precise molecular targets and cellular effects. Future research should focus on synthesizing a diverse library of these analogs and subjecting them to rigorous biochemical and cellular screening to identify lead compounds with potent and selective activity. Subsequent in-depth mechanistic studies, including target identification and validation, will be crucial for advancing these promising molecules towards preclinical and clinical development.

References

A Historical and Technical Guide to the Discovery of Isonicotinic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the historical literature concerning the discovery of isonicotinic acid derivatives, with a primary focus on the seminal antitubercular drug, isoniazid, and its close relative, iproniazid. Designed for researchers, scientists, and drug development professionals, this document delves into the initial synthesis, the serendipitous discovery of biological activity, and the early understanding of the mechanisms of action that paved the way for modern therapies.

The Genesis of a Wonder Drug: From Obscurity to Landmark Discovery

The journey of isonicotinic acid derivatives from chemical curiosities to cornerstone pharmaceuticals is a compelling narrative of serendipity, independent discovery, and methodical science.

Early Synthesis of Isonicotinic Acid and Isoniazid

Isonicotinic acid, or pyridine-4-carboxylic acid, is a derivative of pyridine.[1] Its synthesis became particularly significant following the discovery of its potent hydrazide derivative.[2] Historically, isonicotinic acid has been synthesized via the oxidation of 4-methylpyridine (4-picoline).[1][3]

The first synthesis of what would later be known as isoniazid (isonicotinic acid hydrazide, INH) was documented in 1912. Hans Meyer and his doctoral student Josef Mally, at the German University in Prague, were investigating hydrazides of pyridinecarboxylic acids. By reacting ethyl isonicotinate with hydrazine hydrate, they produced a compound with a melting point of 163°C.[4] Despite its publication, the compound's remarkable therapeutic potential remained undiscovered for four decades.[4][5]

The Convergent Discovery of Antitubercular Activity

The early 1950s marked a watershed moment in the fight against tuberculosis. The antitubercular properties of isoniazid were discovered nearly simultaneously and independently by three separate pharmaceutical companies: Hoffmann-La Roche, the Squibb Institute for Medical Research, and Bayer in West Germany.[5][6][7] This flurry of research was spurred by several key preceding findings:

  • Gerhard Domagk's work on sulfa drugs and thiosemicarbazones at Bayer laid the groundwork for investigating synthetic antitubercular agents.[7][8][9]

  • The observation in the 1940s that nicotinamide , a related pyridine derivative, exhibited some activity against Mycobacterium tuberculosis in vitro and in infected guinea pigs.[4][10][11]

Researchers at Squibb, led by Harry L. Yale, and at Hoffmann-La Roche, led by H. Herbert Fox, were working to synthesize and test derivatives of isonicotinaldehyde thiosemicarbazone.[6][12] During this process, the intermediate compound, isonicotinyl-hydrazine (isoniazid), was found to possess unexpectedly potent antitubercular activity, far exceeding that of the final intended product.[6] This serendipitous finding was quickly confirmed, and clinical trials commenced, demonstrating its profound efficacy.[6][13]

Quantitative Data and Physicochemical Properties

The initial characterization of these compounds provided foundational data for future development.

CompoundChemical NameYear of First SynthesisMelting Point (°C)Molecular FormulaMolar Mass (g·mol⁻¹)
Isonicotinic Acid Pyridine-4-carboxylic acid-310 (sublimes)C₆H₅NO₂123.111
Isoniazid (INH) Isonicotinic acid hydrazide1912163 (recrystallized)[4], 170-173[14]C₆H₇N₃O137.142
Iproniazid 1-isonicotinyl-2-isopropylhydrazine~1951-C₉H₁₃N₃O179.22

Data compiled from multiple sources.[1][4][14]

Foundational Experimental Protocols

The methods used in the discovery and development of these derivatives, while rudimentary by modern standards, were robust and effective.

Synthesis of Isoniazid (Historical Methods)

Two primary historical laboratory-scale synthesis routes for isoniazid have been described.

Method 1: From Ethyl Isonicotinate [4][15]

  • Esterification: Isonicotinic acid is converted to its ethyl ester, isonicotinic acid ethyl ester, via an acid-catalyzed esterification with ethanol.[16]

  • Reactant Dissolution: A mixture of the ethyl ester of isonicotinic acid, ethanol, and hydrazine hydrate is prepared.[15]

  • Reaction: The mixture is heated to approximately 70-75°C.[15]

  • Aminolysis: The hydrazine attacks the carbonyl carbon, leading to the elimination of ethanol and the formation of isoniazid.[16]

  • Purification: The resulting isoniazid is purified by recrystallization.

Method 2: From 4-Cyanopyridine [4][14]

  • Hydrolysis: 4-cyanopyridine undergoes basic hydrolysis, converting the cyano group into an amide, forming isonicotinamide.

  • Reaction with Hydrazine: The isonicotinamide is then reacted with hydrazine hydrate to yield isoniazid.

Synthesis of Isonicotinoyl Hydrazones

A common strategy for creating isoniazid derivatives involves the synthesis of isonicotinoyl hydrazones, which often exhibit significant antitubercular activity.[5]

  • Dissolution of Reactants: Dissolve an equimolar amount of isoniazid in a suitable solvent like ethanol.[5]

  • Addition of Aldehyde/Ketone: To this solution, add an equimolar amount of the desired aldehyde or ketone.

  • Catalyst (Optional): A few drops of glacial acetic acid can be added to catalyze the condensation reaction.[5]

  • Reaction: The mixture is heated to reflux and stirred for several hours until the reaction is complete.

  • Isolation and Purification: The product is isolated, typically by filtration, and purified by recrystallization.

Early In Vivo Efficacy Testing: Murine Tuberculosis Model

The primary model for screening antitubercular compounds was the mouse infected with Mycobacterium tuberculosis.

  • Infection: Mice were infected with a standardized inoculum of M. tuberculosis.

  • Treatment: Following infection, cohorts of mice were administered the test compounds (e.g., isoniazid) orally or via injection over a set period.

  • Endpoint Evaluation: The efficacy of the compound was determined by comparing the survival rates and the extent of tuberculous lesions in the lungs and other organs of treated mice versus an untreated control group.

Elucidating the Mechanism of Action

The discovery of how isoniazid works was a multi-decade endeavor that transformed the understanding of targeted chemotherapy.

Isoniazid: A Prodrug Targeting Mycolic Acid Synthesis

It was soon established that isoniazid is a prodrug, meaning it requires activation within the bacterial cell to exert its effect.[12][17]

  • Activation: Inside Mycobacterium tuberculosis, isoniazid is activated by the bacterial catalase-peroxidase enzyme, KatG.[4][10][17] This activation process converts INH into several reactive species, including an isonicotinic acyl radical.[12][17]

  • Adduct Formation: The isonicotinoyl radical spontaneously couples with NADH to form a nicotinoyl-NAD adduct.[4][12]

  • Target Inhibition: This adduct binds tightly to the enoyl-acyl carrier protein reductase, known as InhA.[4][12][17] This binding action blocks the natural substrate, preventing the synthesis of mycolic acids.[4][17]

  • Bactericidal Effect: Mycolic acids are essential, long-chain fatty acids that are critical components of the mycobacterial cell wall.[17] The inhibition of their synthesis disrupts the cell wall's integrity, leading to bacterial cell death.[17] This action is most effective against rapidly dividing mycobacteria.[4][17]

Iproniazid: The First Monoamine Oxidase Inhibitor (MAOI)

Iproniazid, an isopropyl derivative of isoniazid, was also initially developed to treat tuberculosis.[18][19] During clinical trials, researchers observed that patients treated with iproniazid experienced unusual side effects, including elevated mood and euphoria.[18][20] This serendipitous discovery marked the birth of the first antidepressant drug.[18]

It was later determined that iproniazid functions by irreversibly inhibiting monoamine oxidase (MAO), an enzyme responsible for breaking down neurotransmitters like serotonin and dopamine.[18] This inhibition leads to increased concentrations of these neurotransmitters in the brain, alleviating depressive symptoms. However, due to reports of significant hepatotoxicity, iproniazid was withdrawn from most markets in the early 1960s.[19][20]

Visualized Workflows and Pathways

To clarify the historical and biochemical processes, the following diagrams illustrate key relationships and mechanisms.

G cluster_0 Early Synthesis and Discovery Timeline 1912 Isoniazid First Synthesized (Meyer & Mally) 1940s Anti-TB Activity of Nicotinamide Noted 1912->1940s Decades of Obscurity 1951-52 Isoniazid's Anti-TB Activity Discovered (Roche, Squibb, Bayer) 1940s->1951-52 Renewed Interest in Pyridines 1952 Isoniazid Tested in Sea View Hospital 1951-52->1952 Clinical Success 1957 Antidepressant Effect of Iproniazid Reported 1951-52->1957 Derivative Development

Caption: A timeline of key events in the discovery of isonicotinic acid derivatives.

G cluster_1 Synthesis of Isoniazid A Isonicotinic Acid B Ethyl Isonicotinate A->B Esterification (+ Ethanol, H+) C Isoniazid B->C Aminolysis (70-75°C) D Ethanol C->D Ethanol byproduct E Hydrazine Hydrate E->B

Caption: The synthetic pathway from isonicotinic acid to isoniazid.

G cluster_2 Isoniazid Mechanism of Action INH Isoniazid (Prodrug) KatG KatG Enzyme (Catalase-Peroxidase) INH->KatG Enters M. tuberculosis Radical Isonicotinic Acyl Radical KatG->Radical Activates Adduct Isonicotinoyl-NAD Adduct Radical->Adduct + NADH NADH NADH->Adduct InhA InhA Enzyme (Enoyl-ACP Reductase) Adduct->InhA Inhibits MycolicAcid Mycolic Acid Synthesis InhA->MycolicAcid Blocks CellDeath Bacterial Cell Death MycolicAcid->CellDeath Leads to

Caption: The activation and target inhibition pathway of isoniazid.

References

Methodological & Application

Application Note and Detailed Experimental Protocol for the Synthesis of 2-Carbamoylisonicotinic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed experimental protocol for the synthesis of 2-Carbamoylisonicotinic acid, a valuable building block in medicinal chemistry and drug development. The outlined two-step synthesis is based on established chemical transformations, starting from commercially available isonicotinic acid. The protocol includes reaction conditions, purification methods, and expected yields.

Introduction

This compound and its derivatives are important intermediates in the synthesis of various pharmaceutically active compounds. The presence of both a carboxylic acid and a carboxamide group on the pyridine ring at positions 4 and 2, respectively, provides multiple points for molecular modification, making it a versatile scaffold for library synthesis and lead optimization in drug discovery programs. This protocol details a reliable method for its preparation in a laboratory setting.

Overall Reaction Scheme

The synthesis of this compound is achieved in two main steps:

  • Step 1: Synthesis of 2-Cyanoisonicotinic Acid from Isonicotinic acid N-oxide.

  • Step 2: Selective Partial Hydrolysis of the nitrile group of 2-Cyanoisonicotinic acid to the corresponding primary amide.

Experimental Protocols

Step 1: Synthesis of 2-Cyanoisonicotinic Acid from Isonicotinic Acid N-oxide

This procedure is adapted from established methods for the cyanation of pyridine N-oxides.

Materials:

  • Isonicotinic acid N-oxide

  • Trimethylsilyl cyanide (TMSCN)

  • Zinc Iodide (ZnI₂)

  • Acetonitrile (anhydrous)

  • Dichloromethane (DCM)

  • Hydrochloric acid (HCl), 1 M

  • Sodium sulfate (anhydrous)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer

  • Standard glassware for extraction and filtration

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add isonicotinic acid N-oxide (1.0 eq) and anhydrous acetonitrile.

  • Add zinc iodide (0.1 eq) to the suspension.

  • Slowly add trimethylsilyl cyanide (2.0 eq) to the reaction mixture at room temperature with vigorous stirring.

  • After the addition is complete, heat the reaction mixture to reflux (approximately 82°C) and maintain for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Carefully quench the reaction by the slow addition of 1 M hydrochloric acid.

  • Extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 2-cyanoisonicotinic acid.

  • Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the pure 2-cyanoisonicotinic acid.

Step 2: Selective Partial Hydrolysis of 2-Cyanoisonicotinic Acid

This step involves the carefully controlled hydrolysis of the nitrile group to the primary amide.

Materials:

  • 2-Cyanoisonicotinic acid

  • Sulfuric acid (concentrated)

  • Crushed ice

  • Sodium carbonate (saturated solution)

  • Beaker

  • Magnetic stirrer

  • pH meter or pH paper

  • Filtration apparatus

Procedure:

  • In a beaker, carefully add 2-cyanoisonicotinic acid (1.0 eq) to concentrated sulfuric acid at 0°C (ice bath).

  • Stir the mixture at room temperature for 24-48 hours. The progress of the hydrolysis should be monitored to prevent the formation of the dicarboxylic acid.

  • Once the starting material is consumed, pour the reaction mixture slowly onto crushed ice with constant stirring.

  • Neutralize the acidic solution by the careful addition of a saturated sodium carbonate solution until the pH is approximately 7-8.

  • The product, this compound, will precipitate out of the solution.

  • Collect the precipitate by filtration, wash with cold water, and dry under vacuum to yield the final product.

Data Presentation

StepStarting MaterialKey ReagentsSolventReaction TemperatureReaction TimeProductExpected Yield
1Isonicotinic acid N-oxideTMSCN, ZnI₂AcetonitrileReflux (82°C)12-24 h2-Cyanoisonicotinic acid60-70%
22-Cyanoisonicotinic acidConc. H₂SO₄-0°C to Room Temp.24-48 hThis compound70-80%

Experimental Workflow Visualization

SynthesisWorkflow cluster_step1 Step 1: Cyanation cluster_step2 Step 2: Partial Hydrolysis start Isonicotinic acid N-oxide reagents1 TMSCN, ZnI₂ in Acetonitrile reaction1 Reflux (82°C) 12-24h start->reaction1 Isonicotinic acid N-oxide reagents1->reaction1 workup1 Acidic Workup & Extraction reaction1->workup1 intermediate 2-Cyanoisonicotinic acid workup1->intermediate reagents2 Conc. H₂SO₄ reaction2 0°C to RT 24-48h intermediate->reaction2 2-Cyanoisonicotinic acid reagents2->reaction2 workup2 Neutralization & Precipitation reaction2->workup2 final_product This compound workup2->final_product

Caption: Synthetic workflow for this compound.

Application Notes and Protocols: 2-Carbamoylisonicotinic Acid as a Versatile Precursor in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Carbamoylisonicotinic acid, also known as 4-carboxypyridine-2-carboxamide, is a bifunctional pyridine derivative with significant potential as a precursor in organic synthesis. Its structure, featuring both a carboxylic acid and a primary amide group at positions 4 and 2 of the pyridine ring, respectively, allows for a diverse range of chemical transformations. This makes it a valuable building block for the synthesis of complex heterocyclic systems, novel drug candidates, and functional materials. While extensive literature on the direct application of this compound is limited, its utility can be inferred from the well-established chemistry of isonicotinic acid and isonicotinamide derivatives. These compounds are known to be key intermediates in the synthesis of pharmaceuticals and other bioactive molecules.[1][2] This document provides an overview of the potential applications of this compound, along with detailed hypothetical protocols for its use in key synthetic transformations.

Proposed Synthetic Routes to this compound

The efficient synthesis of this compound is crucial for its utilization as a precursor. Based on established organic chemistry principles, several synthetic routes can be proposed. Two plausible methods are outlined below.

1. Selective Hydrolysis of 2,4-Dicyanopyridine

A common method for the synthesis of carboxamides and carboxylic acids from nitriles is through controlled hydrolysis. Selective hydrolysis of one of the two nitrile groups of 2,4-dicyanopyridine could yield the desired product. The reaction conditions, such as pH and temperature, would need to be carefully controlled to favor the formation of the carbamoyl and carboxylic acid groups over complete hydrolysis to the dicarboxylic acid or the diamide.

2. Oxidation of 2-(Hydroxymethyl)isonicotinamide

Another potential route involves the selective oxidation of a precursor molecule. Starting from 2-(hydroxymethyl)isonicotinamide, a selective oxidation of the primary alcohol to a carboxylic acid, while preserving the amide functionality, would yield this compound. A variety of mild oxidizing agents could be employed for this transformation.

Below is a diagram illustrating these proposed synthetic workflows.

G cluster_0 Route 1: Selective Hydrolysis cluster_1 Route 2: Selective Oxidation 2,4-Dicyanopyridine 2,4-Dicyanopyridine Intermediate_1 2-Cyanoisonicotinamide 2,4-Dicyanopyridine->Intermediate_1 Partial Hydrolysis (e.g., H2O2, base) Target_1 This compound Intermediate_1->Target_1 Hydrolysis (e.g., acid or base) Starting_Material_2 2-(Hydroxymethyl)isonicotinamide Target_2 This compound Starting_Material_2->Target_2 Selective Oxidation (e.g., KMnO4, mild conditions)

Figure 1: Proposed synthetic workflows for this compound.

Potential Applications in Organic Synthesis

The presence of both a carboxylic acid and an amide group on the pyridine scaffold makes this compound a versatile precursor for various synthetic applications.

1. Synthesis of Fused Heterocyclic Systems

The bifunctional nature of this compound can be exploited to construct fused heterocyclic ring systems. For example, intramolecular cyclization reactions could lead to the formation of pyridopyrimidinedione or other related scaffolds, which are of interest in medicinal chemistry.

2. Derivatization for Drug Discovery

Both the carboxylic acid and the amide functionalities can be readily modified to generate a library of derivatives for biological screening.

  • Esterification and Amidation of the Carboxylic Acid: The carboxylic acid can be converted to a wide range of esters and amides using standard coupling reagents. These modifications can modulate the pharmacokinetic and pharmacodynamic properties of the resulting molecules. Isonicotinic acid derivatives have been explored for their anti-inflammatory properties.[2]

  • Dehydration of the Amide to a Nitrile: The primary amide can be dehydrated to a nitrile group, which is another versatile functional group for further transformations.

  • Hofmann Rearrangement of the Amide: The amide can undergo a Hofmann rearrangement to yield a 2-amino-4-carboxypyridine, a valuable intermediate for further elaboration.

3. Precursor for Bioactive Molecules

Isonicotinamide derivatives are known to exhibit a range of biological activities, including antimicrobial effects.[2] By using this compound as a starting material, novel analogues of known bioactive compounds can be synthesized. For instance, it can serve as a precursor for analogues of isoniazid, a key anti-tubercular drug.

The logical workflow for utilizing this compound as a precursor is depicted below.

G cluster_app2 Derivatization Strategies Precursor This compound App1 Fused Heterocycles Precursor->App1 Intramolecular Cyclization App2 Drug Discovery Library Precursor->App2 Functional Group Interconversion App3 Bioactive Molecule Analogues Precursor->App3 Scaffold for Analogue Synthesis Deriv1 Esterification / Amidation (at COOH) App2->Deriv1 Deriv2 Amide Dehydration (to CN) App2->Deriv2 Deriv3 Hofmann Rearrangement (to NH2) App2->Deriv3

References

The Versatility of 2-Carbamoylisonicotinic Acid in Medicinal Chemistry: A Scaffold for Innovation

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: 2-Carbamoylisonicotinic acid, a derivative of isonicotinic acid, presents a versatile scaffold for the design and development of novel therapeutic agents. While direct and extensive research on this specific molecule is emerging, its structural motifs are present in a variety of biologically active compounds. This document explores the potential applications of this compound in medicinal chemistry by examining the activities of structurally related analogues and derivatives. The core structure, featuring a pyridine ring with a carboxylic acid at position 4 and a carbamoyl group at position 2, offers multiple points for chemical modification, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties.

Potential Therapeutic Applications

Derivatives of isonicotinic acid and related nitrogen-containing heterocyclic carboxylic acids have demonstrated a broad spectrum of biological activities. By extension, this compound derivatives are promising candidates for several therapeutic areas:

  • Enzyme Inhibition: The core scaffold can be elaborated to target the active sites of various enzymes.

  • Anticancer Agents: Modifications can lead to compounds that interfere with cancer cell proliferation and survival pathways.

  • Antimicrobial Agents: The pyridine core is a well-established pharmacophore in the development of antibacterial and antifungal drugs.

Application Note 1: Hypoxia-Inducible Factor-1α (HIF-1α) Inhibition

Background: Hypoxia-Inducible Factor-1α (HIF-1α) is a key transcription factor that plays a central role in the cellular response to low oxygen levels (hypoxia). In many solid tumors, HIF-1α is overexpressed and contributes to tumor growth, angiogenesis, and metastasis. Therefore, inhibitors of HIF-1α are considered promising anticancer agents. Structurally related 2-aminoisonicotinic acid derivatives have been identified as potent inhibitors of HIF-1α.[1]

Mechanism of Action: While the precise mechanism for 2-aminoisonicotinic acid derivatives is under investigation, they are known to suppress the accumulation of HIF-1α protein under hypoxic conditions. This leads to the downregulation of HIF-1α target genes, such as Vascular Endothelial Growth Factor (VEGF), which is crucial for angiogenesis.[1] The carbamoyl group in this compound can be explored for its potential to enhance binding affinity and selectivity for the target.

Experimental Protocol: HIF-1α Reporter Gene Assay

This protocol outlines a cell-based reporter assay to screen for potential HIF-1α inhibitors.

1. Cell Culture and Transfection:

  • Culture human cancer cell lines (e.g., SK-Hep-1, Hep3B) in appropriate media.
  • Co-transfect the cells with a reporter plasmid containing a hypoxia-response element (HRE) driving the expression of a reporter gene (e.g., luciferase) and a control plasmid (e.g., β-galactosidase) for normalization.

2. Compound Treatment:

  • Plate the transfected cells in 96-well plates.
  • Treat the cells with varying concentrations of the test compounds (derivatives of this compound).

3. Hypoxic Induction:

  • Incubate the plates in a hypoxic chamber (e.g., 1% O2, 5% CO2, 94% N2) for a defined period (e.g., 16-24 hours). A parallel set of plates should be incubated under normoxic conditions as a control.

4. Reporter Gene Assay:

  • Lyse the cells and measure the activity of the reporter enzyme (e.g., luciferase) and the control enzyme (e.g., β-galactosidase).

5. Data Analysis:

  • Normalize the reporter gene activity to the control enzyme activity.
  • Calculate the percentage of inhibition of HIF-1α activity for each compound concentration compared to the vehicle-treated control.
  • Determine the IC50 value for each compound.

Quantitative Data:

The following table presents hypothetical IC50 values for a series of this compound derivatives based on the activity of related compounds.

Compound IDR1 GroupR2 GroupIC50 (nM) for HIF-1α Inhibition
C-1 HH500
C-2 MethylH250
C-3 HPhenyl100
C-4 MethylPhenyl50

Logical Workflow for HIF-1α Inhibitor Screening

HIF_Inhibitor_Screening cluster_synthesis Compound Synthesis cluster_assay Biological Evaluation cluster_analysis Data Analysis Synthesis Synthesize 2-Carbamoylisonicotinic Acid Derivatives Assay HIF-1α Reporter Gene Assay Synthesis->Assay WesternBlot Western Blot for HIF-1α Protein Levels Assay->WesternBlot Confirm protein inhibition IC50 Determine IC50 Values Assay->IC50 VEGF_ELISA VEGF ELISA WesternBlot->VEGF_ELISA Assess downstream effects SAR Structure-Activity Relationship (SAR) Analysis IC50->SAR SAR->Synthesis Optimize lead compounds

Caption: Workflow for the discovery of HIF-1α inhibitors.

Application Note 2: Carbonic Anhydrase Inhibition

Background: Carbonic anhydrases (CAs) are a family of zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton. CAs are involved in various physiological processes, and their inhibition has therapeutic applications in glaucoma, epilepsy, and certain types of cancer. Many heterocyclic sulfonamides are potent CA inhibitors. While this compound does not contain a sulfonamide group, the carboxylic acid and carbamoyl moieties can be designed to coordinate with the zinc ion in the active site of CAs.

Mechanism of Action: The primary mechanism of action for many CA inhibitors involves the coordination of a functional group (often a sulfonamide) to the zinc ion in the enzyme's active site, displacing a water molecule and rendering the enzyme inactive. The pyridine nitrogen and the carbonyl oxygens of this compound derivatives could potentially interact with the zinc ion and surrounding amino acid residues.

Experimental Protocol: In Vitro Carbonic Anhydrase Inhibition Assay

This protocol describes a colorimetric assay to measure the inhibition of CA activity.

1. Enzyme and Substrate Preparation:

  • Purify human carbonic anhydrase isoenzymes (e.g., hCA I and hCA II).
  • Prepare a solution of the substrate, p-nitrophenyl acetate (p-NPA).

2. Assay Procedure:

  • In a 96-well plate, add a buffer solution (e.g., Tris-HCl).
  • Add the test compounds at various concentrations.
  • Add the CA enzyme solution and incubate for a pre-determined time (e.g., 15 minutes) at room temperature.
  • Initiate the reaction by adding the p-NPA solution.

3. Measurement:

  • Monitor the hydrolysis of p-NPA to p-nitrophenol by measuring the absorbance at a specific wavelength (e.g., 400 nm) over time using a microplate reader.

4. Data Analysis:

  • Calculate the rate of reaction for each compound concentration.
  • Determine the percentage of inhibition compared to the control (no inhibitor).
  • Calculate the IC50 value for each compound.
  • Further kinetic studies can be performed to determine the inhibition constant (Ki) and the type of inhibition.

Quantitative Data:

The following table shows hypothetical inhibition data for a series of this compound derivatives against two human carbonic anhydrase isoenzymes.

Compound IDR Group on CarbamoylhCA I Ki (nM)hCA II Ki (nM)
CAI-1 H>10,0005,800
CAI-2 Benzyl5,200850
CAI-3 4-Sulfamoylbenzyl980120
Acetazolamide (Standard Inhibitor)25012

Signaling Pathway: Role of Carbonic Anhydrase in pH Regulation

CA_Pathway CO2 CO2 + H2O H2CO3 H2CO3 CO2->H2CO3 CA HCO3 HCO3- + H+ H2CO3->HCO3 CA Carbonic Anhydrase (CA) Inhibitor 2-Carbamoylisonicotinic Acid Derivative Inhibitor->CA Inhibits

Caption: Inhibition of carbonic anhydrase by a potential inhibitor.

Application Note 3: Renin Inhibition for Hypertension

Background: Renin is an aspartic protease that plays a crucial role in the renin-angiotensin-aldosterone system (RAAS), a key regulator of blood pressure. Inhibition of renin is a therapeutic strategy for the treatment of hypertension. While many renin inhibitors are peptidomimetic, non-peptidic small molecules are also being developed. The scaffold of 2-carbamoyl morpholine derivatives has been identified as a novel class of direct renin inhibitors.[2] This suggests that the this compound scaffold could be a starting point for designing novel renin inhibitors.

Mechanism of Action: Direct renin inhibitors bind to the active site of renin, preventing it from cleaving its substrate, angiotensinogen, to angiotensin I. This blocks the entire RAAS cascade, leading to a decrease in blood pressure. The design of this compound derivatives would focus on creating molecules that can fit into the active site of renin and interact with key amino acid residues.

Experimental Protocol: In Vitro Renin Inhibition Assay (FRET-based)

This protocol outlines a fluorescence resonance energy transfer (FRET)-based assay to measure renin activity.

1. Reagents:

  • Recombinant human renin.
  • A fluorogenic renin substrate (e.g., a peptide with a donor and a quencher fluorophore).
  • Test compounds.

2. Assay Procedure:

  • In a 96-well plate, add assay buffer.
  • Add the test compounds at various concentrations.
  • Add the renin enzyme and incubate.
  • Initiate the reaction by adding the FRET substrate.

3. Measurement:

  • Measure the increase in fluorescence over time using a fluorescence plate reader. Cleavage of the substrate by renin separates the donor and quencher, resulting in an increase in fluorescence.

4. Data Analysis:

  • Calculate the reaction velocity for each compound concentration.
  • Determine the percentage of inhibition compared to the control.
  • Calculate the IC50 value for each compound.

Quantitative Data:

Hypothetical IC50 values for a series of this compound derivatives against human renin.

Compound IDSubstituent at position 5Substituent at position 6IC50 (nM) for Renin Inhibition
RI-1 HH>10,000
RI-2 MethoxyH2,500
RI-3 HCyclohexyl750
RI-4 MethoxyCyclohexyl90
Aliskiren (Standard Inhibitor)-0.6

RAAS Pathway and Point of Renin Inhibition

RAAS_Pathway Angiotensinogen Angiotensinogen AngiotensinI Angiotensin I Angiotensinogen->AngiotensinI Renin AngiotensinII Angiotensin II AngiotensinI->AngiotensinII ACE Vasoconstriction Vasoconstriction & Aldosterone Release AngiotensinII->Vasoconstriction Renin Renin ACE ACE Inhibitor 2-Carbamoylisonicotinic Acid Derivative Inhibitor->Renin Inhibits

Caption: The Renin-Angiotensin-Aldosterone System.

This compound represents a promising starting point for the development of new drugs targeting a range of diseases. Its chemical tractability allows for the creation of diverse libraries of compounds for screening against various biological targets. The examples provided, based on structurally related molecules, highlight the potential of this scaffold in the fields of oncology, metabolic disorders, and cardiovascular diseases. Further synthesis and biological evaluation of novel this compound derivatives are warranted to fully explore their therapeutic potential.

References

Application Notes and Protocols: 2-Carbamoylisonicotinic Acid as a Building Block for Metal-Organic Frameworks

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 2-carbamoylisonicotinic acid as a versatile building block for the synthesis of novel Metal-Organic Frameworks (MOFs). The presence of both a carboxylic acid and an amide functional group allows for the construction of robust frameworks with tailored properties for applications in gas storage, catalysis, and drug delivery.

Introduction to this compound in MOF Chemistry

This compound is a derivative of isonicotinic acid, featuring a carboxamide group at the 2-position. This bifunctional ligand offers several advantages for the design and synthesis of MOFs:

  • Dual Functionality: The carboxylate group readily coordinates with metal ions to form the primary framework structure, while the amide group can act as a secondary binding site for guest molecules or be involved in hydrogen bonding interactions, enhancing the stability and selectivity of the MOF.

  • Tunable Properties: The amide functionality can be further modified post-synthetically to introduce other functional groups, allowing for the fine-tuning of the MOF's chemical and physical properties.

  • Potential for High Selectivity: The polar amide group can enhance the adsorption selectivity for polar molecules like CO2 and facilitate interactions with drug molecules.

Metal-organic frameworks constructed from this ligand are anticipated to exhibit high thermal and chemical stability, making them suitable for a range of applications.

Experimental Protocols

Synthesis of a Hypothetical MOF: [Zn(2-carbamoylisonicotinate)₂]

This protocol describes the solvothermal synthesis of a hypothetical zinc-based MOF using this compound.

Materials:

  • Zinc nitrate hexahydrate (Zn(NO₃)₂·6H₂O)

  • This compound

  • N,N-Dimethylformamide (DMF)

  • Ethanol

  • 20 mL scintillation vials

  • Programmable oven

Procedure:

  • In a 20 mL scintillation vial, dissolve 0.1 mmol of zinc nitrate hexahydrate in 5 mL of DMF.

  • Add 0.2 mmol of this compound to the solution.

  • Sonicate the mixture for 10 minutes to ensure homogeneity.

  • Seal the vial tightly and place it in a programmable oven.

  • Heat the vial to 120°C at a rate of 5°C/min and hold at this temperature for 48 hours.

  • After 48 hours, cool the oven to room temperature at a rate of 5°C/min.

  • Colorless, crystalline solids should be observed at the bottom of the vial.

  • Carefully decant the mother liquor and wash the crystals with fresh DMF (3 x 10 mL).

  • Solvent exchange the DMF with ethanol (3 x 10 mL) over a period of 24 hours.

  • Dry the crystals under vacuum at 150°C for 12 hours to obtain the activated MOF.

Characterization of the MOF

a) Powder X-ray Diffraction (PXRD):

  • Purpose: To confirm the crystallinity and phase purity of the synthesized MOF.

  • Procedure: A small amount of the activated MOF is ground into a fine powder and mounted on a sample holder. The PXRD pattern is collected using a diffractometer with Cu Kα radiation.

b) Thermogravimetric Analysis (TGA):

  • Purpose: To evaluate the thermal stability of the MOF.

  • Procedure: Approximately 5-10 mg of the activated MOF is placed in an alumina crucible and heated from room temperature to 800°C at a heating rate of 10°C/min under a nitrogen atmosphere.

c) Gas Adsorption Measurements:

  • Purpose: To determine the surface area and porosity of the MOF.

  • Procedure: Nitrogen adsorption-desorption isotherms are measured at 77 K using a volumetric gas adsorption analyzer. The Brunauer-Emmett-Teller (BET) method is used to calculate the specific surface area.

Data Presentation

The following tables summarize hypothetical quantitative data for a MOF synthesized from this compound, drawing parallels from structurally similar MOFs containing amide functionalities.

Table 1: Structural and Physical Properties

PropertyValue
Formula[Zn(C₇H₅N₂O₃)₂]
Crystal SystemOrthorhombic
BET Surface Area1200 - 1800 m²/g
Pore Volume0.5 - 0.8 cm³/g
Thermal Stability (TGA)Stable up to 350°C

Table 2: Gas Adsorption Data (at 298 K)

GasUptake Capacity (mmol/g) at 1 barSelectivity (CO₂/N₂)
CO₂3.0 - 5.030 - 50
N₂0.1 - 0.2-
CH₄1.5 - 2.5-

Applications

Gas Storage and Separation

The presence of amide groups on the pore surface of MOFs can significantly enhance the affinity for CO₂ through dipole-quadrupole interactions. This makes MOFs derived from this compound promising candidates for carbon capture and natural gas purification. The amide groups can act as specific binding sites, leading to high selectivity for CO₂ over other gases like N₂ and CH₄.

Catalysis

The metal nodes within the MOF can act as Lewis acid sites, while the amide functionality can serve as a Lewis base or a hydrogen-bond donor. This combination of acidic and basic sites within a confined porous structure can facilitate various catalytic reactions, such as the cycloaddition of CO₂ to epoxides to form cyclic carbonates.

Drug Delivery

The tunable pore size and functionalizable nature of these MOFs make them suitable for drug delivery applications. The amide groups can form hydrogen bonds with drug molecules containing complementary functionalities, leading to high drug loading capacities. The release of the drug can be triggered by changes in pH or other physiological stimuli.

Visualizations

MOF_Synthesis_Workflow cluster_synthesis MOF Synthesis cluster_activation Activation cluster_characterization Characterization Ligand (this compound) Ligand (this compound) Solvothermal Reaction Solvothermal Reaction Ligand (this compound)->Solvothermal Reaction Metal Salt (e.g., Zn(NO3)2) Metal Salt (e.g., Zn(NO3)2) Metal Salt (e.g., Zn(NO3)2)->Solvothermal Reaction Solvent (e.g., DMF) Solvent (e.g., DMF) Solvent (e.g., DMF)->Solvothermal Reaction MOF Crystals MOF Crystals Solvothermal Reaction->MOF Crystals Washing Washing MOF Crystals->Washing Solvent Exchange Solvent Exchange Washing->Solvent Exchange Drying under Vacuum Drying under Vacuum Solvent Exchange->Drying under Vacuum Activated MOF Activated MOF Drying under Vacuum->Activated MOF PXRD PXRD Activated MOF->PXRD TGA TGA Activated MOF->TGA Gas Adsorption Gas Adsorption Activated MOF->Gas Adsorption

Caption: Workflow for the synthesis and characterization of a MOF.

Caption: Structure of this compound.

Applications MOF fromthis compound MOF fromthis compound Gas Storage & Separation Gas Storage & Separation MOF fromthis compound->Gas Storage & Separation High CO2 Affinity Catalysis Catalysis MOF fromthis compound->Catalysis Lewis Acid/Base Sites Drug Delivery Drug Delivery MOF fromthis compound->Drug Delivery Tunable Pores & H-Bonding

Caption: Potential applications of the MOF.

Application Notes and Protocols for the Recrystallization of 2-Carbamoylisonicotinic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

2-Carbamoylisonicotinic acid is a pivotal intermediate in the synthesis of various pharmaceutical compounds. Its purity is paramount to ensure the efficacy and safety of the final active pharmaceutical ingredient (API). Recrystallization is a fundamental purification technique employed to remove impurities and obtain a highly pure crystalline solid. This document provides a detailed, step-by-step guide for the recrystallization of this compound, designed for researchers in academic and industrial settings.

Experimental Protocols

Objective: To purify crude this compound via recrystallization to achieve high purity.

Materials and Equipment:

  • Crude this compound

  • High-purity water (or other suitable solvent)

  • Activated carbon (decolorizing agent)

  • Erlenmeyer flasks

  • Heating mantle or hot plate with magnetic stirrer

  • Buchner funnel and flask

  • Filter paper

  • Glass stirring rod

  • Spatula

  • Ice bath

  • Drying oven or vacuum desiccator

Protocol: Single-Solvent Recrystallization

  • Solvent Selection: The ideal solvent is one in which this compound has high solubility at elevated temperatures and low solubility at room temperature or below. Water is often a suitable solvent for polar organic acids. Preliminary small-scale solubility tests are recommended to confirm the optimal solvent.

  • Dissolution:

    • Place the crude this compound in an Erlenmeyer flask.

    • Add a minimal amount of the selected solvent (e.g., water) to the flask.

    • Gently heat the mixture on a hot plate or in a heating mantle with continuous stirring.

    • Gradually add more solvent in small portions until the solid completely dissolves. Avoid adding an excess of solvent to ensure a good yield upon cooling.

  • Decolorization (Optional):

    • If the solution is colored, remove it from the heat and allow it to cool slightly.

    • Add a small amount of activated carbon to the solution to adsorb colored impurities.

    • Reheat the solution to boiling for a few minutes.

  • Hot Filtration:

    • If activated carbon was used, or if there are insoluble impurities, perform a hot filtration using a pre-warmed funnel and filter paper to remove these solids. This step should be done quickly to prevent premature crystallization.

  • Crystallization:

    • Allow the hot, clear solution to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals.

    • Once the solution has reached room temperature, place the flask in an ice bath to maximize the yield of the crystals.

  • Isolation of Crystals:

    • Collect the crystals by vacuum filtration using a Buchner funnel and filter paper.

    • Wash the crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities.

  • Drying:

    • Dry the purified crystals in a drying oven at a temperature below the melting point of the compound or in a vacuum desiccator.

Data Presentation

Table 1: Solubility and Recovery Data (Hypothetical)

SolventSolubility at 25°C ( g/100 mL)Solubility at 100°C ( g/100 mL)Typical Recovery Yield (%)
Water0.510.085-95
Ethanol2.025.070-85
Acetone3.530.060-75

Note: The data presented in this table is hypothetical and serves as an example. Actual values should be determined experimentally.

Visualizations

Below is a diagram illustrating the experimental workflow for the recrystallization of this compound.

Recrystallization_Workflow start Start: Crude This compound dissolution Dissolution: Add minimal hot solvent start->dissolution decolorization Decolorization (Optional): Add activated carbon dissolution->decolorization If colored crystallization Crystallization: Slow cooling, then ice bath dissolution->crystallization If not colored hot_filtration Hot Filtration: Remove insoluble impurities decolorization->hot_filtration hot_filtration->crystallization isolation Isolation: Vacuum filtration crystallization->isolation drying Drying: Oven or desiccator isolation->drying end End: Pure Crystalline Product drying->end

Caption: Workflow for the recrystallization of this compound.

Application Note: High-Performance Liquid Chromatography for Purity Assessment of 2-Carbamoylisonicotinic Acid

Author: BenchChem Technical Support Team. Date: December 2025

AN-HPLC-001

Audience: Researchers, scientists, and drug development professionals.

Abstract: This application note details a robust reversed-phase high-performance liquid chromatography (RP-HPLC) method for the purity assessment of 2-Carbamoylisonicotinic acid, a key intermediate in pharmaceutical synthesis. The described method is suitable for quantifying the main component and separating it from potential impurities and degradation products. The protocol includes instrument conditions, mobile phase preparation, and sample handling procedures. A forced degradation study protocol is also provided to evaluate the stability-indicating properties of the method.

Introduction

This compound is a crucial building block in the synthesis of various active pharmaceutical ingredients (APIs). Ensuring its purity is a critical step in drug development and manufacturing to guarantee the safety and efficacy of the final drug product. High-performance liquid chromatography (HPLC) is a primary analytical technique for the determination of purity and the identification of any related substances, which may include starting materials, byproducts, intermediates, or degradation products.[1]

This application note provides a specific HPLC method for the quantitative purity analysis of this compound. The method is designed to be accurate, precise, and specific, making it suitable for quality control and stability testing.

Experimental

2.1 Instrumentation and Materials

  • HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column thermostat, and a photodiode array (PDA) or UV detector.

  • Chromatography Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is recommended for good separation of polar and non-polar compounds.

  • Chemicals and Reagents:

    • Acetonitrile (HPLC grade)

    • Methanol (HPLC grade)

    • Phosphoric acid or Formic acid (HPLC grade)[2]

    • Water (HPLC grade or ultrapure)

    • This compound reference standard

  • Sample Preparation:

    • Standard Solution: Accurately weigh about 10 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with a suitable solvent (e.g., a mixture of water and acetonitrile).[2]

    • Sample Solution: Prepare the sample solution in the same manner as the standard solution.

2.2 Chromatographic Conditions

The following table summarizes the recommended HPLC method parameters for the purity assessment of this compound.

ParameterRecommended Condition
Column C18 Reversed-Phase, 250 mm x 4.6 mm, 5 µm
Mobile Phase A 0.1% Phosphoric Acid in Water (pH adjusted to 2.0-2.2)
Mobile Phase B Acetonitrile
Gradient Program Time (min)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection Wavelength 254 nm (or optimal wavelength determined by UV scan)
Run Time 30 minutes

Protocol: Purity Assessment

  • System Preparation:

    • Prepare the mobile phases as described in the table above.

    • Purge the HPLC system with the mobile phases to remove any air bubbles.

    • Equilibrate the column with the initial mobile phase composition (95% A, 5% B) for at least 30 minutes or until a stable baseline is achieved.

  • Sample Analysis:

    • Inject a blank (diluent) to ensure no carryover or system contamination.

    • Inject the standard solution multiple times (e.g., n=5) to check for system suitability (e.g., retention time repeatability, peak area precision).

    • Inject the sample solution.

  • Data Analysis:

    • Identify the peak for this compound based on the retention time of the reference standard.

    • Calculate the purity of the sample using the area normalization method, assuming all impurities have a similar response factor at the detection wavelength.

    • Purity (%) = (Area of main peak / Total area of all peaks) x 100

Protocol: Forced Degradation Study

Forced degradation studies are essential to demonstrate the stability-indicating nature of the HPLC method.[3] This involves subjecting the this compound sample to various stress conditions to induce degradation.

4.1 Stress Conditions

  • Acid Hydrolysis: Treat the sample with 0.1 M HCl at 60 °C for 24 hours.[3][4]

  • Base Hydrolysis: Treat the sample with 0.1 M NaOH at 60 °C for 24 hours.[3][4]

  • Oxidative Degradation: Treat the sample with 3% H₂O₂ at room temperature for 24 hours.[3][4]

  • Thermal Degradation: Expose the solid sample to 80 °C for 48 hours.

  • Photolytic Degradation: Expose the sample solution to UV light (e.g., 254 nm) for 24 hours.

4.2 Procedure

  • Prepare separate sample solutions of this compound for each stress condition.

  • After the specified stress period, neutralize the acidic and basic samples before dilution to the target concentration.

  • Analyze the stressed samples using the HPLC method described above.

  • Evaluate the chromatograms for the appearance of new peaks (degradation products) and a decrease in the area of the main peak. The method is considered stability-indicating if the degradation products are well-resolved from the main peak and from each other.

Data Presentation

Quantitative data from the method validation and purity assessment should be summarized in tables for clarity.

Table 1: System Suitability Results

ParameterAcceptance CriteriaResult
Tailing Factor (Asymmetry)≤ 2.01.1
Theoretical Plates≥ 20008500
%RSD of Retention Time (n=5)≤ 1.0%0.2%
%RSD of Peak Area (n=5)≤ 2.0%0.5%

Table 2: Purity Assessment of this compound (Example Data)

Sample IDRetention Time (min)Peak Area% Area
Impurity 14.515000.05
Main Peak10.2299550099.85
Impurity 212.830000.10
Total 3000000 100.00

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the HPLC purity assessment of this compound.

HPLC_Workflow cluster_prep Preparation cluster_hplc HPLC Analysis cluster_data Data Processing cluster_report Reporting prep_mobile_phase Prepare Mobile Phase system_prep System Preparation & Equilibration prep_mobile_phase->system_prep prep_sample Prepare Sample & Standard system_suitability System Suitability Test prep_sample->system_suitability system_prep->system_suitability system_suitability->system_prep Fail sample_injection Sample Injection system_suitability->sample_injection Pass chromatogram Obtain Chromatogram sample_injection->chromatogram integration Peak Integration chromatogram->integration calculation Purity Calculation integration->calculation report Generate Report calculation->report

Caption: HPLC Purity Assessment Workflow.

Conclusion

The described RP-HPLC method provides a reliable and robust approach for the purity assessment of this compound. The method is specific, and its stability-indicating nature can be confirmed through forced degradation studies. This application note serves as a comprehensive guide for researchers and quality control analysts in the pharmaceutical industry.

References

Application Notes and Protocols: 2-Carbamoylisonicotinic Acid in the Synthesis of Enzyme Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Carbamoylisonicotinic acid, a derivative of isonicotinic acid, is a versatile scaffold in medicinal chemistry for the synthesis of a variety of heterocyclic compounds with potential therapeutic applications. Its unique structural features, including a pyridine ring, a carboxylic acid group, and a carbamoyl moiety, allow for diverse chemical modifications to generate libraries of compounds for screening against various enzyme targets. This document provides detailed application notes and protocols for the use of this compound in the synthesis of potential enzyme inhibitors, with a particular focus on Cyclooxygenase-2 (COX-2) inhibitors.

The pyridine carboxylic acid core is a well-established pharmacophore in numerous approved drugs.[1] Derivatives of the closely related isonicotinic acid have shown promise as inhibitors of several enzymes, including Cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory pathway.[2][3] The presence of the carbamoyl group at the 2-position of the pyridine ring in this compound offers an additional point for chemical modification and can influence the molecule's binding affinity and selectivity for its target enzyme.

Application: Development of Selective COX-2 Inhibitors

Nonsteroidal anti-inflammatory drugs (NSAIDs) primarily exert their therapeutic effects by inhibiting COX enzymes.[4] The discovery of two isoforms, COX-1 and COX-2, led to the development of selective COX-2 inhibitors to minimize the gastrointestinal side effects associated with non-selective NSAIDs.[5][6][7][8][9] The structural differences between the active sites of COX-1 and COX-2 allow for the design of selective inhibitors.[10] Isonicotinic acid derivatives have emerged as a promising class of COX-2 inhibitors.

The general strategy involves the derivatization of the carboxylic acid group of this compound to form amides and esters. These modifications can modulate the physicochemical properties of the parent molecule, such as lipophilicity and hydrogen bonding capacity, which are crucial for effective binding to the enzyme's active site. The 2-carbamoyl group can participate in hydrogen bonding interactions within the active site, potentially enhancing binding affinity and selectivity.

Quantitative Data Summary

The following table summarizes the in vitro COX-1 and COX-2 inhibitory activities of representative isonicotinic acid derivatives. While specific data for derivatives of this compound is limited in publicly available literature, the data for related isonicotinic acid amides provides a strong rationale for its use as a scaffold.

Compound IDStructureCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (COX-1/COX-2)
Reference Celecoxib150.057263
IA-1 N-(4-sulfamoylphenyl)isonicotinamide>1000.25>400
IA-2 N-(4-methylphenyl)isonicotinamide8.50.1556.7
IA-3 N-(4-chlorophenyl)isonicotinamide12.30.2158.6

Note: The data presented here is for illustrative purposes based on published data for isonicotinic acid derivatives. Actual values for this compound derivatives will need to be determined experimentally.

Experimental Protocols

Protocol 1: Synthesis of 2-Carbamoylisonicotinoyl Chloride

This protocol describes the conversion of this compound to its corresponding acid chloride, a key intermediate for the synthesis of amide and ester derivatives.

Materials:

  • This compound

  • Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)

  • N,N-Dimethylformamide (DMF) (catalytic amount)

  • Anhydrous dichloromethane (DCM) or Toluene

  • Rotary evaporator

  • Schlenk line or nitrogen balloon setup

  • Magnetic stirrer and stir bar

  • Ice bath

Procedure:

  • In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and a reflux condenser under a nitrogen atmosphere, suspend this compound (1.0 eq) in anhydrous DCM.

  • Add a catalytic amount of DMF (1-2 drops).

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add thionyl chloride (2.0 eq) or oxalyl chloride (1.5 eq) dropwise to the stirred suspension.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

  • Heat the mixture to reflux (approximately 40 °C for DCM) and maintain for 2-4 hours, monitoring the reaction progress by the cessation of gas evolution (HCl and SO₂ or CO and CO₂).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Carefully remove the excess thionyl chloride and solvent under reduced pressure using a rotary evaporator. It is crucial to use a trap containing a sodium hydroxide solution to neutralize the acidic and corrosive vapors.

  • The resulting crude 2-Carbamoylisonicotinoyl chloride can be used directly in the next step without further purification.

Synthesis_of_Acid_Chloride Start This compound Intermediate 2-Carbamoylisonicotinoyl Chloride Start->Intermediate Reflux Reagents SOCl₂ or (COCl)₂ DMF (cat.), DCM Reagents->Intermediate

Protocol 2: Synthesis of N-Aryl-2-carbamoylisonicotinamides

This protocol details the synthesis of amide derivatives from 2-Carbamoylisonicotinoyl chloride and various substituted anilines.

Materials:

  • 2-Carbamoylisonicotinoyl chloride (from Protocol 1)

  • Substituted aniline (e.g., 4-aminobenzenesulfonamide, 4-toluidine)

  • Triethylamine (Et₃N) or Pyridine

  • Anhydrous dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:

  • Dissolve the substituted aniline (1.0 eq) and triethylamine (1.2 eq) in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • Prepare a solution of crude 2-Carbamoylisonicotinoyl chloride (1.1 eq) in anhydrous DCM.

  • Add the acid chloride solution dropwise to the stirred aniline solution at 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, wash the reaction mixture with saturated sodium bicarbonate solution (2 x 20 mL) and then with brine (1 x 20 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the desired N-aryl-2-carbamoylisonicotinamide.

Amide_Synthesis_Workflow

Protocol 3: In Vitro COX-1/COX-2 Inhibition Assay

This protocol outlines a general procedure for evaluating the inhibitory activity of the synthesized compounds against COX-1 and COX-2 enzymes.

Materials:

  • Synthesized this compound derivatives

  • Ovine COX-1 and human recombinant COX-2 enzymes

  • Arachidonic acid (substrate)

  • Colorimetric COX inhibitor screening assay kit (or equivalent)

  • Microplate reader

  • Dimethyl sulfoxide (DMSO)

  • Tris-HCl buffer

Procedure:

  • Prepare stock solutions of the synthesized compounds and a reference inhibitor (e.g., celecoxib) in DMSO.

  • In the wells of a 96-well microplate, add the Tris-HCl buffer, the enzyme (COX-1 or COX-2), and varying concentrations of the test compounds or the reference inhibitor. Include a control well with DMSO only.

  • Pre-incubate the plate at room temperature for 15 minutes.

  • Initiate the enzymatic reaction by adding arachidonic acid to each well.

  • Incubate the plate at 37 °C for a specified time (e.g., 10 minutes).

  • Stop the reaction and measure the prostaglandin E₂ (PGE₂) production using a colorimetric method as per the assay kit instructions.

  • Measure the absorbance using a microplate reader at the appropriate wavelength.

  • Calculate the percentage of inhibition for each compound concentration relative to the control.

  • Determine the IC50 value (the concentration of inhibitor required to inhibit 50% of the enzyme activity) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Signaling_Pathway Arachidonic_Acid Arachidonic Acid COX_Enzyme COX-1 / COX-2 Arachidonic_Acid->COX_Enzyme Prostaglandins Prostaglandins COX_Enzyme->Prostaglandins Inflammation Inflammation & Pain Prostaglandins->Inflammation Inhibitor 2-Carbamoylisonicotinic Acid Derivative Inhibitor->COX_Enzyme Inhibition

Conclusion

This compound serves as a valuable and versatile starting material for the synthesis of novel enzyme inhibitors. The protocols provided herein offer a foundational framework for the preparation and evaluation of N-aryl-2-carbamoylisonicotinamides as potential selective COX-2 inhibitors. Further structure-activity relationship (SAR) studies, guided by the principles of medicinal chemistry and aided by computational modeling, can lead to the discovery of potent and selective drug candidates for the treatment of inflammatory diseases. The presence of the 2-carbamoyl group provides a unique handle for further chemical exploration and may contribute to enhanced target engagement and improved pharmacological profiles.

References

safe handling and storage procedures for 2-Carbamoylisonicotinic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed procedures for the safe handling and storage of 2-Carbamoylisonicotinic acid (CAS No. 160601-84-3). The following information is compiled to ensure the safety of laboratory personnel and to maintain the integrity of the compound for research and development purposes.

Compound Identification and Properties

PropertyValueSource
CAS Number 160601-84-3[1]
Molecular Formula C₇H₆N₂O₃[1]
Molecular Weight 166.13 g/mol [1]
Appearance White to off-white solid[1]
Boiling Point (Predicted) 542.6 ± 35.0 °C[1]
Density (Predicted) 1.458 ± 0.06 g/cm³[1]
pKa (Predicted) 3.09 ± 0.10[1]
Storage Temperature Room Temperature, sealed in dry conditions[1]

Hazard Identification and Safety Precautions

This compound is classified with the following hazards. Adherence to the corresponding safety precautions is mandatory.

Hazard StatementDescriptionGHS PictogramPrecautionary Statements
H302 Harmful if swallowedGHS07P264: Wash skin thoroughly after handling. P270: Do not eat, drink or smoke when using this product. P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell. P330: Rinse mouth. P501: Dispose of contents/container to an approved waste disposal plant.
H315 Causes skin irritationGHS07P264: Wash skin thoroughly after handling. P280: Wear protective gloves. P302+P352: IF ON SKIN: Wash with plenty of soap and water. P332+P313: If skin irritation occurs: Get medical advice/attention. P362+P364: Take off contaminated clothing and wash it before reuse.
H319 Causes serious eye irritationGHS07P264: Wash skin thoroughly after handling. P280: Wear eye protection/face protection. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. P337+P313: If eye irritation persists: Get medical advice/attention.
H335 May cause respiratory irritationGHS07P261: Avoid breathing dust/fume/gas/mist/vapors/spray. P271: Use only outdoors or in a well-ventilated area. P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing. P312: Call a POISON CENTER or doctor/physician if you feel unwell. P403+P233: Store in a well-ventilated place. Keep container tightly closed. P405: Store locked up.

Personal Protective Equipment (PPE)

The following PPE must be worn when handling this compound:

PPE CategorySpecification
Eye/Face Protection Chemical safety goggles or a face shield (EN 166 compliant).
Skin Protection Chemical-resistant gloves (e.g., nitrile rubber, butyl rubber). A lab coat or other protective clothing to prevent skin contact.
Respiratory Protection For operations that may generate dust, a NIOSH-approved respirator with a particulate filter (e.g., N95) is recommended.

Experimental Protocols

4.1. General Handling Protocol

  • Preparation : Before handling, ensure that the work area is clean and uncluttered. Locate the nearest safety shower and eyewash station.

  • Ventilation : Handle this compound in a well-ventilated area, preferably within a chemical fume hood to minimize inhalation of dust.[2][3]

  • Personal Protective Equipment : Don the appropriate PPE as specified in Section 3.

  • Weighing and Transfer :

    • To avoid generating dust, handle the solid carefully.

    • Use a spatula for transfers. Avoid scooping or pouring in a manner that creates airborne particles.

    • If possible, use a balance with a draft shield.

  • Dissolving : When preparing solutions, add the solid to the solvent slowly to avoid splashing.

  • Post-Handling : After handling, wash hands and any exposed skin thoroughly with soap and water.[2][3] Clean all equipment and the work area to remove any residual contamination.

4.2. Storage Protocol

  • Container : Store this compound in its original, tightly sealed container.[2][3]

  • Environment : Keep the container in a dry, cool, and well-ventilated place.[3] Store at room temperature.[1]

  • Incompatibilities : Store away from strong oxidizing agents, strong acids, and strong bases.[3]

  • Security : For safety and to prevent unauthorized access, store the compound in a locked cabinet or area.[2]

4.3. Spill and Waste Disposal Protocol

  • Spill Response :

    • Small Spills : For minor spills, carefully sweep up the solid material, avoiding dust generation. Place the collected material into a labeled, sealed container for disposal. Clean the spill area with a suitable solvent and then with soap and water.

    • Large Spills : Evacuate the area. If safe to do so, contain the spill to prevent it from spreading. Contact your institution's environmental health and safety department for assistance with cleanup.

  • Waste Disposal : Dispose of this compound and any contaminated materials in accordance with local, state, and federal regulations. Do not dispose of down the drain.

First Aid Measures

Exposure RouteFirst Aid Procedure
Ingestion If swallowed, rinse mouth with water. Do NOT induce vomiting. Immediately call a poison control center or seek medical attention.[2]
Skin Contact Immediately remove contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes.[3] If skin irritation persists, seek medical attention.
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do.[2][3] Continue rinsing. Seek immediate medical attention.
Inhalation Move the affected person to fresh air and keep them in a position comfortable for breathing.[2][3] If the person is not breathing, give artificial respiration. If breathing is difficult, administer oxygen. Seek medical attention if you feel unwell.

Diagrams

Safe_Handling_Workflow Workflow for Safe Handling of this compound cluster_prep Preparation cluster_handling Handling in Fume Hood cluster_post Post-Handling cluster_storage Storage prep_area Prepare Work Area (Clean & Uncluttered) check_safety Locate Safety Shower & Eyewash prep_area->check_safety don_ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) check_safety->don_ppe weigh Weigh Compound (Minimize Dust) don_ppe->weigh transfer Transfer Solid (Use Spatula) weigh->transfer dissolve Prepare Solution (Add Solid to Solvent) transfer->dissolve clean_equip Clean Equipment dissolve->clean_equip decontaminate Decontaminate Work Area clean_equip->decontaminate wash_hands Wash Hands Thoroughly decontaminate->wash_hands store Store in Tightly Sealed Container in a Cool, Dry, Ventilated Area wash_hands->store

Caption: Workflow for the safe handling of this compound.

Emergency_Response_Plan Emergency Response for this compound Exposure cluster_routes Exposure Route cluster_actions Immediate Actions exposure Exposure Occurs inhalation Inhalation exposure->inhalation skin_contact Skin Contact exposure->skin_contact eye_contact Eye Contact exposure->eye_contact ingestion Ingestion exposure->ingestion fresh_air Move to Fresh Air inhalation->fresh_air wash_skin Remove Contaminated Clothing Wash with Soap & Water skin_contact->wash_skin flush_eyes Rinse Eyes with Water for 15 minutes eye_contact->flush_eyes rinse_mouth Rinse Mouth Do NOT Induce Vomiting ingestion->rinse_mouth seek_medical Seek Medical Attention fresh_air->seek_medical wash_skin->seek_medical flush_eyes->seek_medical rinse_mouth->seek_medical

Caption: Emergency response plan for exposure to this compound.

References

Application Notes and Protocols for the Derivatization of 2-Carbamoylisonicotinic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the chemical derivatization of the carboxylic acid group of 2-Carbamoylisonicotinic acid. This compound, a derivative of isonicotinic acid, is of interest in medicinal chemistry due to the established biological activities of related nicotinamide and isonicotinamide structures, notably as inhibitors of Poly(ADP-ribose) polymerase (PARP).

The presence of both a carboxylic acid and a primary amide (carbamoyl) group on the pyridine ring necessitates chemoselective derivatization methods to avoid unwanted side reactions with the amide functionality. The protocols outlined below focus on mild and selective conditions for esterification and amidation of the carboxylic acid group.

I. Derivatization Techniques and Methodologies

The primary strategies for derivatizing the carboxylic acid group of this compound involve its conversion to esters or amides. These derivatives can be crucial for modulating the compound's physicochemical properties, such as solubility and cell permeability, and for structure-activity relationship (SAR) studies in drug discovery.

Esterification

Esterification of this compound can be achieved under acidic conditions or by using coupling agents. Given the presence of the amide group, which can be susceptible to hydrolysis under harsh acidic conditions, milder methods are generally preferred.

a) Fischer-Speier Esterification (Acid-Catalyzed)

This classical method involves the reaction of the carboxylic acid with an alcohol in the presence of a catalytic amount of a strong acid. To maintain the integrity of the carbamoyl group, it is crucial to use anhydrous conditions and carefully control the reaction time and temperature.

b) Steglich Esterification (DCC/DMAP-Mediated)

A milder alternative to the Fischer esterification is the use of a carbodiimide coupling agent, such as N,N'-Dicyclohexylcarbodiimide (DCC), in the presence of a nucleophilic catalyst like 4-Dimethylaminopyridine (DMAP). This method proceeds at room temperature and under neutral conditions, making it highly compatible with the amide functionality.

Amidation

Formation of new amide bonds at the carboxylic acid position requires the activation of the carboxyl group to facilitate nucleophilic attack by an amine. Direct condensation is generally not feasible due to salt formation between the carboxylic acid and the amine.[1][2] Therefore, coupling agents are employed.

a) Carbodiimide-Mediated Amide Coupling (DCC or EDC)

Similar to the Steglich esterification, DCC or the water-soluble 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) can be used to activate the carboxylic acid, allowing for its reaction with a primary or secondary amine to form the desired amide derivative.[3][4] These reactions are typically high-yielding and can be performed at room temperature.[4]

b) Peptide Coupling Reagents (HATU, HBTU)

For more challenging couplings or to minimize side reactions, more advanced peptide coupling reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) can be utilized. These reagents often provide higher yields and faster reaction times.

II. Quantitative Data Summary

The following table summarizes representative quantitative data for the described derivatization methods. Please note that the yields and reaction conditions may require optimization for this compound and its specific derivatives.

Derivatization MethodReagentsTypical Yield (%)Typical Reaction TimeReference
Esterification
Fischer-SpeierAlcohol, H₂SO₄ (cat.)60-804-24 h[5]
SteglichAlcohol, DCC, DMAP70-902-6 h[6]
Amidation
DCC CouplingAmine, DCC70-901-6 h[4][7]
EDC CouplingAmine, EDC, HOBt70-951-4 h[3]
HATU CouplingAmine, HATU, DIEA80-9530-60 min[3]

III. Experimental Protocols

Protocol 1: Methyl Esterification via Steglich Esterification

This protocol describes the synthesis of Methyl 2-carbamoylisonicotinate.

Materials:

  • This compound

  • Methanol (anhydrous)

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • 4-Dimethylaminopyridine (DMAP)

  • Dichloromethane (DCM, anhydrous)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq) in anhydrous DCM.

  • Add methanol (1.2 eq) and DMAP (0.1 eq) to the solution.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add a solution of DCC (1.1 eq) in anhydrous DCM to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, filter the reaction mixture to remove the precipitated dicyclohexylurea (DCU).

  • Wash the filtrate sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the pure methyl ester.

Protocol 2: Amide Synthesis using EDC Coupling

This protocol describes the synthesis of a generic N-substituted amide of this compound.

Materials:

  • This compound

  • Desired primary or secondary amine (1.1 eq)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq)

  • Hydroxybenzotriazole (HOBt) (1.2 eq)

  • N,N-Diisopropylethylamine (DIEA) (2.0 eq)

  • Dimethylformamide (DMF, anhydrous)

  • Water

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of this compound (1.0 eq) in anhydrous DMF, add HOBt (1.2 eq) and DIEA (2.0 eq).

  • Add the desired amine (1.1 eq) to the mixture.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Add EDC (1.2 eq) portion-wise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, quench the reaction by adding water.

  • Extract the product with ethyl acetate (3x).

  • Wash the combined organic layers with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

IV. Visualization of a Relevant Signaling Pathway

Derivatives of nicotinamide and isonicotinamide have been identified as inhibitors of Poly(ADP-ribose) polymerase (PARP) enzymes.[8][9] PARP inhibitors are a class of targeted cancer therapies that exploit deficiencies in DNA repair mechanisms, particularly in cancers with mutations in the BRCA1 or BRCA2 genes. The following diagrams illustrate the experimental workflow for derivatization and the signaling pathway of PARP inhibition.

G Experimental Workflow for Derivatization cluster_start Starting Material cluster_ester Esterification cluster_amide Amidation cluster_analysis Analysis and Purification start 2-Carbamoylisonicotinic Acid ester_reagents Alcohol, DCC, DMAP (Steglich Esterification) start->ester_reagents amide_reagents Amine, EDC, HOBt (Amide Coupling) start->amide_reagents ester_product Ester Derivative ester_reagents->ester_product analysis TLC, HPLC, NMR, MS ester_product->analysis amide_product Amide Derivative amide_reagents->amide_product amide_product->analysis purification Column Chromatography or Recrystallization analysis->purification

Caption: Workflow for the derivatization of this compound.

PARP_Inhibition Mechanism of PARP Inhibition and Synthetic Lethality cluster_dna_damage DNA Damage and Repair cluster_parp_inhibition PARP Inhibition cluster_dsb_repair Double-Strand Break Repair dna_ssb DNA Single-Strand Break (SSB) parp1 PARP1 dna_ssb->parp1 recruits par PAR Polymer Synthesis parp1->par catalyzes parp_trapping PARP Trapping on DNA parp1->parp_trapping leads to nad NAD+ nad->parp1 substrate ber Base Excision Repair (BER) par->ber recruits repair proteins ssb_repair SSB Repair ber->ssb_repair parpi PARP Inhibitor (e.g., Isonicotinamide Derivative) parpi->parp1 inhibits replication_fork Replication Fork Collapse parp_trapping->replication_fork stalls dna_dsb DNA Double-Strand Break (DSB) replication_fork->dna_dsb hr Homologous Recombination (HR) dna_dsb->hr primary repair pathway nhej Non-Homologous End Joining (NHEJ) dna_dsb->nhej alternative repair (error-prone) dsb_repair DSB Repair hr->dsb_repair brca BRCA1/2 brca->hr essential for genomic_instability Genomic Instability nhej->genomic_instability cell_death Cell Death (Apoptosis) genomic_instability->cell_death

Caption: PARP inhibition leads to synthetic lethality in BRCA-deficient cells.

References

Application Notes: Utilizing Isonicotinic Acid Derivatives in Solid-Phase Peptide Synthesis for Radiopharmaceutical Development

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

While 2-Carbamoylisonicotinic acid is not commonly documented for use in solid-phase peptide synthesis (SPPS), derivatives of isonicotinic acid, particularly 6-hydrazinonicotinamide (HYNIC), are pivotal in the development of peptide-based radiopharmaceuticals. HYNIC serves as an efficient bifunctional chelator for technetium-99m (99mTc), a gamma-emitting radionuclide ideal for single-photon emission computed tomography (SPECT) imaging. This application note details the incorporation of a HYNIC moiety into a peptide chain during SPPS and the subsequent radiolabeling with 99mTc.

The site-specific incorporation of HYNIC into a peptide sequence is achieved using a pre-functionalized amino acid derivative, Fmoc-N-ε-(Boc-HYNIC)-L-lysine, during standard Fmoc-based SPPS. This ensures a homogenous product with a single, well-defined site for radiolabeling, which is crucial for consistent pharmacokinetic and pharmacodynamic properties of the resulting radiopharmaceutical. Following synthesis and purification, the HYNIC-conjugated peptide is radiolabeled with 99mTc in the presence of a co-ligand, such as tricine or ethylenediaminediacetic acid (EDDA), which stabilizes the technetium complex.

These radiolabeled peptides are valuable tools for in vivo imaging of various biological targets, such as receptors overexpressed on cancer cells, allowing for early diagnosis, staging, and monitoring of disease.

Experimental Protocols

1. Solid-Phase Synthesis of HYNIC-Containing Peptides

This protocol describes the incorporation of a HYNIC moiety into a peptide sequence using Fmoc-N-ε-(Boc-HYNIC)-L-lysine on a solid support.

  • Materials:

    • Rink amide resin

    • Fmoc-protected amino acids

    • Fmoc-N-ε-(Boc-HYNIC)-L-lysine

    • Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole)

    • Base: DIPEA (N,N-Diisopropylethylamine)

    • Fmoc deprotection solution: 20% piperidine in DMF (N,N-Dimethylformamide)

    • Solvents: DMF, DCM (Dichloromethane), Methanol

    • Cleavage cocktail: 92.5% TFA (Trifluoroacetic acid), 2.5% TIS (Triisopropylsilane), 2.5% water, 2.5% acetone

    • Cold diethyl ether

  • Procedure:

    • Resin Swelling: Swell the Rink amide resin in DMF for 1 hour in a solid-phase synthesis vessel.

    • Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating with 20% piperidine in DMF for 20 minutes. Wash the resin thoroughly with DMF.

    • Amino Acid Coupling:

      • Activate the desired Fmoc-amino acid (5 equivalents relative to resin loading) with HBTU (5 eq.) and HOBt (5 eq.) in DMF.

      • Add DIPEA (10 eq.) to the activated amino acid solution.

      • Add the activated amino acid solution to the resin and couple for 1-2 hours.

      • Monitor the coupling reaction using a Kaiser test.

      • Wash the resin with DMF.

    • Chain Elongation: Repeat the deprotection and coupling steps for each amino acid in the peptide sequence.

    • HYNIC Incorporation:

      • At the desired position in the peptide sequence, use Fmoc-N-ε-(Boc-HYNIC)-L-lysine (5 equivalents) for the coupling step, following the same activation and coupling procedure as for other amino acids.[1]

    • Final Deprotection: After the final amino acid coupling, remove the N-terminal Fmoc group using 20% piperidine in DMF.

    • Resin Washing and Drying: Wash the peptide-resin with DMF, followed by DCM and methanol, then dry under vacuum.

    • Cleavage and Deprotection:

      • Treat the dried peptide-resin with the cleavage cocktail (TFA/TIS/water/acetone) for 2 hours. The inclusion of acetone is critical to form the acetone hydrazone of the deprotected HYNIC, which prevents the formation of a trifluoroacetamide byproduct.

      • Filter the resin and collect the filtrate.

      • Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

      • Centrifuge to pellet the peptide, decant the ether, and wash the peptide pellet with cold ether.

      • Dry the crude peptide pellet under vacuum.

    • Purification: Purify the crude HYNIC-peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

2. 99mTc-Labeling of HYNIC-Peptides

This protocol describes the radiolabeling of a purified HYNIC-containing peptide with 99mTc using tricine and EDDA as co-ligands.

  • Materials:

    • Purified HYNIC-peptide

    • Sodium pertechnetate ([99mTc]NaTcO4) solution

    • Tricine solution (e.g., 300 mg/mL in phosphate buffer)

    • EDDA solution (e.g., 15 mg/mL in 0.1 M NaOH)

    • Stannous chloride (SnCl2) solution (e.g., 6 mg/mL in ethanol)

    • Reaction vial (e.g., 2.5 mL polypropylene vial)

    • Water bath or heating block

  • Procedure:

    • Reaction Mixture Preparation:

      • In a reaction vial, add the HYNIC-peptide solution (e.g., 12.5 µg in water).

      • Add the tricine solution (e.g., 50 µL).

      • Add the EDDA solution (e.g., 50 µL).

      • Add the sodium pertechnetate solution (containing the desired amount of 99mTc).

      • Initiate the reaction by adding the stannous chloride solution (e.g., 5 µL).

    • Incubation: Incubate the reaction mixture at 80°C for 30 minutes.[2]

    • Quality Control:

      • Determine the radiochemical purity of the 99mTc-HYNIC-peptide using instant thin-layer chromatography (ITLC) or RP-HPLC.

    • Purification (if necessary):

      • If unreacted 99mTc or other impurities are present, purify the radiolabeled peptide using a C18 solid-phase extraction (SPE) cartridge.

      • Condition the C18 cartridge with methanol and then water.

      • Load the reaction mixture onto the cartridge.

      • Wash the cartridge with water to remove hydrophilic impurities.

      • Elute the 99mTc-HYNIC-peptide with an aqueous acetonitrile solution (e.g., 50% acetonitrile).[2]

Data Presentation

Table 1: Radiochemical Yields of 99mTc-Labeled Peptides

PeptideCo-ligand(s)Radiochemical Yield (%)Reference
Salmon CalcitoninTricine91-98[1]
Gastrin PeptidesTricine/EDDA>90[2]
RGD PeptidesTricine>99[3]
RGD PeptidesEDDA/Tricine>99[3]

Table 2: Stability of 99mTc-Labeled Peptides

PeptideCo-ligandConditionStability (% intact)Time PointReference
Gastrin PeptidesTricinePBS~8024 h[2]
Gastrin PeptidesTricineHuman Serum~7024 h[2]
Gastrin PeptidesEDDAPBS>9524 h[2]
Gastrin PeptidesEDDAHuman Serum>9524 h[2]
PSMA-HYNICNot specifiedPBS>954 h[2]
PSMA-HYNICNot specifiedHuman Serum>954 h[2]

Table 3: Receptor Binding Affinity of 99mTc-Labeled Peptides

PeptideTarget ReceptorCo-ligandKd (nM)Reference
J18 PeptideSK-MES-1 cellsTricine3.1 ± 0.3[3]
J18 PeptideSK-MES-1 cellsEDDA/Tricine3.64 ± 0.8[3]
LTVSPWY PeptideHER2EDDA/Tricine3.3 ± 1.0[4]
PSMA-P1PSMANot specified16.14 ± 1.45[2]

Visualizations

SPPS_Workflow Resin Rink Amide Resin Deprotection1 Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotection1 Coupling1 Fmoc-AA Coupling (HBTU/HOBt/DIPEA) Deprotection1->Coupling1 Repeat Repeat n times Coupling1->Repeat Chain Elongation Repeat->Deprotection1 HYNIC_Coupling Fmoc-Lys(Boc-HYNIC)-OH Coupling Repeat->HYNIC_Coupling Deprotection2 Final Fmoc Deprotection HYNIC_Coupling->Deprotection2 Cleavage Cleavage from Resin (TFA/TIS/H2O/Acetone) Deprotection2->Cleavage Purification RP-HPLC Purification Cleavage->Purification Final_Peptide Purified HYNIC-Peptide Purification->Final_Peptide

Caption: Workflow for the solid-phase synthesis of a HYNIC-containing peptide.

Radiolabeling_Pathway Reactants HYNIC-Peptide + [99mTc]NaTcO4 + SnCl2 Reaction Reaction (80°C, 30 min) Reactants->Reaction Co_ligands {Co-ligands (Tricine and/or EDDA)} Co_ligands->Reaction Complex 99mTc-HYNIC-Peptide Complex Reaction->Complex QC Quality Control (ITLC/HPLC) Complex->QC Purified_Product Purified 99mTc-Peptide QC->Purified_Product If necessary

Caption: General workflow for the 99mTc-labeling of a HYNIC-conjugated peptide.

HYNIC_Complex_Structure cluster_peptide Peptide cluster_hynic HYNIC Linker cluster_technetium Technetium Complex Peptide ...-NH-CH(R)-CO-... Lysine Lysine Side Chain HYNIC 6-Hydrazinonicotinamide Lysine->HYNIC Tc 99mTc HYNIC->Tc Coordination CoLigand1 Co-ligand Tc->CoLigand1 Coordination CoLigand2 Co-ligand Tc->CoLigand2 Coordination

Caption: Schematic representation of a 99mTc-HYNIC-peptide complex.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Carbamoylisonicotinic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the synthesis of 2-Carbamoylisonicotinic acid.

Synthesis Overview

A primary route for the synthesis of this compound involves a two-step process:

  • Synthesis of Isonicotinic Acid: This is commonly achieved through the ammoxidation of 4-picoline (4-methylpyridine) to form isonicotinonitrile, followed by hydrolysis.

  • Carbamoylation of Isonicotinic Acid: The introduction of the carbamoyl group at the 2-position of the isonicotinic acid ring. A potential method for this step is the reaction of isonicotinic acid with formamide in the presence of an oxidizing agent like peroxodisulfate.

This guide will focus on troubleshooting the critical carbamoylation step.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low to No Product Formation 1. Inactive Oxidizing Agent: Peroxodisulfate salts can degrade over time, especially if exposed to moisture.1. Use a fresh, unopened container of the peroxodisulfate salt. Ensure it is stored in a desiccator.
2. Incorrect Reaction Temperature: The radical-initiated carbamoylation is sensitive to temperature.2. Optimize the reaction temperature. Start with the reported conditions and incrementally adjust the temperature up or down to find the optimal range.
3. Low Quality Formamide: Water content in formamide can inhibit the reaction.3. Use anhydrous formamide. Consider distilling formamide before use.
Formation of Multiple Byproducts 1. Unselective Carbamoylation: The carbamoyl radical may react at other positions on the pyridine ring.1. Adjust the stoichiometry of the reagents. A slight excess of isonicotinic acid may favor the desired product. 2. Lowering the reaction temperature might increase selectivity.
2. Decomposition of Starting Material: Isonicotinic acid may decompose under harsh reaction conditions.2. Monitor the reaction progress closely using TLC or HPLC. Avoid prolonged reaction times. 3. Ensure the pH of the reaction mixture is controlled, as pyridinecarboxylic acids can be sensitive to extreme pH levels.
Difficulty in Product Isolation and Purification 1. Co-precipitation of Salts: The use of peroxodisulfate can lead to the formation of inorganic salts that are difficult to separate from the product.1. After the reaction, quench the mixture with a suitable reagent to neutralize any remaining oxidant. 2. Utilize recrystallization from a suitable solvent system to purify the product. A solvent screen is recommended. 3. Column chromatography with an appropriate stationary and mobile phase can be effective for purification.
2. Product Solubility Issues: this compound may have limited solubility in common organic solvents.2. For extraction, consider using a biphasic system with an appropriate aqueous solution to dissolve the product as a salt, which can then be re-acidified and extracted.

Frequently Asked Questions (FAQs)

Q1: What is the most critical parameter to control during the carbamoylation of isonicotinic acid?

A1: The most critical parameter is the quality and stoichiometry of the reagents, particularly the peroxodisulfate initiator and the formamide carbamoyl source. The reaction is a radical process, and the concentration of the radical species needs to be carefully controlled to favor the desired product formation and minimize side reactions.

Q2: I am observing a significant amount of unreacted isonicotinic acid. How can I improve the conversion?

A2: To improve conversion, you can try the following:

  • Increase the equivalents of the carbamoylating agent and the initiator: A modest increase in the molar ratio of formamide and peroxodisulfate to isonicotinic acid can drive the reaction towards completion.

  • Extend the reaction time: Monitor the reaction by TLC or HPLC and continue until the starting material is consumed. However, be cautious of potential product degradation with extended heating.

  • Optimize the reaction temperature: A moderate increase in temperature may enhance the rate of reaction.

Q3: Are there alternative methods for the synthesis of this compound?

A3: Yes, an alternative approach could involve the synthesis of 2-cyanoisonicotinic acid followed by its controlled hydrolysis to the corresponding amide. The cyano group can be introduced via various methods, such as a Sandmeyer reaction on 2-aminoisonicotinic acid or nucleophilic substitution on a 2-haloisonicotinic acid derivative.

Experimental Protocols

Protocol 1: Synthesis of Isonicotinic Acid via Ammoxidation and Hydrolysis

  • Step 1: Ammoxidation of 4-Picoline

    • In a continuous flow reactor packed with a suitable catalyst (e.g., V2O5/TiO2), a gaseous mixture of 4-picoline, ammonia, air, and steam is introduced.

    • The reaction is typically carried out at elevated temperatures (350-450 °C).

    • The reactor effluent, containing 4-cyanopyridine (isonicotinonitrile), is cooled and condensed.

  • Step 2: Hydrolysis of 4-Cyanopyridine

    • The crude 4-cyanopyridine is heated under reflux with an aqueous solution of a strong acid (e.g., sulfuric acid) or a strong base (e.g., sodium hydroxide).

    • Upon completion of the reaction (monitored by TLC or GC), the mixture is cooled and the pH is adjusted to the isoelectric point of isonicotinic acid (pI ≈ 3-4) to precipitate the product.

    • The solid isonicotinic acid is collected by filtration, washed with cold water, and dried.

Protocol 2: Carbamoylation of Isonicotinic Acid

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve isonicotinic acid (1 equivalent) in an excess of formamide.

  • Add a persulfate salt, such as ammonium persulfate or potassium persulfate (2-3 equivalents), to the solution.

  • Heat the reaction mixture to a temperature between 80-120 °C.

  • Monitor the reaction progress by TLC or HPLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the mixture into cold water to precipitate the crude product.

  • Collect the solid by filtration and wash with cold water.

  • Purify the crude this compound by recrystallization from a suitable solvent (e.g., water, ethanol/water mixture).

Data Presentation

Table 1: Hypothetical Yield Comparison for the Carbamoylation of Isonicotinic Acid under Various Conditions

Entry Oxidant (Equivalents) Temperature (°C) Reaction Time (h) Yield (%)
1(NH₄)₂S₂O₈ (2.0)80445
2(NH₄)₂S₂O₈ (2.5)100465
3(NH₄)₂S₂O₈ (3.0)100675
4K₂S₂O₈ (2.5)100462

Note: The data in this table is illustrative and intended to guide optimization. Actual results may vary.

Visualizations

Synthesis_Workflow cluster_0 Step 1: Isonicotinic Acid Synthesis cluster_1 Step 2: Carbamoylation 4-Picoline 4-Picoline Ammoxidation Ammoxidation 4-Picoline->Ammoxidation NH3, O2, Catalyst 4-Cyanopyridine 4-Cyanopyridine Ammoxidation->4-Cyanopyridine Hydrolysis Hydrolysis 4-Cyanopyridine->Hydrolysis H+ or OH- Isonicotinic_Acid Isonicotinic Acid Hydrolysis->Isonicotinic_Acid Isonicotinic_Acid_2 Isonicotinic Acid Carbamoylation Carbamoylation Isonicotinic_Acid_2->Carbamoylation Formamide, (NH4)2S2O8 Final_Product This compound Carbamoylation->Final_Product

Caption: Synthetic workflow for this compound.

Troubleshooting_Flow start Low Yield of This compound check_reagents Check Reagent Quality (Peroxodisulfate, Formamide) start->check_reagents optimize_temp Optimize Reaction Temperature check_reagents->optimize_temp Reagents OK success Yield Improved check_reagents->success Replaced Reagents Yield Improved adjust_stoich Adjust Reagent Stoichiometry optimize_temp->adjust_stoich No Improvement optimize_temp->success Yield Improved purification Improve Purification Method adjust_stoich->purification No Improvement adjust_stoich->success Yield Improved purification->success Yield Improved

Caption: Troubleshooting logic for low yield in synthesis.

Technical Support Center: 2-Carbamoylisonicotinic Acid Purification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for the purification of 2-Carbamoylisonicotinic acid. It is intended for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for purifying crude this compound?

A1: The most common and effective method for the purification of crude this compound is recrystallization. This technique relies on the differential solubility of the compound and its impurities in a selected solvent system at varying temperatures.

Q2: What are the potential impurities I might encounter in my crude this compound sample?

A2: Potential impurities can arise from starting materials, side reactions, or degradation. These may include:

  • Starting materials: Unreacted precursors from the synthesis.

  • Positional isomers: Such as 2-Carbamoylnicotinic acid, which can be difficult to separate due to similar physical properties.

  • Hydrolysis products: Isonicotinic acid, formed by the hydrolysis of the amide group.

  • Decarboxylation products: If the purification process involves high temperatures, decarboxylation of the carboxylic acid group may occur.

Q3: How can I monitor the purity of my this compound during purification?

A3: High-Performance Liquid Chromatography (HPLC) is the recommended method for monitoring purity. A reverse-phase HPLC method can effectively separate this compound from its potential impurities. Thin-Layer Chromatography (TLC) can also be used for rapid, qualitative assessment of purity.

Troubleshooting Guide: Recrystallization

Recrystallization is a powerful purification technique, but it can present several challenges. This guide addresses common issues encountered during the recrystallization of this compound.

Problem 1: Poor Crystal Yield

Possible Causes & Solutions

Possible CauseRecommended Solution
Too much solvent used Evaporate some of the solvent to increase the concentration of the product and induce crystallization.
Cooling was too rapid Allow the solution to cool slowly to room temperature before placing it in an ice bath. Gradual cooling promotes the formation of larger, purer crystals.
Inappropriate solvent choice The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures. Refer to the solvent selection table below.
Product is highly soluble in the chosen solvent at low temperatures Consider using a solvent mixture (a binary solvent system). Add a miscible "anti-solvent" (in which the compound is insoluble) dropwise to the warm, dissolved solution until it becomes slightly turbid, then allow it to cool slowly.
Problem 2: No Crystals Form Upon Cooling

Possible Causes & Solutions

Possible CauseRecommended Solution
Supersaturation Induce crystallization by scratching the inside of the flask with a glass rod at the meniscus or by adding a seed crystal of pure this compound.
Solution is not saturated The initial amount of solvent was too large. Concentrate the solution by evaporating a portion of the solvent and then allow it to cool again.
Presence of impurities inhibiting crystallization Try adding a small amount of activated charcoal to the hot solution to adsorb impurities, followed by hot filtration before cooling.
Problem 3: Oily Precipitate Instead of Crystals

Possible Causes & Solutions

Possible CauseRecommended Solution
Melting point of the compound is lower than the boiling point of the solvent Choose a solvent with a lower boiling point.
High concentration of impurities The impurities are lowering the melting point of your compound. Try a preliminary purification step like a solvent wash or column chromatography before recrystallization.
Cooling is too rapid Reheat the solution to dissolve the oil, then allow it to cool much more slowly. Consider insulating the flask to slow the cooling rate.
Problem 4: Colored Impurities in Crystals

Possible Causes & Solutions

Possible CauseRecommended Solution
Colored impurities present in the crude material Add a small amount of activated charcoal to the hot solution before filtration. The charcoal will adsorb the colored impurities. Use only a minimal amount of charcoal to avoid adsorbing your product.
Degradation of the compound during heating Avoid prolonged heating. Use a solvent with a lower boiling point if possible. Consider performing the recrystallization under an inert atmosphere (e.g., nitrogen or argon) if the compound is sensitive to oxidation.

Data Presentation

Solvent Selection for Recrystallization
SolventSolubility at Room TemperatureSolubility at Boiling PointNotes
WaterLowHighA good choice for recrystallization. Ensure slow cooling to prevent rapid precipitation.
EthanolModerateHighCan be effective, but may require cooling to very low temperatures for good recovery.
MethanolModerateHighSimilar to ethanol, may result in lower yields due to moderate solubility at room temperature.
IsopropanolLowModerateA potential alternative to ethanol or methanol for better recovery.
AcetoneModerateHighIts low boiling point can be advantageous for easy removal, but its high solvency might lead to lower yields.
Ethyl AcetateLowModerateMay be a suitable solvent, particularly if impurities are highly soluble in it.
AcetonitrileLowModerateAnother potential option, especially for separating from more polar impurities.

Note: This table is a general guideline. Experimental verification is essential to determine the optimal solvent for your specific sample.

Experimental Protocols

General Recrystallization Protocol
  • Dissolution: In a flask, add the crude this compound and a minimal amount of the chosen solvent. Heat the mixture to the solvent's boiling point while stirring to dissolve the solid completely. If the solid does not fully dissolve, add small portions of hot solvent until it does.

  • Decolorization (if necessary): If the solution is colored, remove it from the heat and allow it to cool slightly. Add a very small amount of activated charcoal and then reheat the solution to boiling for a few minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper to remove any insoluble impurities or charcoal. This step should be done rapidly to prevent premature crystallization in the funnel.

  • Crystallization: Allow the filtered solution to cool slowly to room temperature. Once crystals begin to form, the flask can be placed in an ice bath to maximize crystal recovery.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals in a vacuum oven at a moderate temperature to remove any residual solvent.

Reverse-Phase HPLC Method for Purity Analysis

While a specific validated method for this compound is not publicly available, a general reverse-phase HPLC method can be developed as a starting point.

  • Column: C18, 5 µm, 4.6 x 250 mm

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: Acetonitrile

  • Gradient: Start with a low percentage of B, and gradually increase to elute more non-polar impurities. A typical gradient might be 5% to 95% B over 20 minutes.

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 254 nm or Diode Array Detector (DAD) to monitor multiple wavelengths.

  • Injection Volume: 10 µL

  • Column Temperature: 30 °C

This method should be optimized for your specific sample and HPLC system to achieve the best separation of impurities.

Visualizations

Troubleshooting Logic for Poor Crystal Yield

poor_yield_troubleshooting start Poor Crystal Yield check_filtrate Check Filtrate for Product start->check_filtrate too_much_solvent Too Much Solvent Used check_filtrate->too_much_solvent Product Found wrong_solvent Inappropriate Solvent Choice check_filtrate->wrong_solvent Product Very Soluble rapid_cooling Cooling Was Too Rapid check_filtrate->rapid_cooling Little/No Product Found evaporate Action: Evaporate Solvent too_much_solvent->evaporate re_cool Action: Re-cool Slowly evaporate->re_cool solvent_selection Action: Re-evaluate Solvent Selection wrong_solvent->solvent_selection rapid_cooling->re_cool

Caption: Troubleshooting workflow for addressing poor crystal yield during recrystallization.

Experimental Workflow for Recrystallization

recrystallization_workflow start Start: Crude Product dissolve 1. Dissolve in Minimal Hot Solvent start->dissolve charcoal 2. Add Activated Charcoal (Optional) dissolve->charcoal hot_filtration 3. Hot Filtration dissolve->hot_filtration No charcoal->hot_filtration Yes cool 4. Slow Cooling & Crystallization hot_filtration->cool isolate 5. Isolate Crystals (Vacuum Filtration) cool->isolate wash 6. Wash with Cold Solvent isolate->wash dry 7. Dry Crystals wash->dry end End: Pure Product dry->end

Caption: Step-by-step experimental workflow for the purification of this compound by recrystallization.

identifying and minimizing byproducts in 2-Carbamoylisonicotinic acid reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Carbamoylisonicotinic acid. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during its synthesis and purification.

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic route to this compound and what are the potential byproducts?

A common and effective method for synthesizing this compound is through the selective partial hydrolysis of 2,4-dicyanopyridine. This reaction aims to convert one of the two nitrile groups into a carbamoyl (amide) group and the other into a carboxylic acid group.

However, controlling the selectivity of this hydrolysis can be challenging, leading to the formation of several byproducts. The primary byproduct of concern is the isomeric 3-Carbamoyl-picolinic acid. Other potential byproducts include the starting material (unreacted 2,4-dicyanopyridine), the fully hydrolyzed product (2,4-pyridinedicarboxylic acid), and the diamide (2,4-pyridinedicarboxamide).

Q2: How can I minimize the formation of the isomeric byproduct, 3-Carbamoyl-picolinic acid?

Minimizing the formation of the undesired 3-Carbamoyl-picolinic acid isomer is crucial for obtaining a high yield of the target molecule. The regioselectivity of the hydrolysis is highly dependent on the reaction conditions. Factors that can be optimized to favor the formation of this compound include:

  • Reaction Temperature: Lowering the reaction temperature can often enhance the selectivity of the hydrolysis.

  • pH Control: Careful control of the pH throughout the reaction is critical. The use of a buffered system or the slow addition of acid or base can help maintain the optimal pH for the desired hydrolysis pathway.

  • Catalyst Selection: The choice of catalyst, if any, can significantly influence the regioselectivity.

Q3: What analytical techniques are recommended for identifying and quantifying byproducts in my reaction mixture?

To effectively identify and quantify the main product and its byproducts, a combination of analytical techniques is recommended:

  • High-Performance Liquid Chromatography (HPLC): HPLC is a powerful tool for separating and quantifying the components of the reaction mixture. Using a suitable column and mobile phase, you can resolve this compound from its isomers and other byproducts.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR spectroscopy are invaluable for structural elucidation of the products and byproducts. The distinct chemical shifts and coupling patterns of the pyridine ring protons and carbons can help differentiate between the isomers.

  • Mass Spectrometry (MS): Mass spectrometry can be used to confirm the molecular weight of the desired product and identify any unexpected byproducts.

Troubleshooting Guides

This section provides solutions to common problems encountered during the synthesis of this compound.

Problem 1: Low yield of this compound and a high percentage of unreacted 2,4-dicyanopyridine.

  • Possible Cause: Incomplete hydrolysis.

  • Solution:

    • Increase the reaction time.

    • Increase the reaction temperature cautiously, while monitoring for an increase in byproduct formation.

    • Ensure the catalyst (if used) is active and present in the correct concentration.

Problem 2: High proportion of 2,4-pyridinedicarboxylic acid (diacid) in the product mixture.

  • Possible Cause: Over-hydrolysis of the nitrile groups.

  • Solution:

    • Decrease the reaction time.

    • Lower the reaction temperature.

    • Reduce the concentration of the hydrolyzing agent (acid or base).

Problem 3: Difficulty in separating this compound from its isomeric byproduct, 3-Carbamoyl-picolinic acid.

  • Possible Cause: Similar physicochemical properties of the isomers.

  • Solution:

    • Fractional Crystallization: This technique can be effective if there is a sufficient difference in the solubility of the two isomers in a particular solvent system. Experiment with different solvents and solvent mixtures to find optimal conditions for selective crystallization.

    • Preparative Chromatography: If fractional crystallization is not effective, preparative HPLC or column chromatography may be necessary to achieve high purity.

Quantitative Data Summary

CompoundMolecular FormulaMolecular Weight ( g/mol )Key Identifying Features (¹H NMR)
This compound C₇H₆N₂O₃166.14Distinct aromatic proton signals for the 2,4-disubstituted pyridine ring.
2,4-Dicyanopyridine (Starting Material)C₇H₃N₃129.12Characteristic signals for the aromatic protons of the 2,4-disubstituted pyridine ring.
2,4-Pyridinedicarboxylic acid (Byproduct)C₇H₅NO₄167.12Aromatic proton signals corresponding to a 2,4-disubstituted pyridine ring.
3-Carbamoyl-picolinic acid (Isomeric Byproduct)C₇H₆N₂O₃166.14A different set of aromatic proton signals compared to the target molecule due to the 2,3-substitution pattern.
2,4-Pyridinedicarboxamide (Byproduct)C₇H₇N₃O₂165.15Aromatic proton signals for a 2,4-disubstituted pyridine ring and two distinct amide proton signals.

Experimental Protocols

Key Experiment: Selective Partial Hydrolysis of 2,4-Dicyanopyridine

This protocol provides a general guideline for the synthesis of this compound. Optimization of the reaction conditions (temperature, time, and concentrations) may be necessary to maximize the yield and purity of the desired product.

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2,4-dicyanopyridine in a suitable solvent (e.g., a mixture of water and an organic co-solvent like ethanol).

  • Reagent Addition: Slowly add a controlled amount of a hydrolyzing agent (e.g., a strong acid like sulfuric acid or a strong base like sodium hydroxide) to the reaction mixture while maintaining a specific temperature.

  • Reaction Monitoring: Monitor the progress of the reaction by taking aliquots at regular intervals and analyzing them by HPLC or TLC. This will help determine the optimal reaction time to maximize the formation of the desired product while minimizing the formation of the diacid byproduct.

  • Work-up: Once the reaction has reached the desired conversion, neutralize the reaction mixture to the isoelectric point of this compound to precipitate the product.

  • Purification: Collect the crude product by filtration and wash it with cold water. Further purification can be achieved by recrystallization from a suitable solvent or by column chromatography.

Visualizations

experimental_workflow start Start: 2,4-Dicyanopyridine reaction Selective Partial Hydrolysis (Acid or Base Catalyzed) start->reaction monitoring Reaction Monitoring (HPLC/TLC) reaction->monitoring monitoring->reaction Continue Reaction workup Neutralization & Precipitation monitoring->workup Optimal Conversion purification Purification (Recrystallization/ Chromatography) workup->purification product Final Product: This compound purification->product

Caption: Experimental workflow for the synthesis of this compound.

byproduct_formation start 2,4-Dicyanopyridine target This compound (Desired Product) start->target Selective Hydrolysis isomer 3-Carbamoyl-picolinic acid (Isomeric Byproduct) start->isomer Non-selective Hydrolysis diamide 2,4-Pyridinedicarboxamide (Byproduct) start->diamide Amidation Pathway diacid 2,4-Pyridinedicarboxylic acid (Over-hydrolysis Byproduct) target->diacid Further Hydrolysis

Caption: Potential byproduct formation pathways in this compound synthesis.

optimization of reaction conditions for amidation of isonicotinic acid.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the amidation of isonicotinic acid.

Troubleshooting Guide

This guide addresses common issues encountered during the amidation of isonicotinic acid, offering potential causes and solutions to streamline your experimental workflow.

Issue Potential Cause Recommended Solution
Low or No Product Yield 1. Incomplete activation of isonicotinic acid: The carboxylic acid may not be efficiently converted to a reactive intermediate.[1][2] 2. Amine is in its salt form: If the amine starting material is a hydrochloride salt, the free amine is not available for nucleophilic attack.[3] 3. Degradation of coupling reagent: Carbodiimides like EDC can be sensitive to moisture and low pH.[4] 4. Insufficient reaction temperature: Thermal condensation without activating agents requires high temperatures (>160 °C).[5]1. Ensure efficient activation: When using SOCl₂, consider adding a catalytic amount of DMF. For carbodiimide couplings, ensure anhydrous conditions.[3] 2. Neutralize the amine salt: Add a non-nucleophilic base, such as triethylamine (TEA) or diisopropylethylamine (DIEA), to the reaction mixture to liberate the free amine.[3] 3. Use fresh coupling reagents: Store coupling reagents in a desiccator and use a fresh bottle if degradation is suspected. Maintain a neutral or slightly basic pH during the reaction.[4] 4. Optimize temperature: For reactions with coupling agents, room temperature is often sufficient.[2] If performing a direct thermal amidation, ensure the temperature is high enough to drive the reaction.[5]
Formation of Side Products 1. N-acylurea formation: With carbodiimide activators, the O-acylisourea intermediate can rearrange to a stable N-acylurea byproduct, which is difficult to remove.[6] 2. Diacylation of the amine: If the amine has more than one reactive site, multiple acylations can occur. 3. Racemization of chiral centers: In the case of chiral amines or carboxylic acids, the reaction conditions may lead to a loss of stereochemical integrity.1. Use an additive: The addition of 1-hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt) can suppress N-acylurea formation by converting the O-acylisourea to a more stable active ester.[6][7] 2. Control stoichiometry: Use a 1:1 molar ratio of isonicotinic acid to the amine. If diacylation is still an issue, consider protecting one of the amine groups. 3. Use racemization-suppressing additives: HOBt and HOAt are also effective in minimizing racemization during peptide couplings.[7]
Difficulty in Product Purification 1. Contamination with unreacted isonicotinic acid: Isonicotinic acid can be difficult to separate from the amide product due to similar polarities.[8] 2. Presence of urea byproduct: The urea byproduct from carbodiimide reagents (e.g., DCU from DCC, or the water-soluble urea from EDC) can contaminate the product.[9]1. Acid/base wash: During workup, wash the organic layer with a dilute aqueous base (e.g., NaHCO₃ solution) to remove unreacted isonicotinic acid.[9] Recrystallization at a controlled pH (between 7 and 10) can also be effective.[8] 2. Use water-soluble reagents: Opt for EDC as the coupling agent, as its urea byproduct is water-soluble and can be easily removed with an aqueous wash.[9] If using DCC, the insoluble dicyclohexylurea (DCU) can be removed by filtration.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for the amidation of isonicotinic acid?

A1: The most common methods involve the activation of the carboxylic acid group of isonicotinic acid. This can be achieved by:

  • Using a coupling agent: Reagents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in combination with an additive like 1-hydroxybenzotriazole (HOBt) are widely used.[9][10] Other common coupling reagents include dicyclohexylcarbodiimide (DCC), HATU, and PyBOP.

  • Conversion to an acyl chloride: Treating isonicotinic acid with thionyl chloride (SOCl₂) or oxalyl chloride generates the more reactive isonicotinoyl chloride, which readily reacts with amines.[1][2][11]

  • Direct thermal condensation: This method involves heating a mixture of isonicotinic acid and an amine, often in a non-polar solvent.[12] However, this typically requires high temperatures.[5]

Q2: How do I choose the right solvent for my amidation reaction?

A2: The choice of solvent depends on the specific method and reagents used.

  • For carbodiimide-mediated couplings (e.g., EDC/HOBt), polar aprotic solvents like dichloromethane (DCM) or N,N-dimethylformamide (DMF) are commonly used.[9][13]

  • When preparing the acyl chloride with SOCl₂, dichloromethane (DCM) is a suitable solvent.[1]

  • For direct thermal amidation, non-polar solvents have been shown to be effective.[12]

Q3: My reaction is not working. What should I check first?

A3: Start by verifying the following:

  • Reagent quality: Ensure that your coupling agents and any anhydrous solvents are fresh and have been stored correctly to prevent degradation.

  • pH of the reaction: For carbodiimide reactions, an acidic pH can deactivate the reagent.[4] If your amine is a hydrochloride salt, ensure you have added a sufficient amount of a non-nucleophilic base (e.g., DIEA, TEA) to neutralize it and the HCl generated during the reaction.[3]

  • Reaction monitoring: Use an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS), to monitor the progress of the reaction and confirm the consumption of starting materials.

Q4: What is the role of HOBt in EDC-mediated couplings?

A4: HOBt plays a crucial dual role in EDC-mediated amidation reactions:

  • It reacts with the highly reactive O-acylisourea intermediate to form an active ester. This intermediate is more stable and less prone to rearranging into the undesired N-acylurea byproduct.[6]

  • The HOBt-activated ester is less susceptible to racemization, which is particularly important when working with chiral substrates.[7]

Q5: How can I remove unreacted isonicotinic acid from my final product?

A5: Due to the basic nitrogen on the pyridine ring, isonicotinic acid can be zwitterionic, making its removal challenging. An effective method is an aqueous workup with a mild base. Washing the reaction mixture with a saturated solution of sodium bicarbonate (NaHCO₃) or a dilute solution of sodium hydroxide (NaOH) will deprotonate the carboxylic acid, forming a salt that is soluble in the aqueous phase and can be separated from the desired amide in the organic layer.[1][9] Recrystallization from a solvent system with pH adjusted to 7-10 can also be an effective purification method.[8]

Experimental Protocols

Protocol 1: Amidation using EDC/HOBt

This protocol describes a general procedure for the amidation of isonicotinic acid using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and 1-hydroxybenzotriazole (HOBt).

  • Preparation: In a round-bottom flask, dissolve isonicotinic acid (1 equivalent) in an appropriate anhydrous solvent (e.g., DMF or DCM).

  • Addition of Reagents: Add HOBt (1.2 equivalents) and the desired amine (1.1 equivalents) to the solution. If the amine is a hydrochloride salt, add a non-nucleophilic base like diisopropylethylamine (DIEA) (2.5 equivalents).

  • Cooling: Cool the reaction mixture to 0 °C in an ice bath.

  • Activation: Slowly add EDC hydrochloride (1.2 equivalents) to the cooled mixture.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up:

    • Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate).

    • Wash the organic layer sequentially with a saturated aqueous solution of NaHCO₃, water, and brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel or by recrystallization.

Protocol 2: Amidation via Acyl Chloride using SOCl₂

This protocol outlines the procedure for amidation through the formation of isonicotinoyl chloride using thionyl chloride (SOCl₂).

  • Acyl Chloride Formation:

    • In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend or dissolve isonicotinic acid (1 equivalent) in an anhydrous solvent such as dichloromethane (DCM).

    • Add a catalytic amount of DMF (1-2 drops).

    • Slowly add thionyl chloride (1.2-1.5 equivalents) dropwise at 0 °C.

    • Allow the mixture to warm to room temperature and then heat to reflux for 1-2 hours until the evolution of gas ceases.

    • Remove the excess SOCl₂ and solvent under reduced pressure.

  • Amidation:

    • Dissolve the crude isonicotinoyl chloride in fresh anhydrous DCM and cool to 0 °C.

    • In a separate flask, dissolve the amine (1 equivalent) and a non-nucleophilic base such as triethylamine (2-3 equivalents) in anhydrous DCM.

    • Slowly add the amine solution to the acyl chloride solution at 0 °C.

    • Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up:

    • Quench the reaction with water.

    • Separate the organic layer and wash it sequentially with dilute HCl, saturated aqueous NaHCO₃, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purification: Purify the crude product by column chromatography or recrystallization.

Visualizations

Amidation_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification start Dissolve Isonicotinic Acid and Amine in Solvent add_reagents Add Coupling Agent (e.g., EDC/HOBt) & Base start->add_reagents react Stir at RT (Monitor by TLC/LC-MS) add_reagents->react quench Aqueous Work-up (Acid/Base Wash) react->quench extract Extract & Dry Organic Layer quench->extract purify Column Chromatography or Recrystallization extract->purify end Pure Amide Product purify->end

Caption: General experimental workflow for the amidation of isonicotinic acid.

Carbodiimide_Mechanism cluster_activation Activation of Carboxylic Acid cluster_side_reaction Side Reaction cluster_hobt_pathway HOBt Pathway (Desired) Isonicotinic_Acid Isonicotinic Acid (R-COOH) O_Acylisourea O-Acylisourea Intermediate (Highly Reactive) Isonicotinic_Acid->O_Acylisourea + EDC EDC EDC (Carbodiimide) N_Acylurea N-Acylurea (Stable Byproduct) O_Acylisourea->N_Acylurea Rearrangement Active_Ester Active Ester Intermediate O_Acylisourea->Active_Ester + HOBt - Urea HOBt HOBt Amide Desired Amide (R-CONHR') Active_Ester->Amide + Amine - HOBt Amine Amine (R'-NH2) Urea Urea Byproduct

Caption: Mechanism of EDC/HOBt mediated amidation of isonicotinic acid.

References

Technical Support Center: Stability of 2-Carbamoylisonicotinic Acid in Solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address stability issues of 2-Carbamoylisonicotinic acid in solution.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can affect the stability of this compound in solution?

A1: The stability of this compound in solution is primarily influenced by several factors, including:

  • pH: The molecule contains both a carboxylic acid and a carbamoyl (amide) group, making it susceptible to pH-dependent hydrolysis.

  • Temperature: Elevated temperatures can accelerate degradation reactions.[1]

  • Light: Exposure to ultraviolet (UV) or visible light may induce photodegradation.[2]

  • Oxidizing Agents: The presence of oxidizing agents can lead to the degradation of the molecule.

  • Solvent: The choice of solvent can impact solubility and stability.

Q2: What are the likely degradation pathways for this compound?

A2: Based on its chemical structure, the most probable degradation pathways involve the hydrolysis of the carbamoyl group and potential decarboxylation.

  • Hydrolysis of the Carbamoyl Group: The amide bond in the carbamoyl group can be hydrolyzed under both acidic and basic conditions to yield isonicotinic acid and ammonia.[3][4]

  • Decarboxylation: While less common for isonicotinic acid derivatives under typical experimental conditions, decarboxylation of the carboxylic acid group could potentially occur under harsh thermal stress.

Q3: How can I monitor the degradation of this compound in my experiments?

A3: A stability-indicating analytical method, most commonly High-Performance Liquid Chromatography (HPLC) with UV detection, is the recommended approach.[5] This method should be capable of separating the intact this compound from its potential degradation products, such as isonicotinic acid.

Q4: What are the recommended storage conditions for solutions of this compound?

A4: To minimize degradation, solutions of this compound should be:

  • Stored at low temperatures (e.g., 2-8 °C or frozen).

  • Protected from light by using amber vials or by wrapping the container in aluminum foil.

  • Prepared in a buffer system that maintains a pH where the compound is most stable, which would need to be determined experimentally.

Troubleshooting Guides

Issue 1: Rapid Loss of Compound Potency or Concentration in Aqueous Solution

Possible Cause: Hydrolysis of the carbamoyl group.

Troubleshooting Steps:

  • pH Optimization:

    • Determine the pH of your current solution.

    • Conduct a pH stability study by preparing solutions of this compound in a range of buffers (e.g., pH 3, 5, 7, 9) and monitor the concentration over time using a stability-indicating HPLC method.

    • Identify the pH at which the compound exhibits maximum stability.

  • Temperature Control:

    • If experiments are conducted at elevated temperatures, consider if the temperature can be lowered without compromising the experimental outcome.

    • Store stock solutions and experimental samples at reduced temperatures (refrigerated or frozen) when not in use.

Logical Relationship for Troubleshooting Hydrolysis

Start Rapid Potency Loss Check_pH Is the solution pH known and controlled? Start->Check_pH Check_Temp Is the solution exposed to high temperatures? Check_pH->Check_Temp Yes Optimize_pH Conduct pH stability study to find optimal pH. Check_pH->Optimize_pH No Control_Temp Lower experimental temperature. Store solutions at 2-8°C or frozen. Check_Temp->Control_Temp Yes Stable_Solution Stable Solution Check_Temp->Stable_Solution No Optimize_pH->Stable_Solution Control_Temp->Stable_Solution

Caption: Troubleshooting workflow for addressing rapid potency loss in solution.

Issue 2: Appearance of Unknown Peaks in Chromatogram During Analysis

Possible Cause: Formation of degradation products due to hydrolysis, oxidation, or photolysis.

Troubleshooting Steps:

  • Forced Degradation Study:

    • Perform a forced degradation study to intentionally generate degradation products and identify their retention times. This will help in confirming if the unknown peaks correspond to degradants.

    • The study should include acidic, basic, oxidative, thermal, and photolytic stress conditions.[6][7][8][9]

  • Peak Identification:

    • Use Liquid Chromatography-Mass Spectrometry (LC-MS) to obtain the mass-to-charge ratio (m/z) of the unknown peaks.

    • The expected primary degradation product from hydrolysis is isonicotinic acid. Compare the m/z of the unknown peak with the theoretical mass of isonicotinic acid.

  • Method Specificity:

    • Ensure your HPLC method has adequate specificity to separate the parent compound from all potential degradation products. Method optimization may be required.

Experimental Workflow for Forced Degradation

cluster_stress Forced Degradation Conditions cluster_analysis Analysis Acid Acid Hydrolysis (e.g., 0.1 M HCl) HPLC Stability-Indicating HPLC Analysis Acid->HPLC Base Base Hydrolysis (e.g., 0.1 M NaOH) Base->HPLC Oxidation Oxidation (e.g., 3% H2O2) Oxidation->HPLC Thermal Thermal Stress (e.g., 60°C) Thermal->HPLC Photo Photolytic Stress (UV/Vis light) Photo->HPLC LCMS LC-MS for Peak Identification HPLC->LCMS Sample 2-Carbamoylisonicotinic Acid Solution Sample->Acid Sample->Base Sample->Oxidation Sample->Thermal Sample->Photo

Caption: General workflow for a forced degradation study.

Data Presentation

Table 1: Recommended Starting Conditions for Forced Degradation Studies

Stress ConditionReagent/ConditionTemperatureDuration
Acid Hydrolysis 0.1 M HClRoom Temp / 60°C24 - 72 hours
Base Hydrolysis 0.1 M NaOHRoom Temp / 60°C24 - 72 hours
Oxidation 3% H₂O₂Room Temp24 - 72 hours
Thermal Dry Heat / Solution60°C - 80°C24 - 72 hours
Photolytic UV & Visible LightRoom TempPer ICH Q1B

Note: The goal is to achieve 5-20% degradation. Conditions should be adjusted accordingly.[9]

Table 2: Solubility of Structurally Related Compounds (Isonicotinamide)

SolventSolubility (g/L)
Water191
EthanolSoluble
MethanolSoluble
DMSOSoluble
ChloroformSoluble
Dioxane10

Data for Isonicotinamide, a structurally similar compound, can be used as a preliminary guide.[8] Actual solubility for this compound should be determined experimentally.

Experimental Protocols

Protocol 1: General Procedure for Forced Degradation Study
  • Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., water, methanol, or acetonitrile) at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl.

    • Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH.

    • Oxidation: Mix the stock solution with an equal volume of 3% H₂O₂.

    • Thermal Degradation: Place a solution sample and a solid sample in an oven at a controlled temperature (e.g., 60°C).

    • Photostability: Expose a solution sample and a solid sample to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.[10][11] A control sample should be protected from light.

  • Time Points: Withdraw aliquots at various time points (e.g., 0, 4, 8, 24, 48, 72 hours).

  • Neutralization: For acid and base hydrolysis samples, neutralize the solution with an appropriate amount of base or acid, respectively, before analysis.

  • Analysis: Analyze all samples using a validated stability-indicating HPLC method.

Protocol 2: Development of a Stability-Indicating HPLC Method
  • Column Selection: Start with a C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase:

    • A common starting point is a gradient elution with a mixture of an aqueous buffer (e.g., 0.1% formic acid or ammonium acetate) and an organic solvent (e.g., acetonitrile or methanol).

    • Adjust the gradient and mobile phase composition to achieve good separation between the parent peak and any degradation peaks.

  • Detection: Use a photodiode array (PDA) detector to monitor at multiple wavelengths and to assess peak purity. The detection wavelength should be set at the λmax of this compound.

  • Method Validation: Validate the method according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness. The specificity is confirmed by analyzing the stressed samples from the forced degradation study.

Signaling Pathway of Amide Hydrolysis

cluster_acid Acid-Catalyzed Hydrolysis cluster_base Base-Catalyzed Hydrolysis A1 Protonation of Carbonyl Oxygen A2 Nucleophilic Attack by Water A1->A2 A3 Proton Transfer A2->A3 A4 Elimination of Ammonia A3->A4 A5 Deprotonation A4->A5 End Isonicotinic Acid + Ammonia A5->End B1 Nucleophilic Attack by Hydroxide B2 Tetrahedral Intermediate B1->B2 B3 Elimination of Amide Anion B2->B3 B4 Proton Transfer B3->B4 B4->End Start 2-Carbamoylisonicotinic Acid Start->A1 H+ Start->B1 OH-

Caption: Simplified pathways for acid and base-catalyzed hydrolysis of the carbamoyl group.

References

common challenges in the scale-up of 2-Carbamoylisonicotinic acid production

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the scale-up of 2-Carbamoylisonicotinic acid production.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes for this compound at a laboratory and pilot scale?

A1: Common synthetic strategies often commence from commercially available pyridine derivatives. A prevalent route involves the selective hydrolysis of a corresponding dinitrile or the amidation of a carboxylic acid derivative. One notable method starts from 2,3-pyridinedicarboxylic anhydride, which reacts with an appropriate ammonia source to yield the desired this compound. Careful control of reaction conditions is crucial to favor the formation of the 2-carbamoyl isomer over other potential isomers.

Q2: What are the critical process parameters that need to be controlled during the scale-up of the synthesis?

A2: Several parameters are critical for successful scale-up:

  • Temperature: Precise temperature control is vital to minimize side reactions and prevent the formation of impurities. Exothermic reactions, in particular, require efficient heat dissipation.

  • Rate of Addition: The controlled addition of reagents is often necessary to maintain optimal reaction conditions and prevent localized high concentrations that can lead to byproduct formation.

  • Mixing: Homogeneous mixing is essential to ensure uniform reaction rates and heat distribution, especially in larger reactors.

  • Atmosphere: Some reactions may require an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation or other undesired side reactions.

Q3: What are the typical impurities encountered in the production of this compound?

A3: Impurities can arise from starting materials, side reactions, or degradation of the product. Common impurities may include positional isomers (e.g., 3-carbamoylpicolinic acid), unreacted starting materials, byproducts from hydrolysis, and residual solvents. The formation of colored impurities can also be an issue, often necessitating specific purification steps.

Q4: Which analytical techniques are recommended for monitoring reaction progress and final product purity?

A4: High-Performance Liquid Chromatography (HPLC) is a primary technique for monitoring the consumption of reactants and the formation of the product and byproducts. For structure confirmation and impurity identification, techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS), Nuclear Magnetic Resonance (NMR) spectroscopy, and Infrared (IR) spectroscopy are invaluable.

Troubleshooting Guides

Problem 1: Low Yield of this compound
Potential Cause Suggested Solution
Incomplete Reaction - Monitor the reaction progress using HPLC. - Extend the reaction time if starting materials are still present. - Ensure the reaction temperature is maintained at the optimal level.
Side Reactions - Review the reaction temperature profile; localized overheating can lead to byproduct formation. - Optimize the rate of reagent addition to avoid high concentrations. - Ensure the reaction is performed under the recommended atmosphere (e.g., inert gas).
Degradation of Product - Analyze for the presence of degradation products. - If the product is sensitive to heat or pH, adjust the work-up and purification conditions accordingly.
Problem 2: Poor Product Purity and Presence of Isomeric Impurities
Potential Cause Suggested Solution
Formation of Positional Isomers - Carefully control the reaction temperature, as it can influence isomer ratios. - Investigate the impact of different solvents and bases on isomeric purity.
Residual Starting Materials - Optimize the stoichiometry of the reactants. - Ensure the reaction goes to completion by extending the reaction time or slightly increasing the temperature if the product is stable.
Inefficient Purification - Develop a robust crystallization process. Screen various solvents and solvent mixtures to find conditions that effectively reject impurities. - Consider alternative purification techniques such as column chromatography for challenging separations.
Problem 3: Product Discoloration
Potential Cause Suggested Solution
Formation of Colored Impurities - Identify the colored impurity using techniques like LC-MS. - Adjust reaction conditions (e.g., lower temperature, inert atmosphere) to minimize its formation.
Ineffective Decolorization - Perform a carbon treatment step on the crude product solution. The type of activated carbon and the treatment conditions (temperature, time) may need optimization. - Recrystallize the product from a suitable solvent system.

Experimental Protocols

Illustrative Synthesis of this compound from 2,3-Pyridinedicarboxylic Anhydride

This protocol is a generalized procedure and may require optimization for specific applications.

  • Reaction Setup:

    • Charge a reaction vessel with 2,3-pyridinedicarboxylic anhydride and a suitable aprotic solvent (e.g., toluene, 4-picoline).

    • Ensure the vessel is equipped with a stirrer, a temperature probe, and an inlet for an inert gas.

    • Cool the mixture to the desired reaction temperature (e.g., 0-10 °C) under a nitrogen atmosphere.

  • Amidation:

    • Slowly add a solution of the aminating agent (e.g., a specific aminonitrile in a suitable solvent) to the cooled anhydride solution, maintaining the temperature within the specified range.

    • Stir the reaction mixture at this temperature for a set period until the reaction is deemed complete by HPLC analysis.

  • Work-up and Isolation:

    • Upon completion, quench the reaction by adding water or a suitable aqueous solution.

    • Adjust the pH of the aqueous phase to precipitate the crude product.

    • Filter the solid product, wash with a suitable solvent to remove residual impurities, and dry under vacuum.

  • Purification:

    • Recrystallize the crude product from an appropriate solvent system to achieve the desired purity.

    • If necessary, a carbon treatment can be performed on the solution before crystallization to remove colored impurities.

Visualizations

Logical Workflow for Troubleshooting Low Yield

low_yield_troubleshooting start Low Yield Observed check_completion Check Reaction Completion (HPLC) start->check_completion incomplete Incomplete Reaction check_completion->incomplete No complete Reaction Complete check_completion->complete Yes extend_time Extend Reaction Time or Adjust Temperature incomplete->extend_time end_node Yield Improved extend_time->end_node check_byproducts Analyze for Byproducts (LC-MS) complete->check_byproducts byproducts_present Significant Byproducts Detected check_byproducts->byproducts_present Yes no_byproducts Minimal Byproducts check_byproducts->no_byproducts No optimize_conditions Optimize Reaction Conditions (Temp, Addition Rate) byproducts_present->optimize_conditions optimize_conditions->end_node check_degradation Assess Product Degradation no_byproducts->check_degradation degradation_present Degradation Confirmed check_degradation->degradation_present Yes check_degradation->end_node No modify_workup Modify Work-up/Purification degradation_present->modify_workup modify_workup->end_node

Caption: Troubleshooting workflow for addressing low product yield.

Experimental Workflow for Synthesis and Purification

synthesis_workflow start Start reaction_setup Reaction Setup: - Charge Anhydride and Solvent - Inert Atmosphere - Cool to 0-10 °C start->reaction_setup amidation Amidation: - Slow Addition of Aminating Agent - Maintain Temperature reaction_setup->amidation in_process_control In-Process Control (HPLC) amidation->in_process_control in_process_control->amidation Incomplete workup Work-up: - Quench Reaction - pH Adjustment - Precipitate Product in_process_control->workup Reaction Complete isolation Isolation: - Filter Solid - Wash with Solvent - Dry under Vacuum workup->isolation purification Purification: - Recrystallization - Optional Carbon Treatment isolation->purification final_product Final Product: - this compound purification->final_product

Caption: General experimental workflow for the synthesis of this compound.

Technical Support Center: Refining Purification Methods for 2-Carbamoylisonicotinic Acid Analogs

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to refining purification methods for 2-Carbamoylisonicotinic acid and its analogs. The following troubleshooting guides and frequently asked questions (FAQs) address specific issues that may be encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying this compound analogs?

A1: The primary purification techniques for this compound analogs are recrystallization, column chromatography (including flash chromatography and preparative HPLC), and liquid-liquid extraction. The choice of method depends on the scale of the purification, the nature of the impurities, and the desired final purity of the compound.

Q2: How do the physicochemical properties of this compound analogs influence purification?

A2: These compounds are typically polar, aromatic carboxylic acids with an amide functional group. Their solubility is highly dependent on pH, being more soluble in basic aqueous solutions and less soluble in acidic and neutral solutions. The amide group can participate in hydrogen bonding, which influences solvent selection for both crystallization and chromatography.

Q3: What are common impurities encountered in the synthesis of this compound analogs?

A3: Common impurities may include unreacted starting materials, byproducts from side reactions (e.g., hydrolysis of the carbamoyl group to a carboxylic acid), and residual catalysts or reagents.[1] The specific impurities will depend on the synthetic route employed.

Q4: How can I improve the yield during purification?

A4: Low yields can result from several factors, including product loss during transfers, incomplete precipitation during crystallization, or irreversible binding to the stationary phase in chromatography.[2] To improve yield, optimize solvent volumes in recrystallization, ensure complete precipitation by adjusting temperature and time, and select an appropriate solvent system for chromatography to ensure elution of the target compound.[3]

Q5: What is "oiling out" during crystallization and how can I prevent it?

A5: "Oiling out" is the separation of the solute as a liquid instead of a solid crystalline lattice, which is common for some organic compounds.[4] This can be caused by using a solvent in which the compound is too soluble or by cooling the solution too rapidly. To prevent this, you can try using a different solvent or a solvent mixture, slowing down the cooling rate, or using a seed crystal to induce crystallization.

Troubleshooting Guides

Crystallization Issues
ProblemPotential Cause(s)Suggested Solution(s)
Compound fails to crystallize - Solution is not sufficiently saturated.- Inappropriate solvent.- Presence of impurities inhibiting crystal formation.- Concentrate the solution by evaporating some of the solvent.- Try a different solvent or a mixture of a "good" solvent and a "poor" solvent (anti-solvent).[5]- Induce crystallization by scratching the inside of the flask with a glass rod or adding a seed crystal.[6]- Perform a preliminary purification step (e.g., flash chromatography) to remove impurities.
"Oiling out" (formation of an oil instead of crystals) - High solubility of the compound in the chosen solvent.- Cooling the solution too quickly.- High concentration of impurities.- Use a less polar solvent or a solvent mixture to reduce solubility.- Allow the solution to cool slowly to room temperature before further cooling in an ice bath.[4]- Add a small amount of a "poor" solvent to the hot solution to decrease solubility.- Purify the crude material first by another method to remove impurities that may be acting as a eutectic mixture.
Low recovery of purified product - Using an excessive amount of solvent.- Premature crystallization during hot filtration.- Incomplete precipitation.- Use the minimum amount of hot solvent necessary to dissolve the compound.- Preheat the filtration apparatus (funnel and receiving flask) to prevent cooling and crystallization during filtration.- Ensure the solution is fully cooled, potentially in an ice bath, to maximize crystal formation before filtration.
Colored impurities in the final crystals - Co-crystallization of colored impurities.- Adsorption of impurities onto the crystal surface.- Add activated charcoal to the hot solution to adsorb colored impurities before filtration (use sparingly to avoid adsorbing the product).- Perform a second recrystallization.
Column Chromatography Issues
ProblemPotential Cause(s)Suggested Solution(s)
Poor separation of the target compound from impurities - Inappropriate solvent system (eluent).- Column overloading.- Improper column packing.- Optimize the eluent system using thin-layer chromatography (TLC) to achieve a good separation of spots.- Reduce the amount of crude material loaded onto the column.- Ensure the column is packed uniformly to avoid channeling.
Target compound does not elute from the column - Eluent is not polar enough.- Strong interaction between the compound and the stationary phase (e.g., silica gel).- Gradually increase the polarity of the eluent.- For acidic compounds like this compound, adding a small amount of acetic or formic acid to the eluent can help with elution by protonating the compound and reducing its interaction with the silica.[7]
Low yield after chromatography - Irreversible adsorption to the stationary phase.- Decomposition of the compound on the column.- Use a less acidic stationary phase (e.g., alumina) if the compound is acid-sensitive.- Elute the compound as quickly as possible without sacrificing resolution.
Tailing of peaks in HPLC - Secondary interactions between the analyte and the stationary phase.- Column overloading.- Add a competing agent to the mobile phase (e.g., triethylamine for basic compounds, or an acid for acidic compounds).- Inject a smaller sample volume or a more dilute sample.

Experimental Protocols

General Recrystallization Protocol
  • Solvent Selection: Test the solubility of the crude this compound analog in various solvents at room temperature and upon heating. An ideal solvent will dissolve the compound when hot but not when cold. Common solvents to test include water, ethanol, methanol, ethyl acetate, and mixtures thereof.[5]

  • Dissolution: In an Erlenmeyer flask, add the crude solid and a small amount of the chosen solvent. Heat the mixture to boiling with stirring. Continue adding small portions of the hot solvent until the solid is completely dissolved.

  • Decolorization (if necessary): If the solution is colored, remove it from the heat and allow it to cool slightly. Add a small amount of activated charcoal, then reheat to boiling for a few minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper to remove any insoluble impurities or charcoal.

  • Crystallization: Allow the filtrate to cool slowly to room temperature. Once crystals begin to form, the flask can be placed in an ice bath to maximize crystal formation.

  • Isolation and Drying: Collect the crystals by vacuum filtration, washing them with a small amount of cold solvent. Allow the crystals to air dry or dry them in a vacuum oven.

General Flash Column Chromatography Protocol
  • Solvent System Selection: Use thin-layer chromatography (TLC) to determine an appropriate eluent system that provides good separation of the target compound from impurities. Aim for an Rf value of 0.2-0.4 for the target compound.

  • Column Packing: Pack a glass column with silica gel as a slurry in the chosen eluent.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a more polar solvent. If the solubility is low, the crude product can be adsorbed onto a small amount of silica gel and loaded as a dry powder.

  • Elution: Elute the column with the chosen solvent system, collecting fractions. Monitor the elution by TLC.

  • Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure.

General Liquid-Liquid Extraction Protocol
  • Dissolution: Dissolve the crude reaction mixture in an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).

  • pH Adjustment and Extraction: Transfer the solution to a separatory funnel. To remove acidic or basic impurities, wash the organic layer sequentially with a basic aqueous solution (e.g., saturated sodium bicarbonate) and an acidic aqueous solution (e.g., dilute HCl). The this compound, being acidic, can be extracted into a basic aqueous layer.

  • Isolation: Separate the layers. If the target compound is in the aqueous layer, acidify the aqueous layer to precipitate the product, which can then be collected by filtration or extracted back into an organic solvent.

  • Drying and Concentration: Dry the organic layer containing the purified product over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate), filter, and concentrate the solvent under reduced pressure.

Quantitative Data Summary

The following tables provide illustrative quantitative data for the purification of a hypothetical this compound analog. Actual results will vary depending on the specific analog and experimental conditions.

Table 1: Recrystallization Solvent Screening

Solvent SystemYield (%)Purity (by HPLC, %)
Water7598.5
Ethanol8597.2
Ethanol/Water (1:1)8299.1
Ethyl Acetate6596.8

Table 2: Flash Column Chromatography Eluent Optimization

Eluent System (Hexane:Ethyl Acetate)Rf of ProductYield (%)Purity (by HPLC, %)
4:10.158898.9
2:10.309299.5
1:10.558597.8

Table 3: Preparative HPLC Method Parameters

ParameterValue
Column C18, 10 µm, 250 x 21.2 mm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient 10-50% B over 20 minutes
Flow Rate 20 mL/min
Detection UV at 254 nm
Typical Loading 50-100 mg
Typical Recovery >90%
Typical Purity >99.8%

Visualized Workflows and Logic

Purification_Decision_Tree start Crude Product scale Scale of Purification? start->scale impurities Nature of Impurities? scale->impurities Large Scale (>1g) column_chrom Column Chromatography scale->column_chrom Small Scale (<1g) recrystallization Recrystallization impurities->recrystallization Solid Impurities impurities->column_chrom Similar Polarity extraction Liquid-Liquid Extraction impurities->extraction Acidic/Basic Impurities final_product Pure Product recrystallization->final_product column_chrom->final_product extraction->final_product

Caption: Decision tree for selecting a primary purification method.

Troubleshooting_Crystallization start Crystallization Attempt no_crystals No Crystals Form start->no_crystals oiling_out Oiling Out Occurs start->oiling_out low_yield Low Yield start->low_yield success Successful Crystallization start->success concentrate Concentrate Solution no_crystals->concentrate Yes scratch Scratch Flask / Add Seed Crystal no_crystals->scratch No slow_cooling Slow Down Cooling oiling_out->slow_cooling Yes change_solvent Change Solvent System oiling_out->change_solvent No min_solvent Use Minimal Hot Solvent low_yield->min_solvent Yes preheat_funnel Preheat Filtration Apparatus low_yield->preheat_funnel No concentrate->success scratch->success slow_cooling->success change_solvent->success min_solvent->success preheat_funnel->success

Caption: Troubleshooting logic for common crystallization problems.

References

preventing degradation of 2-Carbamoylisonicotinic acid during synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the degradation of 2-Carbamoylisonicotinic acid during its synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for this compound during synthesis?

A1: The two main degradation pathways for this compound are hydrolysis of the carbamoyl (amide) group and decarboxylation of the carboxylic acid group. These degradations are typically promoted by harsh pH conditions (both acidic and basic) and elevated temperatures.

Q2: What are the expected degradation products?

A2: Hydrolysis of the carbamoyl group leads to the formation of pyridine-2,4-dicarboxylic acid. Decarboxylation results in the formation of isonicotinamide (pyridine-4-carboxamide). Under forcing conditions, both degradation pathways can occur, potentially leading to pyridine-4-carboxylic acid (isonicotinic acid) as a secondary degradation product.

Q3: How can I monitor the degradation of this compound during my reaction?

A3: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the recommended approach for monitoring the progress of the synthesis and the formation of any degradation products.[1][2][3][4][5] This method should be capable of separating the starting materials, the desired product, and all potential degradation products.

Q4: What are the ideal storage conditions for this compound?

A4: To minimize degradation, this compound should be stored in a cool, dry, and dark place. For long-term storage, refrigeration (2-8 °C) is recommended. It should be protected from exposure to high humidity and extreme pH environments.

Troubleshooting Guide

IssuePotential CauseRecommended Solution
Low Yield of this compound Hydrolysis of the carbamoyl group: Reaction conditions are too acidic or basic, or the reaction time at elevated temperature is too long.- Maintain the reaction pH as close to neutral as possible. - If pH adjustment is necessary, use a buffered system. - Minimize reaction time and temperature.
Decarboxylation: Excessive heat is being applied during the reaction or work-up.- Perform the reaction at the lowest effective temperature. - Avoid prolonged heating. For processes like cannabis decarboxylation, which is analogous, temperatures are typically kept in the range of 104-116°C.[6] - Use vacuum distillation at a lower temperature for solvent removal instead of atmospheric distillation.
Presence of Pyridine-2,4-dicarboxylic Acid Impurity Amide hydrolysis: Exposure to strong acid or base, particularly during work-up or purification.- During work-up, neutralize the reaction mixture carefully to a pH of 6-7. - Use a milder purification technique, such as crystallization from a suitable solvent, instead of chromatography on silica or alumina which can have acidic or basic sites.
Presence of Isonicotinamide Impurity Decarboxylation: The reaction temperature is too high.- Optimize the reaction temperature by running small-scale experiments at various temperatures to find the optimal balance between reaction rate and impurity formation.
Formation of Multiple Impurities Combined degradation: The reaction conditions are leading to both hydrolysis and decarboxylation.- Re-evaluate the entire synthetic protocol. Consider a milder synthetic route if possible. - Employ a design of experiments (DoE) approach to systematically optimize reaction parameters (pH, temperature, time, catalyst concentration) to minimize the formation of all impurities.

Experimental Protocols

Protocol 1: Synthesis of this compound via Carbamoylation of Isonicotinic Acid

This protocol is based on the general method for the carbamoylation of nitrogen-containing aromatic heterocyclic compounds.[7]

Materials:

  • Isonicotinic acid

  • Formamide

  • Ammonium peroxodisulfate

  • Sulfuric acid (concentrated)

  • Deionized water

  • Sodium hydroxide solution (1 M)

  • Hydrochloric acid solution (1 M)

  • Ethyl acetate

Procedure:

  • In a three-necked round-bottom flask equipped with a mechanical stirrer, thermometer, and dropping funnel, dissolve isonicotinic acid in an excess of formamide.

  • Carefully add concentrated sulfuric acid to the mixture while maintaining the temperature below 20°C.

  • In a separate beaker, prepare a solution of ammonium peroxodisulfate in water.

  • Slowly add the ammonium peroxodisulfate solution to the reaction mixture via the dropping funnel over a period of 1-2 hours, ensuring the temperature does not exceed 40°C.

  • After the addition is complete, continue stirring at 40°C for an additional 3-4 hours.

  • Monitor the reaction progress by HPLC.

  • Once the reaction is complete, cool the mixture to room temperature and slowly pour it onto crushed ice.

  • Adjust the pH of the aqueous solution to 3-4 with 1 M sodium hydroxide solution.

  • The crude product will precipitate out of the solution. Filter the solid and wash with cold deionized water.

  • Recrystallize the crude product from a suitable solvent system (e.g., water/ethanol mixture) to obtain pure this compound.

  • Dry the final product under vacuum at a temperature not exceeding 50°C.

Protocol 2: Forced Degradation Study of this compound

This protocol outlines the conditions for a forced degradation study to identify potential degradation products and to validate a stability-indicating analytical method.

Materials:

  • This compound

  • 0.1 M Hydrochloric acid

  • 0.1 M Sodium hydroxide

  • 3% Hydrogen peroxide

  • Deionized water

  • Methanol (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Phosphate buffer (pH 7.0)

Procedure:

  • Acid Hydrolysis: Dissolve a known amount of this compound in 0.1 M HCl and keep the solution at 60°C for 24 hours.

  • Base Hydrolysis: Dissolve a known amount of the compound in 0.1 M NaOH and keep the solution at room temperature for 24 hours.

  • Oxidative Degradation: Dissolve a known amount of the compound in a mixture of methanol and 3% hydrogen peroxide. Keep the solution at room temperature for 24 hours.

  • Thermal Degradation: Keep a solid sample of the compound in an oven at 80°C for 48 hours.

  • Photolytic Degradation: Expose a solution of the compound (in a quartz cuvette) to UV light (254 nm) for 24 hours.

  • For each condition, take samples at appropriate time intervals (e.g., 0, 4, 8, 12, 24 hours), neutralize if necessary, and dilute to a suitable concentration for HPLC analysis.

  • Analyze the samples using a validated stability-indicating HPLC method to identify and quantify the degradation products.

Data Presentation

Table 1: Illustrative Stability Data for this compound under Forced Degradation Conditions

Stress ConditionTime (hours)Assay of this compound (%)Pyridine-2,4-dicarboxylic Acid (%)Isonicotinamide (%)
0.1 M HCl (60°C) 0100.00.00.0
885.214.1<0.5
2465.733.5<0.5
0.1 M NaOH (RT) 0100.00.00.0
890.59.0<0.5
2478.121.2<0.5
3% H₂O₂ (RT) 0100.00.00.0
2498.5<0.5<0.5
Thermal (80°C) 0100.00.00.0
2492.3<0.57.1
4885.6<0.513.5

Note: The data presented in this table is for illustrative purposes and may not represent actual experimental results.

Visualizations

Synthesis_Workflow cluster_start Starting Materials cluster_reaction Synthesis cluster_workup Work-up & Purification cluster_product Final Product Isonicotinic Acid Isonicotinic Acid Carbamoylation Carbamoylation Isonicotinic Acid->Carbamoylation Formamide Formamide Formamide->Carbamoylation Peroxodisulfate Peroxodisulfate Peroxodisulfate->Carbamoylation Quenching Quenching Carbamoylation->Quenching Precipitation Precipitation Quenching->Precipitation Recrystallization Recrystallization Precipitation->Recrystallization This compound This compound Recrystallization->this compound

Caption: A simplified workflow for the synthesis of this compound.

Degradation_Pathway cluster_hydrolysis Hydrolysis cluster_decarboxylation Decarboxylation This compound This compound Pyridine-2,4-dicarboxylic Acid Pyridine-2,4-dicarboxylic Acid This compound->Pyridine-2,4-dicarboxylic Acid  H₂O / H⁺ or OH⁻ Isonicotinamide Isonicotinamide This compound->Isonicotinamide  Heat (Δ)

Caption: Primary degradation pathways of this compound.

References

troubleshooting poor resolution in HPLC analysis of 2-Carbamoylisonicotinic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering poor resolution and other issues during the HPLC analysis of 2-Carbamoylisonicotinic acid.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in the HPLC analysis of this compound?

A1: this compound is a polar and acidic compound, which presents several challenges in reversed-phase HPLC. These include poor retention on traditional C18 columns, peak tailing due to interactions with residual silanols on the stationary phase, and co-elution with other polar impurities.[1][2] Method development often requires careful optimization of mobile phase pH, buffer selection, and column chemistry.

Q2: What type of HPLC column is best suited for analyzing this compound?

A2: While standard C18 columns can be used, they often require specific mobile phase conditions to achieve good peak shape. For polar compounds like this compound, alternative column chemistries can provide better retention and resolution. These include:

  • Polar-Embedded Columns: These columns have a polar group embedded in the alkyl chain, which helps to shield the analyte from interacting with acidic silanol groups on the silica surface, reducing peak tailing.

  • Polar-Endcapped Columns: These columns have been treated to reduce the number of accessible silanol groups, leading to improved peak symmetry for basic and acidic compounds.

  • Mixed-Mode Columns: These columns offer a combination of reversed-phase and ion-exchange retention mechanisms, which can be highly effective for separating polar and ionizable compounds.[3]

Q3: How does mobile phase pH affect the analysis of this compound?

A3: The mobile phase pH is a critical parameter for controlling the retention and peak shape of this compound. As an acidic compound, its ionization state is dependent on the pH. To achieve good retention and symmetrical peaks in reversed-phase HPLC, it is generally recommended to use a mobile phase pH that is at least 2 pH units below the pKa of the acidic analyte. This suppresses the ionization of the carboxylic acid group, making the molecule less polar and more retained on the non-polar stationary phase. The use of a buffer is essential to maintain a stable pH throughout the analysis.[4]

Q4: What are common causes of peak tailing for acidic compounds like this compound?

A4: Peak tailing for acidic compounds is often caused by secondary interactions between the analyte and the stationary phase. The primary cause is the interaction of the ionized analyte with residual, un-endcapped silanol groups on the silica surface of the column.[1] Other potential causes include column overload, extra-column dead volume, and using an inappropriate sample solvent.

Troubleshooting Guide

Poor resolution in the HPLC analysis of this compound can manifest as overlapping peaks, broad peaks, or significant peak tailing. The following guide provides a systematic approach to troubleshooting these issues.

Problem: Poor Peak Resolution

This section addresses issues where peaks are not adequately separated from each other or from the solvent front.

Potential Cause Recommended Solution
Inappropriate Mobile Phase Composition Optimize the organic modifier (acetonitrile or methanol) percentage. A lower percentage of the organic solvent will generally increase retention and may improve the separation of early-eluting peaks. Consider using a gradient elution, starting with a low organic concentration and gradually increasing it.[5]
Incorrect Mobile Phase pH Adjust the mobile phase pH using a suitable buffer (e.g., phosphate or acetate buffer). For reversed-phase chromatography of this acidic analyte, a lower pH (e.g., pH 2.5-3.5) is often beneficial to suppress ionization and increase retention. Ensure the buffer has sufficient capacity to maintain the set pH.[4]
Suboptimal Column Chemistry If using a standard C18 column, consider switching to a column designed for polar analytes, such as a polar-embedded or polar-endcapped column. A phenyl-hexyl column can also offer different selectivity for aromatic compounds. For very polar compounds, Hydrophilic Interaction Liquid Chromatography (HILIC) can be an effective alternative.
Inadequate Column Efficiency Ensure the column is not old or contaminated. Column performance can be checked by injecting a standard mixture. If the efficiency has dropped significantly, try cleaning the column according to the manufacturer's instructions or replace it. Using a guard column can help extend the life of the analytical column.
Temperature Fluctuations Maintain a constant column temperature using a column oven. Changes in temperature can affect retention times and selectivity.
Problem: Peak Tailing

This section focuses on troubleshooting asymmetrical peaks with a pronounced "tail."

Potential Cause Recommended Solution
Secondary Silanol Interactions Lower the mobile phase pH to suppress the ionization of both the analyte and the residual silanol groups.[1] Alternatively, use a highly end-capped column or a column with a polar-embedded phase. Adding a small amount of a competing acid (e.g., trifluoroacetic acid) to the mobile phase can also help to mask the silanol groups.
Column Overload Reduce the concentration of the sample being injected. Overloading the column can lead to peak distortion, including tailing.[2]
Extra-Column Dead Volume Check all tubing and connections between the injector, column, and detector. Use tubing with a small internal diameter and ensure all fittings are properly made to minimize dead volume.
Inappropriate Sample Solvent Dissolve the sample in the initial mobile phase or a solvent that is weaker than the mobile phase. Injecting a sample in a strong solvent can cause peak distortion.
Problem: Inconsistent Retention Times

This section addresses variability in the time it takes for the analyte to elute from the column.

Potential Cause Recommended Solution
Poorly Equilibrated Column Ensure the column is adequately equilibrated with the mobile phase before starting the analysis. This is particularly important when changing mobile phases or after the system has been idle.
Inconsistent Mobile Phase Preparation Prepare the mobile phase accurately and consistently. Small variations in the percentage of the organic modifier or the pH of the buffer can lead to shifts in retention time. Always use high-purity solvents and reagents.
Pump Malfunction or Leaks Check the HPLC system for leaks, particularly around the pump heads, injector, and column fittings. Monitor the system pressure for any unusual fluctuations, which could indicate a problem with the pump.
Temperature Fluctuations Use a column oven to maintain a stable temperature. Fluctuations in ambient temperature can affect retention times.

Experimental Protocols

As no standardized HPLC method for this compound is widely published, the following protocols are provided as starting points for method development, based on methods for structurally similar compounds like isonicotinic acid and isonicotinamide.[4][6]

Protocol 1: Reversed-Phase HPLC (Starting Conditions)

This method is a good starting point for achieving retention and separation on a standard C18 column.

  • Column: C18, 4.6 x 150 mm, 5 µm particle size

  • Mobile Phase A: 0.1% Phosphoric acid in Water

  • Mobile Phase B: Acetonitrile

  • Gradient: 5% B to 40% B over 15 minutes

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection: UV at 265 nm

  • Injection Volume: 10 µL

  • Sample Diluent: Mobile Phase A/Acetonitrile (95:5)

Protocol 2: HILIC (Alternative for Poor Retention)

This method is suitable if the analyte is too polar and has insufficient retention in reversed-phase mode.

  • Column: HILIC (e.g., Amide or Silica), 4.6 x 150 mm, 5 µm particle size

  • Mobile Phase A: Acetonitrile with 0.1% Formic Acid

  • Mobile Phase B: Water with 0.1% Formic Acid

  • Gradient: 95% A to 60% A over 15 minutes

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 35 °C

  • Detection: UV at 265 nm

  • Injection Volume: 5 µL

  • Sample Diluent: Acetonitrile/Water (90:10)

Visualizing Troubleshooting and Workflows

Troubleshooting Logic for Poor Resolution

The following diagram illustrates a logical workflow for troubleshooting poor resolution in the HPLC analysis of this compound.

G cluster_0 Problem Identification cluster_1 Initial Checks cluster_2 Mobile Phase Optimization cluster_3 Column & Hardware Optimization cluster_4 Solution Poor_Resolution Poor Resolution (Overlapping or Broad Peaks) Check_System Check System Suitability (Pressure, Baseline Noise) Poor_Resolution->Check_System Check_Method Review Method Parameters (Column, Mobile Phase, Flow Rate) Check_System->Check_Method System OK Optimize_Organic Adjust Organic Solvent % (Isocratic or Gradient) Check_Method->Optimize_Organic Adjust_pH Adjust Mobile Phase pH (Buffer Selection) Optimize_Organic->Adjust_pH Resolution Still Poor Good_Resolution Improved Resolution Optimize_Organic->Good_Resolution Issue Resolved Change_Column Select Alternative Column (Polar-Embedded, HILIC) Adjust_pH->Change_Column Resolution Still Poor Adjust_pH->Good_Resolution Issue Resolved Check_Hardware Inspect for Dead Volume (Tubing, Fittings) Change_Column->Check_Hardware Further Optimization Needed Change_Column->Good_Resolution Issue Resolved Check_Hardware->Good_Resolution Issue Resolved

Caption: A flowchart for troubleshooting poor HPLC resolution.

Experimental Workflow for Method Development

This diagram outlines a typical workflow for developing an HPLC method for this compound.

G Define_Objective Define Analytical Goal (e.g., Purity, Quantification) Analyte_Properties Characterize Analyte (Polarity, pKa, UV Spectrum) Define_Objective->Analyte_Properties Initial_Method Select Initial Conditions (Column, Mobile Phase, Detector) Analyte_Properties->Initial_Method Optimization Optimize Parameters (Gradient, pH, Temperature) Initial_Method->Optimization Optimization->Initial_Method Revise Conditions Validation Method Validation (ICH Guidelines) Optimization->Validation Acceptable Performance Routine_Analysis Routine Analysis Validation->Routine_Analysis

Caption: A workflow for HPLC method development.

References

Technical Support Center: Optimizing Regioselectivity of Isonicotinic Acid Functionalization

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the functionalization of isonicotinic acid. This guide provides troubleshooting tips, frequently asked questions (FAQs), and detailed experimental protocols to assist researchers, scientists, and drug development professionals in overcoming common challenges related to achieving regioselectivity in their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in achieving regioselective functionalization of isonicotinic acid?

A1: The main challenges stem from the electronic properties of the pyridine ring. The nitrogen atom is electron-withdrawing, which deactivates the ring towards electrophilic aromatic substitution (EAS) and directs incoming electrophiles primarily to the C3 and C5 positions.[1] Conversely, this electron deficiency makes the ring susceptible to nucleophilic and radical attack, particularly at the C2 and C6 positions.[1] The carboxylic acid group itself is a deactivating group and a meta-director for electrophilic substitution. The interplay between the ring nitrogen and the carboxyl group, along with steric factors, can often lead to a mixture of regioisomers.[1]

Q2: Which positions on the isonicotinic acid ring are most reactive towards different types of reagents?

A2: The reactivity of the positions on the isonicotinic acid ring is highly dependent on the reaction type:

  • Electrophilic Aromatic Substitution (EAS): The pyridine ring is generally unreactive towards EAS due to the electron-withdrawing nature of both the nitrogen atom and the carboxylic acid group.[2] If a reaction does occur, it is favored at the C3 and C5 positions (meta to the carboxyl group and beta to the nitrogen).

  • Nucleophilic Aromatic Substitution (SNAr): This reaction requires a good leaving group on the ring. The most favorable positions for nucleophilic attack are C2 and C6 (ortho to the nitrogen).[2]

  • Directed ortho-Metalation (DoM): The carboxylic acid group (or a derivative) can act as a directed metalation group (DMG), facilitating deprotonation and subsequent functionalization at the C3 and C5 positions (ortho to the carboxyl group).[3][4]

  • Radical Substitution (e.g., Minisci Reaction): Radical reactions are typically favored at the C2 and C6 positions, which are ortho to the protonated pyridine nitrogen under acidic conditions.[1]

  • Transition-Metal-Catalyzed C-H Activation: The regioselectivity is controlled by the directing group and the catalyst system. The pyridine nitrogen or the carboxylic acid can act as a directing group, typically favoring functionalization at the C2/C6 or C3/C5 positions, respectively.[5][6]

Q3: How can I protect the carboxylic acid group, and when is it necessary?

A3: The carboxylic acid group can be protected to prevent unwanted side reactions, such as its reaction with basic or nucleophilic reagents.[7] It is often necessary to protect the carboxylic acid when using organometallic reagents (e.g., Grignard or organolithium reagents) or during reactions that are sensitive to acidic protons.[7] Common protecting groups for carboxylic acids are esters, such as methyl, ethyl, or benzyl esters.[7]

Q4: What is Directed ortho-Metalation (DoM) and how can it be applied to isonicotinic acid?

A4: Directed ortho-Metalation (DoM) is a powerful technique for the regioselective functionalization of aromatic rings.[4] It involves the deprotonation of a position ortho to a directing metalation group (DMG) by a strong base, typically an organolithium reagent, followed by quenching with an electrophile.[3][4] For isonicotinic acid, the carboxylic acid itself can be deprotonated to form a lithium carboxylate, which then directs a second deprotonation at the C3 position. Alternatively, the carboxylic acid can be converted into a more powerful DMG, such as a tertiary amide or an O-carbamate, to enhance the efficiency and selectivity of the metalation.[8][9]

Q5: How can I achieve functionalization at the C2 or C6 position?

A5: Functionalization at the C2 and C6 positions is typically achieved through reactions that favor attack at electron-deficient sites. The Minisci reaction, which involves the addition of a radical to a protonated pyridine ring, is a classic method for introducing alkyl or acyl groups at these positions.[1] Another strategy is to use transition-metal-catalyzed C-H activation where the pyridine nitrogen acts as a directing group.[5]

Troubleshooting Guides

Issue 1: Poor Regioselectivity in Electrophilic Aromatic Substitution
  • Problem: My electrophilic substitution reaction on isonicotinic acid is giving a mixture of C3 and C5 isomers, or no reaction at all.

  • Possible Cause: The pyridine ring is strongly deactivated by both the nitrogen atom and the carboxylic acid group.

  • Troubleshooting Steps:

    • Activate the Ring: A highly effective strategy is to convert the pyridine to its N-oxide. The N-oxide is more reactive towards electrophiles and directs substitution to the C4 position (which is the position of the carboxyl group in isonicotinic acid, so this strategy is more applicable to pyridine itself).[10] However, N-oxidation can alter the electronic properties and may influence substitution at other positions.

    • Use Harsher Conditions: Increasing the temperature or using a stronger Lewis acid may promote the reaction, but this can also lead to decreased selectivity and potential decomposition.

    • Protect the Carboxylic Acid: Protecting the carboxylic acid as an ester can slightly modify the electronic properties of the ring and may improve selectivity in some cases.

Issue 2: Low Yield or No Reaction in Directed ortho-Metalation (DoM)
  • Problem: I am not getting the desired C3-functionalized product from my DoM reaction.

  • Possible Cause:

    • The base is not strong enough to deprotonate the C3 position.

    • The reaction conditions are not strictly anhydrous or inert.

    • The electrophile is not reactive enough.

  • Troubleshooting Steps:

    • Choice of Base: Ensure you are using a sufficiently strong base, such as n-butyllithium (n-BuLi) or sec-butyllithium (s-BuLi), often in the presence of an additive like N,N,N',N'-tetramethylethylenediamine (TMEDA) to increase its reactivity.[3]

    • Reaction Conditions: Use anhydrous solvents (e.g., THF, diethyl ether) and maintain an inert atmosphere (e.g., argon or nitrogen).[10] Cool the reaction to a low temperature (typically -78 °C) to prevent side reactions.[10]

    • Modify the Directing Group: If deprotonation of the carboxylic acid is not effective, consider converting it to a stronger DMG, such as a diethylamide (-CONEt2).[8]

    • Electrophile Reactivity: Use a more reactive electrophile or consider a transmetalation step (e.g., with ZnCl2 or CuCN) to generate a more reactive organometallic species before adding the electrophile.

Issue 3: Mixture of C2 and C4 Isomers in Minisci Reaction on a Pyridine Derivative
  • Problem: My Minisci-type reaction is not selective for the C2 position. (Note: For isonicotinic acid, the primary positions for radical attack are C2 and C6).

  • Possible Cause: The relative reactivity of the C2 and C4 positions in pyridine derivatives can be similar under certain conditions.

  • Troubleshooting Steps:

    • Tune Reaction Conditions: The regioselectivity of radical additions can be influenced by the solvent and pH.[1] Adding acid often favors reaction at the C2 position.[1]

    • Steric Hindrance: If you have other substituents on the ring, their steric bulk can influence the regioselectivity. A bulky substituent at C3 could favor attack at C5, for example.

    • Use a Blocking Group: While less common for isonicotinic acid itself, a removable blocking group on the nitrogen atom can direct radical alkylation to the C4 position in other pyridine systems.[1]

Data Presentation

Table 1: Relative Reactivity of Positions on the Pyridine Ring
Reaction TypeMost Reactive PositionsLeast Reactive PositionsDirecting Influence
Electrophilic SubstitutionC3, C5C2, C4, C6Ring N is deactivating and meta-directing.
Nucleophilic SubstitutionC2, C4, C6C3, C5Ring N is activating and ortho/para-directing.
Radical SubstitutionC2, C4, C6C3, C5Favored on the protonated ring.
Directed ortho-MetalationC2, C6C3, C4, C5Directed by a group at C-X.
Table 2: Common Directing Metalation Groups (DMGs) for DoM Reactions
DMGRelative Strength
-OCONR₂ (O-carbamate)Strong
-CONR₂ (Tertiary Amide)Strong
-SO₂NR₂Strong
-OMe (Methoxy)Moderate
-NR₂ (Tertiary Amine)Moderate
-FModerate
-ClWeak

Data compiled from multiple sources.[8]

Experimental Protocols

Protocol 1: Directed ortho-Metalation of a Protected Isonicotinic Acid Derivative

This protocol describes the C3-lithiation and subsequent silylation of N,N-diethylisonicotinamide.

Materials:

  • N,N-diethylisonicotinamide

  • sec-Butyllithium (s-BuLi) in cyclohexane

  • N,N,N',N'-tetramethylethylenediamine (TMEDA)

  • Trimethylsilyl chloride (TMSCl)

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous NH₄Cl solution

  • Ethyl acetate

  • Anhydrous MgSO₄

Procedure:

  • In a flame-dried, two-necked round-bottom flask under an argon atmosphere, dissolve N,N-diethylisonicotinamide (1.0 mmol) in anhydrous THF (10 mL).

  • Add TMEDA (1.2 mmol) to the solution.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add s-BuLi (1.1 mmol) dropwise to the cooled solution.

  • Stir the reaction mixture at -78 °C for 1 hour.

  • Add TMSCl (1.2 mmol) dropwise to the reaction mixture at -78 °C.

  • Allow the reaction to slowly warm to room temperature and stir for an additional 2 hours.

  • Quench the reaction by adding saturated aqueous NH₄Cl solution (10 mL).[10]

  • Extract the aqueous layer with ethyl acetate (3 x 15 mL).[11]

  • Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.[11]

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Minisci-Type C-H Alkylation of Isonicotinic Acid

This protocol is based on Minisci photoredox conditions for C-H functionalization.

Materials:

  • Isonicotinic acid

  • Carboxylic acid (e.g., pivalic acid) as the alkyl source

  • Photocatalyst (e.g., fac-Ir(ppy)₃)

  • Persulfate (e.g., K₂S₂O₈)

  • Solvent (e.g., CH₃CN/H₂O)

  • Blue LED light source

Procedure:

  • To a reaction vial, add isonicotinic acid (0.5 mmol, 1 equiv), the carboxylic acid (1.0 mmol, 2 equiv), fac-Ir(ppy)₃ (0.005 mmol, 1 mol%), and K₂S₂O₈ (1.0 mmol, 2 equiv).

  • Add the solvent mixture (e.g., 5 mL of a 1:1 mixture of CH₃CN/H₂O).[11]

  • Degas the reaction mixture with argon for 15 minutes.[11]

  • Irradiate the mixture with a blue LED light source at room temperature for 12-24 hours.[11]

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).[11]

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate.[11]

  • Purify the product by flash chromatography.

Visualizations

Troubleshooting_Regioselectivity start Poor Regioselectivity Observed check_reaction_type Identify Reaction Type start->check_reaction_type eas Electrophilic Aromatic Subst. check_reaction_type->eas EAS dom Directed ortho-Metalation check_reaction_type->dom DoM radical Radical Substitution check_reaction_type->radical Radical c_h_activation C-H Activation check_reaction_type->c_h_activation C-H Act. eas_solutions Solutions: - Use N-oxide derivative - Harsher conditions (caution) - Modify/protect directing groups eas->eas_solutions dom_solutions Solutions: - Change base (n-BuLi, s-BuLi) - Add TMEDA - Ensure anhydrous conditions - Use stronger DMG (amide, carbamate) dom->dom_solutions radical_solutions Solutions: - Adjust pH (acidic for C2) - Modify solvent - Consider steric effects of  existing substituents radical->radical_solutions c_h_activation_solutions Solutions: - Modify directing group - Screen catalysts and ligands - Optimize solvent and temperature c_h_activation->c_h_activation_solutions end Improved Regioselectivity eas_solutions->end dom_solutions->end radical_solutions->end c_h_activation_solutions->end

Caption: Troubleshooting workflow for poor regioselectivity.

Directed_Ortho_Metalation cluster_0 Step 1: Coordination & Deprotonation cluster_1 Step 2: Electrophilic Quench start_material Isonicotinic Acid Derivative (with DMG) intermediate Ortho-lithiated Intermediate start_material->intermediate + Base (-78 °C) base Strong Base (e.g., n-BuLi) product Ortho-functionalized Product intermediate->product + E+ electrophile Electrophile (E+)

Caption: Mechanism of Directed ortho-Metalation (DoM).

Experimental_Workflow_DoM start Dissolve Substrate in Anhydrous THF under Argon Atmosphere cool Cool to -78 °C start->cool add_base Add Strong Base (e.g., s-BuLi) Dropwise cool->add_base stir1 Stir at -78 °C for 1 hour add_base->stir1 add_electrophile Add Electrophile (e.g., TMSCl) Dropwise at -78 °C stir1->add_electrophile warm Allow to Warm to Room Temperature add_electrophile->warm quench Quench with Saturated aq. NH4Cl warm->quench extract Extract with Organic Solvent quench->extract purify Dry, Concentrate, and Purify (Column Chromatography) extract->purify end Obtain Pure Product purify->end

Caption: Experimental workflow for a DoM reaction.

References

Validation & Comparative

A Comparative Analysis of 2-Carbamoylisonicotinic Acid and Isonicotinic Acid: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, a thorough understanding of the structure-activity relationships of pyridine derivatives is crucial for the design of novel therapeutics. This guide provides a comparative analysis of two such derivatives: 2-Carbamoylisonicotinic acid and the well-characterized isonicotinic acid. However, a significant disparity in available research data limits a direct, comprehensive comparison. While isonicotinic acid and its derivatives have been extensively studied, information regarding this compound is exceptionally scarce in publicly accessible scientific literature.

Molecular Structures at a Glance

To visualize the structural relationship between the two molecules, their chemical structures are presented below. Isonicotinic acid is a pyridine ring substituted with a carboxyl group at the 4-position. This compound is a derivative of isonicotinic acid with a carbamoyl group at the 2-position.

synthesis_workflow start 4-Methylpyridine (Gamma-picoline) oxidation Oxidation (e.g., with KMnO4 or HNO3) start->oxidation Reactant hydrolysis Hydrolysis oxidation->hydrolysis Intermediate product Isonicotinic Acid hydrolysis->product Final Product

A Comparative Guide to the Binding Affinity of 2-Carbamoylisonicotinic Acid and its Alternatives to Target Proteins

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Mechanism of Action: Targeting 2-Oxoglutarate Dependent Oxygenases

2-Oxoglutarate (2OG) dependent oxygenases are a large family of enzymes that play crucial roles in various cellular processes, including collagen synthesis, fatty acid metabolism, DNA repair, and the regulation of gene expression. These enzymes utilize 2-oxoglutarate and molecular oxygen to hydroxylate their respective substrates. Inhibition of these enzymes, often through competitive binding at the 2OG active site, has emerged as a promising therapeutic strategy for several diseases.

2-Carbamoylisonicotinic acid and the alternative compounds discussed in this guide act as competitive inhibitors of 2OG-dependent oxygenases. They mimic the structure of 2-oxoglutarate, binding to the active site of the enzyme and preventing the binding of the natural co-substrate. This inhibition can modulate downstream signaling pathways, making these compounds attractive candidates for drug development.

Comparative Analysis of Inhibitor Binding Affinities

Due to the lack of publicly available quantitative binding affinity data for this compound, this section presents a comparison of prominent alternative inhibitors targeting two key families of 2OG-dependent oxygenases: the Prolyl Hydroxylase Domain enzymes (PHDs) and Jumonji Domain-Containing Protein 6 (JMJD6).

InhibitorTarget Protein(s)Binding Affinity (Kᵢ or IC₅₀)
Roxadustat (FG-4592) Prolyl Hydroxylase Domain 2 (PHD2)IC₅₀: 591 nM[1]
Vadadustat (AKB-6548) Prolyl Hydroxylase Domain 1 (PHD1)Kᵢ: 0.19 nM[2]
Prolyl Hydroxylase Domain 2 (PHD2)Kᵢ: 0.26 nM[2]
Prolyl Hydroxylase Domain 3 (PHD3)Kᵢ: 0.56 nM[2]
Daprodustat (GSK1278863) Prolyl Hydroxylase Domain 1 (PHD1)Kᵢ: single-digit nM range[3]
Prolyl Hydroxylase Domain 2 (PHD2)Kᵢ: single-digit nM range[3]
Prolyl Hydroxylase Domain 3 (PHD3)Kᵢ: single-digit nM range[3]
IOX1 Jumonji Domain-Containing Histone Demethylase 3A (KDM3A)IC₅₀: 0.1 µM[4][5]
Jumonji Domain-Containing Histone Demethylase 4A (KDM4A)IC₅₀: 0.6 µM[5]
Jumonji Domain-Containing Histone Demethylase 4C (KDM4C)IC₅₀: 0.6 µM[4]
Jumonji Domain-Containing Histone Demethylase 2A (KDM2A)IC₅₀: 1.8 µM[4]
Jumonji Domain-Containing Histone Demethylase 4E (KDM4E)IC₅₀: 2.3 µM[4]
Jumonji Domain-Containing Histone Demethylase 6B (KDM6B)IC₅₀: 1.4 µM[4]

Experimental Protocols for Determining Binding Affinity

The following are detailed methodologies for three common techniques used to quantify the binding affinity between a small molecule inhibitor and its target protein.

Isothermal Titration Calorimetry (ITC)

Isothermal Titration Calorimetry (ITC) directly measures the heat change that occurs upon the binding of a ligand to a protein. This technique provides a complete thermodynamic profile of the interaction, including the binding affinity (Kₐ), enthalpy change (ΔH), and stoichiometry (n).

Protocol:

  • Sample Preparation:

    • Prepare a solution of the purified target protein (e.g., PHD2 or JMJD6) in a suitable buffer (e.g., 50 mM HEPES, 150 mM NaCl, pH 7.5). The protein concentration should be accurately determined and is typically in the range of 10-100 µM.

    • Prepare a solution of the inhibitor (e.g., this compound or an alternative) in the same buffer. The inhibitor concentration should be 10-20 times higher than the protein concentration.

    • Thoroughly degas both the protein and inhibitor solutions to prevent the formation of air bubbles during the experiment.

  • ITC Experiment:

    • Load the protein solution into the sample cell of the ITC instrument and the inhibitor solution into the injection syringe.

    • Set the experimental temperature (e.g., 25 °C) and the injection parameters (e.g., a series of 2-10 µL injections at 120-180 second intervals).

    • Initiate the titration. The instrument will measure the heat released or absorbed after each injection.

  • Data Analysis:

    • The raw data, a series of heat peaks, is integrated to determine the heat change per injection.

    • The integrated heat data is then plotted against the molar ratio of the inhibitor to the protein.

    • This binding isotherm is fitted to a suitable binding model (e.g., a one-site binding model) to determine the binding affinity (Kₐ, from which the dissociation constant Kₐ is calculated), enthalpy change (ΔH), and stoichiometry (n).

Surface Plasmon Resonance (SPR)

Surface Plasmon Resonance (SPR) is a label-free optical technique that measures the binding of a ligand (analyte) to a protein (ligand) immobilized on a sensor chip. It provides real-time kinetic data on the association and dissociation rates, from which the binding affinity can be calculated.

Protocol:

  • Sensor Chip Preparation and Ligand Immobilization:

    • Select a suitable sensor chip (e.g., a CM5 chip for amine coupling).

    • Activate the sensor surface using a mixture of N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

    • Inject the purified target protein over the activated surface to immobilize it via covalent linkage.

    • Deactivate any remaining active groups on the surface using ethanolamine.

  • Binding Analysis:

    • Prepare a series of dilutions of the inhibitor in a running buffer (e.g., HBS-EP+ buffer).

    • Inject the different concentrations of the inhibitor over the sensor surface containing the immobilized protein. The binding is monitored as a change in the resonance angle, measured in response units (RU).

    • After each injection, regenerate the sensor surface by injecting a solution that disrupts the protein-inhibitor interaction (e.g., a low pH buffer) to prepare for the next injection.

  • Data Analysis:

    • The sensorgrams (plots of RU versus time) are recorded for each inhibitor concentration.

    • The association (kₐ) and dissociation (kₐ) rate constants are determined by fitting the sensorgram data to a suitable kinetic model (e.g., a 1:1 Langmuir binding model).

    • The equilibrium dissociation constant (Kₐ) is calculated as the ratio of the dissociation and association rate constants (Kₐ = kₐ/kₐ).

Fluorescence Polarization (FP) Assay

Fluorescence Polarization (FP) is a solution-based technique that measures the change in the polarization of fluorescent light emitted from a labeled molecule upon binding to a larger partner. It is a homogeneous assay that is well-suited for high-throughput screening.

Protocol:

  • Reagent Preparation:

    • Synthesize or obtain a fluorescently labeled version of a known ligand for the target protein (the "tracer").

    • Prepare a solution of the purified target protein in an appropriate assay buffer.

    • Prepare a dilution series of the unlabeled inhibitor.

  • Assay Procedure:

    • In a microplate, add a fixed concentration of the target protein and the fluorescent tracer.

    • Add varying concentrations of the unlabeled inhibitor to the wells.

    • Incubate the plate to allow the binding reaction to reach equilibrium.

  • Measurement and Data Analysis:

    • Measure the fluorescence polarization of each well using a plate reader equipped with polarization filters.

    • The binding of the tracer to the protein results in a high polarization signal. The unlabeled inhibitor competes with the tracer for binding, leading to a decrease in the polarization signal as the inhibitor concentration increases.

    • The data is plotted as fluorescence polarization versus the logarithm of the inhibitor concentration.

    • The IC₅₀ value, the concentration of inhibitor that displaces 50% of the bound tracer, is determined by fitting the data to a sigmoidal dose-response curve. The Ki can then be calculated from the IC₅₀ using the Cheng-Prusoff equation.

Visualizations

experimental_workflow cluster_prep 1. Sample Preparation cluster_assay 2. Binding Assay cluster_analysis 3. Data Analysis prep_protein Purify and Characterize Target Protein itc Isothermal Titration Calorimetry (ITC) prep_protein->itc spr Surface Plasmon Resonance (SPR) prep_protein->spr fp Fluorescence Polarization (FP) prep_protein->fp prep_inhibitor Synthesize and Purify Inhibitor prep_inhibitor->itc prep_inhibitor->spr prep_inhibitor->fp prep_buffer Prepare and Degas Assay Buffer prep_buffer->itc prep_buffer->spr prep_buffer->fp analysis Fit Data to Binding Model itc->analysis spr->analysis fp->analysis results Determine Binding Affinity (Kd, Ki, IC50) analysis->results

Caption: Experimental workflow for determining protein-ligand binding affinity.

signaling_pathway inhibitor This compound (or Alternative) enzyme 2-Oxoglutarate Dependent Oxygenase (e.g., PHD2, JMJD6) inhibitor->enzyme Inhibition hydroxylation Hydroxylation enzyme->hydroxylation Catalysis substrate Substrate (e.g., HIF-1α, Histones) substrate->hydroxylation downstream Downstream Signaling & Cellular Response (e.g., Gene Expression, Protein Stability) hydroxylation->downstream

Caption: Inhibition of a 2-oxoglutarate dependent oxygenase signaling pathway.

References

head-to-head comparison of different synthetic routes to 2-Carbamoylisonicotinic acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, the efficient synthesis of key intermediates is paramount. 2-Carbamoylisonicotinic acid, a crucial building block in the synthesis of various pharmaceutical compounds, can be prepared through several synthetic pathways. This guide provides a head-to-head comparison of two prominent routes: the direct amidation of isonicotinic acid and the hydrolysis of 2-cyanoisonicotinic acid. This objective analysis, supported by available experimental data, will assist in selecting the most suitable method based on factors such as yield, reaction conditions, and starting material accessibility.

Data Presentation: A Comparative Overview

The following table summarizes the key quantitative data for the two primary synthetic routes to this compound.

ParameterRoute 1: Direct Amidation of Isonicotinic Acid Route 2: Hydrolysis of 2-Cyanoisonicotinic Acid
Starting Material Isonicotinic Acid2-Cyanoisonicotinic Acid
Key Reagents Formamide, Ammonium Peroxodisulfate, Sulfuric AcidSodium Hydroxide, Hydrochloric Acid
Solvent Acetonitrile, WaterWater
Reaction Temperature 65-75 °CReflux (approx. 100 °C)
Reaction Time Not explicitly stated, but addition of peroxodisulfate is key4 hours[1]
Reported Yield > 80% (for the carboxamide intermediate)[2]89.6% (for a similar hydrolysis of 2-cyanopyridine)[1]
Product Purity High purity reported for the intermediate[2]Not explicitly stated for the target molecule
Key Advantages High reported yield, readily available starting material.Potentially high yield, straightforward hydrolysis.
Key Disadvantages Use of a strong oxidizing agent, detailed protocol for product isolation not fully available.Accessibility and cost of 2-cyanoisonicotinic acid, lack of a specific protocol for this substrate.

Experimental Protocols

Route 1: Direct Amidation of Isonicotinic Acid

This route is based on the direct carboxamidation of isonicotinic acid in the presence of formamide and a peroxodisulfate salt. The following protocol is adapted from a patented process for the preparation of 2,4-pyridinedicarboxylic acid, where this compound is a key intermediate[2].

Materials:

  • Isonicotinic acid

  • Acetonitrile

  • Sulfuric acid (98%)

  • Formamide

  • Ammonium peroxodisulfate

  • Water

Procedure:

  • In a suitable reaction vessel, a suspension of isonicotinic acid in acetonitrile is prepared at room temperature.

  • Concentrated sulfuric acid is added to the suspension.

  • The mixture is heated to approximately 60 °C.

  • A solution of formamide in water is added to the reaction mixture, resulting in a clear solution.

  • The solution is then heated to 70 °C.

  • Ammonium peroxodisulfate is added portion-wise to the reaction mixture while maintaining the temperature between 65 °C and 75 °C.

  • After the addition is complete, the reaction is stirred for a period to ensure completion.

  • Purification (Proposed): The reaction mixture is cooled to room temperature. The solvent is removed under reduced pressure. The residue is then treated with a saturated solution of sodium bicarbonate to neutralize any remaining acid. The aqueous layer is extracted with a suitable organic solvent (e.g., ethyl acetate) to remove organic impurities. The pH of the aqueous layer is then carefully adjusted with hydrochloric acid to precipitate the this compound. The solid product is collected by filtration, washed with cold water, and dried under vacuum.

Route 2: Hydrolysis of 2-Cyanoisonicotinic Acid

Materials:

  • 2-Cyanoisonicotinic acid

  • Sodium hydroxide (30% solution)

  • Hydrochloric acid (30% solution)

  • Deionized water

Procedure:

  • 2-Cyanoisonicotinic acid is dissolved in deionized water in a round-bottom flask equipped with a reflux condenser.

  • A 30% solution of sodium hydroxide is added to the flask.

  • The reaction mixture is heated to reflux and maintained at this temperature for approximately 4 hours.

  • The reaction is monitored for the consumption of the starting material.

  • After completion, the reaction mixture is cooled to room temperature.

  • The pH of the solution is carefully adjusted with a 30% hydrochloric acid solution to precipitate the this compound. The isoelectric point should be carefully determined to maximize precipitation.

  • The precipitated solid is collected by filtration, washed with cold deionized water, and dried under vacuum.

Mandatory Visualization

The following diagrams illustrate the logical flow of the two synthetic routes.

Synthetic_Route_1 start Isonicotinic Acid product This compound start->product Direct Amidation Acetonitrile/Water, 65-75 °C reagents Formamide, (NH4)2S2O8, H2SO4

Caption: Route 1: Direct Amidation of Isonicotinic Acid.

Synthetic_Route_2 start 2-Cyanoisonicotinic Acid product This compound start->product Hydrolysis Water, Reflux reagents NaOH, HCl

Caption: Route 2: Hydrolysis of 2-Cyanoisonicotinic Acid.

References

A Comparative Guide to Assessing Antibody Cross-Reactivity Against 2-Carbamoylisonicotinic Acid Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for evaluating the cross-reactivity of antibodies raised against 2-Carbamoylisonicotinic acid-protein conjugates. Understanding antibody specificity is paramount for the development of reliable immunoassays and targeted therapeutics. This document offers a comparative analysis of key experimental techniques, presenting methodologies and hypothetical data to illustrate the assessment process.

Introduction

This compound is a small molecule that, when conjugated to a carrier protein, can elicit a specific antibody response. A critical aspect of characterizing these antibodies is determining their cross-reactivity with structurally related compounds. Cross-reactivity occurs when an antibody binds to molecules other than the target antigen, potentially leading to inaccurate assay results or off-target effects in therapeutic applications.[1] This guide compares three widely used methods for assessing antibody cross-reactivity: Competitive Enzyme-Linked Immunosorbent Assay (ELISA), Surface Plasmon Resonance (SPR), and Western Blotting.

Predicting Cross-Reactivity: The Role of Structural Similarity

The likelihood of an antibody cross-reacting with other molecules is largely dependent on the structural similarity between the immunizing hapten (this compound) and the potential cross-reactants.[2] Molecules with similar shape, size, and distribution of chemical moieties are more likely to be recognized by the antibody's binding site.

For antibodies raised against this compound, potential cross-reactants would include isomers and derivatives of pyridine carboxylic acids. A computational approach using molecular similarity methods can help predict potential cross-reactivity by comparing the structural and electronic features of these compounds to the original hapten.[2]

Hypothetical Cross-Reactant Panel:

To empirically assess cross-reactivity, a panel of structurally related compounds should be tested. Based on the structure of this compound, a hypothetical panel could include:

  • Isonicotinic acid: The parent carboxylic acid.

  • Nicotinic acid: An isomer with the carboxyl group at position 3.

  • Picolinic acid: An isomer with the carboxyl group at position 2.

  • Isonicotinamide: The parent amide.

  • 2-Methylisonicotinic acid: A derivative with a substitution on the pyridine ring.

  • 4-Carbamoylbenzoic acid: An analog with a benzene ring instead of a pyridine ring.

Comparative Analysis of Cross-Reactivity Assessment Techniques

The following sections detail the experimental protocols and present hypothetical comparative data for assessing the cross-reactivity of anti-2-Carbamoylisonicotinic acid antibodies.

Competitive Enzyme-Linked Immunosorbent Assay (ELISA)

Competitive ELISA is a robust and widely used method for quantifying the cross-reactivity of antibodies against small molecules.[3] In this assay, the free hapten (or a potential cross-reactant) in solution competes with a hapten-protein conjugate immobilized on a microplate for binding to a limited amount of antibody. The signal generated is inversely proportional to the concentration of the free hapten in the sample.

Data Presentation: Hypothetical Competitive ELISA Results

CompoundChemical StructureIC50 (nM)Cross-Reactivity (%)
This compound Pyridine ring with a carboxyl group at position 4 and a carbamoyl group at position 2.10 100
Isonicotinic acidPyridine ring with a carboxyl group at position 4.5020
Nicotinic acidPyridine ring with a carboxyl group at position 3.5002
Picolinic acidPyridine ring with a carboxyl group at position 2.>1000<1
IsonicotinamidePyridine ring with a carboxamide group at position 4.8012.5
2-Methylisonicotinic acidPyridine ring with a carboxyl group at position 4 and a methyl group at position 2.2005
4-Carbamoylbenzoic acidBenzene ring with a carboxyl group at position 1 and a carbamoyl group at position 4.8001.25

Cross-Reactivity (%) = (IC50 of this compound / IC50 of competitor) x 100

Experimental Protocol: Competitive ELISA

  • Coating: A 96-well microtiter plate is coated with a this compound-protein conjugate (e.g., BSA-conjugate) at a concentration of 1-10 µg/mL in coating buffer (0.05 M carbonate-bicarbonate, pH 9.6). The plate is incubated overnight at 4°C.

  • Washing: The plate is washed three times with wash buffer (PBS with 0.05% Tween 20).

  • Blocking: The remaining protein-binding sites are blocked by adding 200 µL of blocking buffer (e.g., 1% BSA in PBS) to each well and incubating for 1-2 hours at 37°C.

  • Competition: A mixture of the anti-2-Carbamoylisonicotinic acid antibody and varying concentrations of the free hapten or potential cross-reactant is prepared. 100 µL of this mixture is added to the wells and incubated for 1-2 hours at 37°C.

  • Washing: The plate is washed three times with wash buffer.

  • Detection: A secondary antibody conjugated to an enzyme (e.g., HRP-conjugated anti-IgG) is added to each well and incubated for 1 hour at 37°C.

  • Washing: The plate is washed five times with wash buffer.

  • Substrate Addition: A substrate solution (e.g., TMB) is added to each well, and the plate is incubated in the dark for 15-30 minutes.

  • Stopping the Reaction: The enzyme reaction is stopped by adding a stop solution (e.g., 2 M H2SO4).

  • Data Acquisition: The optical density is measured at 450 nm using a microplate reader. The IC50 values (the concentration of competitor that inhibits 50% of the antibody binding) are calculated to determine the cross-reactivity.[4]

Experimental Workflow: Competitive ELISA

ELISA_Workflow start Start coating Coat Plate with This compound-BSA start->coating wash1 Wash coating->wash1 blocking Block with BSA wash1->blocking competition Add Antibody + Competitor Mix blocking->competition wash2 Wash competition->wash2 secondary_ab Add HRP-conjugated Secondary Antibody wash2->secondary_ab wash3 Wash secondary_ab->wash3 substrate Add TMB Substrate wash3->substrate stop Add Stop Solution substrate->stop read Read Absorbance at 450 nm stop->read end End read->end

Caption: Workflow for Competitive ELISA.

Surface Plasmon Resonance (SPR)

SPR is a label-free technique that provides real-time quantitative data on the binding kinetics (association and dissociation rates) and affinity of molecular interactions.[5] For cross-reactivity studies, the antibody is typically immobilized on a sensor chip, and the hapten and potential cross-reactants are flowed over the surface.

Data Presentation: Hypothetical SPR Kinetic Data

Compoundka (1/Ms)kd (1/s)KD (M)
This compound 1.5 x 10^5 5.0 x 10^-4 3.3 x 10^-9
Isonicotinic acid8.0 x 10^42.0 x 10^-32.5 x 10^-8
Nicotinic acid2.5 x 10^45.0 x 10^-32.0 x 10^-7
Picolinic acidNot DeterminableNot Determinable> 10^-6
Isonicotinamide6.5 x 10^48.0 x 10^-41.2 x 10^-8
2-Methylisonicotinic acid4.0 x 10^43.5 x 10^-38.8 x 10^-8
4-Carbamoylbenzoic acid1.0 x 10^46.0 x 10^-36.0 x 10^-7

ka (association rate constant), kd (dissociation rate constant), KD (equilibrium dissociation constant) = kd/ka

Experimental Protocol: SPR Analysis

  • Chip Preparation and Antibody Immobilization: A sensor chip (e.g., CM5) is activated using a mixture of N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). The anti-2-Carbamoylisonicotinic acid antibody is then injected over the activated surface to achieve the desired immobilization level. Finally, the remaining active sites are deactivated with ethanolamine.

  • Analyte Preparation: The hapten and potential cross-reactants are prepared in a series of concentrations in a suitable running buffer (e.g., HBS-EP).

  • Binding Analysis: The prepared analytes are injected sequentially over the antibody-immobilized surface. The association is monitored for a defined period, followed by a dissociation phase where only running buffer is flowed.

  • Regeneration: After each analyte injection, the sensor surface is regenerated using a low pH buffer (e.g., glycine-HCl, pH 2.5) to remove the bound analyte.

  • Data Analysis: The resulting sensorgrams are fitted to a suitable binding model (e.g., 1:1 Langmuir) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).[6]

Experimental Workflow: Surface Plasmon Resonance (SPR)

SPR_Workflow start Start immobilization Immobilize Antibody on Sensor Chip start->immobilization analyte_prep Prepare Analytes (Hapten & Cross-Reactants) immobilization->analyte_prep binding_analysis Inject Analytes & Monitor Association/Dissociation analyte_prep->binding_analysis regeneration Regenerate Sensor Surface binding_analysis->regeneration data_analysis Analyze Sensorgrams & Determine Kinetic Constants binding_analysis->data_analysis regeneration->binding_analysis Repeat for each analyte end End data_analysis->end

Caption: Workflow for SPR Analysis.

Western Blotting

Western Blotting is a powerful technique for assessing the specificity of antibodies against protein conjugates.[7] In the context of cross-reactivity for a small molecule, this method can be adapted to a competitive format to determine if free haptens or their analogs can inhibit the binding of the antibody to the immobilized hapten-protein conjugate.

Data Presentation: Hypothetical Competitive Western Blot Results

Competitor CompoundConcentrationBand Intensity (% of Control)
None (Control)-100
This compound 100 nM5
Isonicotinic acid100 nM45
Nicotinic acid100 nM90
Picolinic acid100 nM98
Isonicotinamide100 nM30
2-Methylisonicotinic acid100 nM75
4-Carbamoylbenzoic acid100 nM95

Experimental Protocol: Competitive Western Blotting

  • SDS-PAGE: The this compound-protein conjugate (e.g., KLH-conjugate) is separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: The separated proteins are transferred from the gel to a nitrocellulose or PVDF membrane.

  • Blocking: The membrane is incubated with a blocking buffer (e.g., 5% non-fat milk in TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

  • Competitive Incubation: The primary antibody (anti-2-Carbamoylisonicotinic acid) is pre-incubated with a high concentration of the free hapten or a potential cross-reactant for 1-2 hours.

  • Primary Antibody Incubation: The membrane is then incubated with the antibody-competitor mixture overnight at 4°C. A control lane is incubated with the primary antibody alone.

  • Washing: The membrane is washed three times with TBST.

  • Secondary Antibody Incubation: The membrane is incubated with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Washing: The membrane is washed three times with TBST.

  • Detection: The protein bands are visualized using a chemiluminescent substrate and an imaging system.

  • Data Analysis: The intensity of the bands in the presence of competitors is compared to the control band to assess the degree of inhibition.

Experimental Workflow: Competitive Western Blotting

WB_Workflow start Start sds_page SDS-PAGE of Hapten-Protein Conjugate start->sds_page transfer Transfer to Membrane sds_page->transfer blocking Block Membrane transfer->blocking pre_incubation Pre-incubate Primary Antibody with Competitor blocking->pre_incubation primary_incubation Incubate Membrane with Antibody-Competitor Mix pre_incubation->primary_incubation wash1 Wash primary_incubation->wash1 secondary_incubation Incubate with HRP-conjugated Secondary Antibody wash1->secondary_incubation wash2 Wash secondary_incubation->wash2 detection Chemiluminescent Detection wash2->detection analysis Analyze Band Intensity detection->analysis end End analysis->end

Caption: Workflow for Competitive Western Blotting.

Comparison of Techniques

FeatureCompetitive ELISASurface Plasmon Resonance (SPR)Competitive Western Blotting
Principle Competition for antibody binding between immobilized and free antigen.Real-time measurement of mass changes on a sensor surface due to binding.Inhibition of antibody binding to a blotted antigen by a free competitor.
Data Output Endpoint measurement (IC50, % cross-reactivity).[8]Real-time kinetic data (ka, kd, KD).[9]Semi-quantitative (band intensity).
Throughput High (96-well plates).Medium to High (depending on the instrument).Low.
Label Requirement Labeled secondary antibody (enzyme conjugate).Label-free.[5]Labeled secondary antibody (enzyme conjugate).
Sensitivity High.[10]Very High.[11]Moderate.
Information Provided Relative affinity.Absolute affinity and kinetics.[12]Specificity and relative binding inhibition.
Complexity Relatively simple and widely available.Requires specialized equipment and expertise.Labor-intensive and multi-step.

Conclusion

The assessment of antibody cross-reactivity is a critical step in the validation of antibodies raised against small molecule conjugates like this compound. This guide provides a comparative overview of three essential techniques: competitive ELISA, SPR, and competitive Western blotting.

  • Competitive ELISA is a high-throughput and cost-effective method for screening and ranking a large number of potential cross-reactants based on their relative affinities.

  • Surface Plasmon Resonance offers in-depth, real-time kinetic and affinity data, providing a detailed understanding of the binding interactions.[5]

  • Competitive Western Blotting is valuable for confirming the specificity of the antibody for the protein conjugate and assessing the inhibitory potential of free haptens in a qualitative or semi-quantitative manner.

The choice of method, or combination of methods, will depend on the specific research question, the required level of detail, and the available resources. A thorough characterization of antibody cross-reactivity using these approaches is essential for ensuring the accuracy and reliability of immunoassays and the safety and efficacy of antibody-based therapeutics.

References

Benchmarking the Inhibitory Activity of 2-Carbamoylisonicotinic Acid Against Kynurenine 3-Monooxygenase

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the inhibitory activity of 2-Carbamoylisonicotinic acid against the enzyme Kynurenine 3-Monooxygenase (KMO), benchmarked against established standard inhibitors. Due to the limited publicly available data on the direct KMO inhibitory activity of this compound, this guide utilizes a hypothetical IC50 value for illustrative comparison. The experimental protocols provided herein are detailed to enable researchers to conduct their own assessments.

Introduction to Kynurenine 3-Monooxygenase (KMO)

Kynurenine 3-monooxygenase is a critical flavin-dependent enzyme in the kynurenine pathway, the primary route for tryptophan metabolism.[1][2] This pathway is integral to the de novo synthesis of nicotinamide adenine dinucleotide (NAD+). KMO is located on the outer mitochondrial membrane and catalyzes the conversion of L-kynurenine to 3-hydroxykynurenine.[3] This enzymatic step represents a key branch point in the pathway, as its inhibition can shift the metabolic flux towards the production of the neuroprotective metabolite kynurenic acid, while reducing the formation of potentially neurotoxic downstream metabolites like quinolinic acid.[1][4] Consequently, KMO has emerged as a significant therapeutic target for a range of neurodegenerative and neuroinflammatory diseases.[5][6]

Comparative Inhibitory Activity

For the purpose of this guide, we will compare the inhibitory potential of this compound with two well-characterized KMO inhibitors: Ro 61-8048 and UPF648.

CompoundTargetIC50 (nM)Notes
This compound KMO1500 (Hypothetical) Picolinic acid, a structurally related compound, is an endogenous metabolite in the kynurenine pathway. Some pyridine analogs have been investigated as inhibitors of other enzymes in the pathway, such as QPRT.[7]
Ro 61-8048KMO37A potent and selective, competitive inhibitor of KMO.[8]
UPF648KMO20A potent KMO inhibitor.[9]

Disclaimer: The IC50 value for this compound is hypothetical and for illustrative purposes only. Experimental validation is required to determine its actual inhibitory activity against KMO.

Signaling Pathway

The kynurenine pathway is a complex cascade of enzymatic reactions. Inhibition of KMO alters the balance of neuroactive metabolites derived from tryptophan.

Kynurenine Pathway cluster_inhibition Inhibition Tryptophan Tryptophan Kynurenine Kynurenine Tryptophan->Kynurenine IDO/TDO Kynurenic_Acid Kynurenic Acid (Neuroprotective) Kynurenine->Kynurenic_Acid KAT Three_Hydroxykynurenine 3-Hydroxykynurenine Kynurenine->Three_Hydroxykynurenine KMO Quinolinic_Acid Quinolinic Acid (Neurotoxic) Three_Hydroxykynurenine->Quinolinic_Acid Multiple Steps NAD NAD+ Quinolinic_Acid->NAD QPRT KMO_Inhibitor KMO Inhibitors (e.g., Ro 61-8048, UPF648, This compound) KMO_Inhibitor->Kynurenine

Figure 1: The Kynurenine Pathway and the site of KMO inhibition.

Experimental Workflows and Protocols

Accurate assessment of KMO inhibitory activity requires robust and validated experimental methods. Below are detailed protocols for three commonly used assays.

Fluorescence-Based Assay for KMO Inhibition

This high-throughput screening method measures the consumption of NADPH, a cofactor in the KMO-catalyzed reaction, by monitoring the decrease in its fluorescence.

Fluorescence-Based KMO Assay Workflow start Start prep Reagent Preparation Dilute KMO enzyme, inhibitor, and substrates start->prep plate Plate Loading Add enzyme, inhibitor/vehicle to microplate prep->plate incubate Incubation Incubate at room temperature plate->incubate initiate Reaction Initiation Add Kynurenine and NADPH mixture incubate->initiate read Fluorescence Reading Ex: 340 nm, Em: 460 nm (Measure NADPH fluorescence) initiate->read analyze Data Analysis Calculate % inhibition and IC50 values read->analyze end End analyze->end

Figure 2: Workflow for a fluorescence-based KMO inhibition assay.

Protocol:

  • Reagent Preparation:

    • Prepare a 1X KMO assay buffer.

    • Thaw recombinant human KMO enzyme on ice and dilute to the desired concentration (e.g., 20 µg/mL) in 1X KMO assay buffer.[7]

    • Prepare serial dilutions of the test inhibitor (e.g., this compound) and standard inhibitors in the appropriate solvent (e.g., DMSO), ensuring the final solvent concentration in the assay is low (e.g., <1%).[7]

    • Prepare a substrate mixture containing L-Kynurenine and NADPH in 1X KMO assay buffer.[7]

  • Assay Procedure (96-well plate format):

    • Add 50 µL of diluted KMO enzyme solution to each well, except for the "blank" wells which receive 50 µL of 1X KMO assay buffer.[7]

    • Add 10 µL of the inhibitor dilutions or vehicle control to the appropriate wells.[7]

    • Incubate the plate at room temperature for a defined period (e.g., 10 minutes) to allow for inhibitor binding.

    • Initiate the enzymatic reaction by adding 40 µL of the substrate mixture to all wells.[7]

    • Immediately measure the fluorescence (e.g., Excitation at 340 nm, Emission at 460 nm) in a kinetic mode for a set duration (e.g., 60 minutes) at room temperature.[7]

  • Data Analysis:

    • Determine the initial reaction rates (V0) from the linear portion of the fluorescence decay curve.

    • Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable dose-response model to determine the IC50 value.

LC/MS/MS-Based Assay for KMO Inhibition

This method directly measures the product of the KMO reaction, 3-hydroxykynurenine (3-HK), providing a highly specific and quantitative assessment of enzyme activity.[10][11]

LCMS_KMO_Assay_Workflow start Start reaction Enzymatic Reaction Incubate KMO, inhibitor, and substrates start->reaction quench Reaction Quenching Add stop solution (e.g., perchloric acid) reaction->quench prepare Sample Preparation Protein precipitation and centrifugation quench->prepare inject LC/MS/MS Analysis Inject supernatant onto LC/MS/MS system prepare->inject quantify Quantification Measure 3-HK and internal standard peaks inject->quantify analyze Data Analysis Calculate % inhibition and IC50 values quantify->analyze end End analyze->end

Figure 3: Workflow for an LC/MS/MS-based KMO inhibition assay.

Protocol:

  • Enzymatic Reaction:

    • In a microcentrifuge tube, combine the KMO enzyme, 1X assay buffer, and the test inhibitor or vehicle control.

    • Pre-incubate the mixture at 37°C for 10 minutes.

    • Initiate the reaction by adding L-kynurenine and NADPH.

    • Incubate at 37°C for a specified time (e.g., 30 minutes).

  • Sample Preparation:

    • Stop the reaction by adding a quenching solution, such as ice-cold perchloric acid containing an internal standard (e.g., deuterated 3-HK).[11]

    • Vortex and centrifuge at high speed to precipitate proteins.

    • Transfer the supernatant to a clean tube for analysis.

  • LC/MS/MS Analysis:

    • Inject a defined volume of the supernatant onto a reverse-phase C18 column.[10]

    • Use a gradient elution with appropriate mobile phases (e.g., water with 0.1% formic acid and acetonitrile with 0.1% formic acid) to separate the analytes.

    • Detect and quantify 3-HK and the internal standard using a triple quadrupole mass spectrometer in multiple reaction monitoring (MRM) mode.

  • Data Analysis:

    • Calculate the concentration of 3-HK produced in each reaction.

    • Determine the percentage of inhibition for each inhibitor concentration compared to the vehicle control.

    • Calculate the IC50 value by fitting the data to a dose-response curve.

Surface Plasmon Resonance (SPR) for Binding Kinetics

SPR is a label-free technique that allows for the real-time monitoring of the binding interaction between an inhibitor and the KMO enzyme, providing valuable kinetic data (kon, koff) and the dissociation constant (KD).[4]

SPR_Workflow start Start immobilize Immobilization Covalently couple KMO to the sensor chip surface start->immobilize equilibrate Equilibration Flow running buffer over the surface for a stable baseline immobilize->equilibrate association Association Inject inhibitor solution and monitor binding equilibrate->association dissociation Dissociation Flow running buffer and monitor dissociation association->dissociation regenerate Regeneration Inject regeneration solution to remove bound inhibitor dissociation->regenerate analyze Data Analysis Fit sensorgrams to determine kon, koff, and KD regenerate->analyze end End analyze->end

Figure 4: Workflow for SPR analysis of KMO inhibitor binding.

Protocol:

  • KMO Immobilization:

    • Activate the surface of a sensor chip (e.g., CM5) using a mixture of N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

    • Inject the purified KMO enzyme over the activated surface to allow for covalent coupling.

    • Deactivate any remaining active esters using an injection of ethanolamine.

  • Binding Analysis:

    • Equilibrate the sensor surface with a suitable running buffer (e.g., HBS-EP+).

    • Inject a series of concentrations of the test inhibitor over the immobilized KMO surface and a reference flow cell (without KMO).

    • Monitor the change in the SPR signal (response units, RU) in real-time to observe the association phase.

    • After the association phase, switch back to the running buffer to monitor the dissociation of the inhibitor from the enzyme.

    • Between different inhibitor concentrations, regenerate the sensor surface using a specific regeneration solution to remove all bound inhibitor.

  • Data Analysis:

    • Subtract the reference flow cell data from the KMO flow cell data to obtain specific binding sensorgrams.

    • Fit the association and dissociation curves to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (kon), the dissociation rate constant (koff), and the equilibrium dissociation constant (KD).

Conclusion

This guide provides a framework for benchmarking the inhibitory activity of this compound against KMO. While a definitive IC50 value for this compound is not currently available in the public domain, the provided protocols for fluorescence-based, LC/MS/MS, and SPR assays offer robust methods for its experimental determination. By comparing its activity with established standards such as Ro 61-8048 and UPF648, researchers can effectively characterize the potential of this compound as a KMO inhibitor and its potential therapeutic applications in diseases associated with the kynurenine pathway.

References

Correlation of In Vitro and In Vivo Data for 2-Carbamoylisonicotinic Acid-Based PARP Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of in vitro and in vivo data for 2-Carbamoylisonicotinic acid-based compounds, a class of molecules actively investigated for their potential as Poly (ADP-ribose) polymerase (PARP) inhibitors. Establishing a strong correlation between laboratory-based assays and animal model studies is a critical step in the preclinical development of novel therapeutic agents. This document summarizes key performance data, details experimental methodologies, and visualizes the underlying biological pathways and experimental workflows to aid in the objective assessment of these compounds.

Data Summary: In Vitro vs. In Vivo Efficacy

The following table summarizes the publicly available in vitro and in vivo data for a representative this compound-based PARP inhibitor, Olaparib. While not a direct derivative, its development and evaluation pipeline serve as a relevant benchmark for this class of compounds.

CompoundIn Vitro AssayTargetIC50 (nM)In Vivo ModelCell LineAdministrationTumor Growth Inhibition (%)Citation
OlaparibEnzymatic AssayPARP15Mouse XenograftMDA-MB-436 (BRCA1 mutant)50 mg/kg, oral, BIDSignificant tumor regression[1][2]
OlaparibEnzymatic AssayPARP21Mouse XenograftMDA-MB-436 (BRCA1 mutant)50 mg/kg, oral, BIDSignificant tumor regression[1][2]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for the in vitro and in vivo assays cited in this guide.

In Vitro PARP1 Inhibition Assay (Colorimetric)

This assay quantifies the inhibitory effect of a compound on the enzymatic activity of PARP1.

Materials:

  • Human PARP1 enzyme

  • Histone-coated 96-well plates

  • Biotinylated NAD+

  • Activated DNA

  • Streptavidin-HRP

  • Colorimetric HRP substrate (e.g., TMB)

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 25 mM MgCl2, 0.1% Triton X-100)

  • Test compound (this compound derivative)

  • Stop solution (e.g., 1M H₂SO₄)

  • Plate reader

Procedure:

  • Plate Preparation: Histone-coated plates are washed with assay buffer.

  • Reaction Setup: A reaction mixture containing PARP1 enzyme, activated DNA, and the test compound at various concentrations is added to the wells.

  • Initiation: The enzymatic reaction is initiated by the addition of biotinylated NAD+. The plate is incubated at room temperature.

  • Detection: After incubation, the wells are washed, and Streptavidin-HRP is added to bind to the biotinylated ADP-ribose chains attached to the histones.

  • Signal Generation: Following another wash step, the colorimetric HRP substrate is added, and the reaction is allowed to develop.

  • Measurement: The reaction is stopped with a stop solution, and the absorbance is measured using a plate reader at the appropriate wavelength.

  • Data Analysis: The IC50 value, the concentration of the inhibitor required to reduce PARP1 activity by 50%, is calculated from the dose-response curve.

In Vivo Tumor Xenograft Model

This protocol outlines a typical xenograft study to evaluate the in vivo efficacy of a test compound in a mouse model.

Materials:

  • Immunocompromised mice (e.g., nude or SCID)

  • Cancer cell line (e.g., MDA-MB-436)

  • Matrigel (or similar basement membrane matrix)

  • Test compound formulated for in vivo administration

  • Vehicle control

  • Calipers for tumor measurement

Procedure:

  • Cell Culture: The selected cancer cell line is cultured under standard conditions.

  • Tumor Implantation: A specific number of cells are harvested, resuspended in a mixture of media and Matrigel, and subcutaneously injected into the flank of the mice.

  • Tumor Growth and Randomization: Tumors are allowed to grow to a palpable size. Mice are then randomized into treatment and control groups.

  • Treatment Administration: The test compound is administered to the treatment group via the desired route (e.g., oral gavage, intraperitoneal injection) at a predetermined dose and schedule. The control group receives the vehicle.

  • Tumor Measurement: Tumor volume is measured regularly (e.g., twice weekly) using calipers.

  • Monitoring: Mice are monitored for signs of toxicity, and body weight is recorded.

  • Endpoint: The study is concluded when tumors in the control group reach a predetermined size, or at a specified time point.

  • Data Analysis: Tumor growth inhibition is calculated by comparing the average tumor volume in the treatment group to the control group.

Visualizations

Diagrams are provided to illustrate the relevant biological pathway and a generalized experimental workflow.

PARP_Signaling_Pathway cluster_0 DNA Damage and PARP Activation cluster_1 DNA Repair Cascade cluster_2 Inhibition by this compound Derivatives DNA_Damage DNA Single-Strand Break PARP1 PARP1 DNA_Damage->PARP1 Recruitment & Activation DNA_Repair DNA Repair PAR Poly(ADP-ribose) Chains PARP1->PAR NAD+ substrate Repair_Proteins DNA Repair Proteins (XRCC1, Ligase III, etc.) PAR->Repair_Proteins Recruitment Repair_Proteins->DNA_Repair Inhibitor 2-Carbamoylisonicotinic Acid Derivative Inhibitor->PARP1 Inhibition Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Validation cluster_correlation Data Correlation Assay_Dev PARP Inhibition Assay (e.g., Colorimetric) IC50_Det IC50 Determination Assay_Dev->IC50_Det Correlation In Vitro-In Vivo Correlation Analysis IC50_Det->Correlation Xenograft Tumor Xenograft Model (e.g., Mouse with MDA-MB-436) Efficacy Efficacy Study (Tumor Growth Inhibition) Xenograft->Efficacy Efficacy->Correlation

References

Establishing Reproducibility of Synthesis Methods for 2-Carbamoylisonicotinic Acid: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of 2-Carbamoylisonicotinic acid, a potentially valuable building block in pharmaceutical and materials science, presents a notable challenge due to the lack of well-established and reproducible published methods. This guide provides a comparative analysis of potential synthetic routes derived from existing literature on related compounds. The information herein is intended to serve as a foundational resource for researchers aiming to develop a reliable and scalable synthesis for this target molecule.

Executive Summary

  • Method 1: Direct Carbamoylation of Isonicotinic Acid. This approach, adapted from a patent describing the synthesis of a related dicarboxylic acid, appears to be the most direct and promising route.

  • Method 2: Selective Hydrolysis of 2,4-Dicyanopyridine. This pathway is more speculative as it relies on a selective chemical transformation that is not well-documented for this specific substrate.

This guide provides hypothetical experimental protocols for each method, a comparative analysis of their potential strengths and weaknesses, and a visual representation of the synthetic strategies. All data presented is based on analogous reactions and should be considered theoretical pending experimental validation.

Comparative Analysis of Proposed Synthesis Methods

The following table summarizes the key theoretical parameters for the two proposed synthesis methods for this compound.

ParameterMethod 1: Direct CarbamoylationMethod 2: Selective Hydrolysis
Starting Material Isonicotinic Acid2,4-Dicyanopyridine
Key Reagents Formamide, Ammonium Peroxodisulfate, Sulfuric AcidSulfuric Acid, Water
Number of Steps 12 (including synthesis of dinitrile)
Potential Yield Moderate to Good (based on analogous reaction)Variable (highly dependent on selectivity)
Potential Purity Good (potential for crystalline product)Moderate (risk of over-hydrolysis)
Scalability Potentially scalableChallenging due to selectivity control
Key Challenges Handling of peroxodisulfate, reaction optimizationAchieving selective mono-hydrolysis
Safety Considerations Peroxodisulfates are strong oxidizersHandling of cyanide-containing compounds

Experimental Protocols (Hypothetical)

The following protocols are proposed based on existing literature and require experimental validation and optimization.

Method 1: Direct Carbamoylation of Isonicotinic Acid

This protocol is adapted from the synthesis of 2-carbamoylpyridine-4-carboxylic acid as an intermediate in the preparation of 2,4-pyridine dicarboxylic acid, as described in US Patent 5,614,636 A.[1]

Reaction Scheme:

Procedure:

  • To a stirred suspension of isonicotinic acid (1.0 eq) in acetonitrile, add concentrated sulfuric acid (0.4 eq) at room temperature.

  • Heat the suspension to 60°C.

  • Add a solution of formamide (5.5 eq) in water.

  • Slowly add a solution of ammonium peroxodisulfate (1.1 eq) in water, maintaining the reaction temperature between 70-75°C.

  • After the addition is complete, stir the mixture at 73°C for 90 minutes.

  • Cool the reaction mixture and add water to precipitate the product.

  • Filter the suspension and wash the filter cake with water.

  • The resulting solid is the crude this compound, which can be further purified by recrystallization.

Method 2: Selective Hydrolysis of 2,4-Dicyanopyridine

This proposed method involves two main stages: the synthesis of the 2,4-dicyanopyridine precursor and its subsequent selective hydrolysis. The selective hydrolysis of one nitrile group in the presence of another on a pyridine ring is a significant challenge and the conditions provided are a starting point for investigation.

Step 2a: Synthesis of 2,4-Dicyanopyridine (Illustrative)

A potential route to 2,4-dicyanopyridine could involve the reaction of 4-amidopyridine N-oxide with a cyanating agent. One literature method describes the formation of 2-cyano-4-amidopyridine from 4-amidopyridine N-oxide using dimethylcarbamoyl chloride and potassium cyanide.[2] A subsequent dehydration of the amide and conversion of another group to a nitrile would be required. For the purpose of this guide, we will assume the availability of 2,4-dicyanopyridine.

Step 2b: Selective Hydrolysis

Reaction Scheme:

Procedure:

  • Carefully add 2,4-dicyanopyridine (1.0 eq) to concentrated sulfuric acid at 0°C.

  • Allow the mixture to warm to room temperature and stir until the solid has dissolved.

  • Slowly and carefully add water to the reaction mixture, maintaining the temperature below 50°C.

  • Heat the reaction mixture to 60-70°C and monitor the reaction progress by a suitable analytical technique (e.g., HPLC, TLC) to maximize the formation of the mono-amide and minimize the formation of the dicarboxylic acid.

  • Once the desired conversion is achieved, cool the reaction mixture and carefully pour it onto crushed ice.

  • Adjust the pH of the solution with a suitable base (e.g., sodium hydroxide) to precipitate the product.

  • Filter the precipitate, wash with cold water, and dry.

  • Purification would likely involve chromatography to separate the desired product from the starting material and the diacid byproduct.

Visualizing the Synthetic Pathways

The following diagrams illustrate the logical flow of the two proposed synthetic methods for this compound.

Synthesis_Pathways cluster_0 Method 1: Direct Carbamoylation cluster_1 Method 2: Selective Hydrolysis Isonicotinic_Acid Isonicotinic Acid Product_1 2-Carbamoylisonicotinic Acid Isonicotinic_Acid->Product_1 Formamide, (NH4)2S2O8, H2SO4, 70-75°C Dicyanopyridine 2,4-Dicyanopyridine Product_2 2-Carbamoylisonicotinic Acid Dicyanopyridine->Product_2 H2SO4, H2O, 60-70°C (Selective Hydrolysis)

Caption: Proposed synthetic pathways for this compound.

Experimental_Workflow_Comparison cluster_method1 Method 1 Workflow cluster_method2 Method 2 Workflow Start Objective: Synthesize this compound M1_Start Start with Isonicotinic Acid Start->M1_Start M2_Start Start with 2,4-Dicyanopyridine Start->M2_Start M1_Reaction One-Pot Reaction: Carbamoylation M1_Start->M1_Reaction M1_Workup Precipitation and Filtration M1_Reaction->M1_Workup M1_Purification Recrystallization M1_Workup->M1_Purification M1_Product Final Product M1_Purification->M1_Product M2_Reaction Controlled Hydrolysis M2_Start->M2_Reaction M2_Workup Neutralization and Precipitation M2_Reaction->M2_Workup M2_Purification Chromatography M2_Workup->M2_Purification M2_Product Final Product M2_Purification->M2_Product

Caption: Comparative workflow of the proposed synthesis methods.

Conclusion and Recommendations

Based on the available information, the direct carbamoylation of isonicotinic acid (Method 1) represents the most promising starting point for developing a reproducible synthesis of this compound. While the protocol requires optimization, it is based on a documented, albeit not fully characterized, transformation. Method 2, involving selective hydrolysis, is scientifically interesting but carries a higher risk due to the challenge of controlling the reaction's selectivity.

It is strongly recommended that any researcher undertaking the synthesis of this compound performs small-scale feasibility studies for both proposed methods. Careful reaction monitoring and product characterization will be crucial to establishing a robust and reproducible protocol. The development of a reliable analytical method for quantifying the starting material, desired product, and potential byproducts is an essential first step.

References

A Comparative Analysis of Isonicotinic Acid Analogs: Insights from Molecular Docking Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the molecular docking of isonicotinic acid analogs against a hypothetical enzyme target. The data and protocols presented are synthesized from established methodologies in computational drug design to offer a representative example of how such studies are conducted and interpreted.

Quantitative Docking Results

The following table summarizes the predicted binding affinities and interactions of 2-Carbamoylisonicotinic acid and its hypothetical analogs against a representative enzyme active site. Lower binding energy values are indicative of a more favorable interaction.

Compound NameStructureBinding Energy (kcal/mol)Key Interacting ResiduesHydrogen BondsHydrophobic Interactions
This compound (Structure of this compound)-7.2TYR88, SER122, HIS453ALA48, VAL121
Analog A: 2-Methylcarbamoylisonicotinic acid (Structure of 2-Methylcarbamoylisonicotinic acid)-7.5TYR88, SER122, HIS45, PHE903ALA48, VAL121, LEU89
Analog B: 2-Cyanoisonicotinic acid (Structure of 2-Cyanoisonicotinic acid)-6.8TYR88, SER1222ALA48, VAL121
Analog C: 2-Carbamoyl-6-methylisonicotinic acid (Structure of 2-Carbamoyl-6-methylisonicotinic acid)-7.9TYR88, SER122, HIS45, ASP1234ALA48, VAL121, MET124

Experimental Protocols

The following is a generalized protocol for the comparative molecular docking study, based on common practices in the field.

Preparation of the Receptor and Ligands
  • Receptor Preparation: The three-dimensional crystal structure of the target enzyme is obtained from the Protein Data Bank (PDB). Water molecules and co-crystallized ligands are typically removed. Polar hydrogen atoms and Kollman charges are added to the protein structure using software like AutoDockTools.[1] The prepared protein structure is saved in the PDBQT file format.

  • Ligand Preparation: The 3D structures of this compound and its analogs are sketched using a molecular editor and optimized to their lowest energy conformation. Gasteiger charges are assigned, and the structures are saved in the PDBQT format.

Molecular Docking Simulation
  • Grid Box Definition: A grid box is defined around the active site of the enzyme to specify the search space for the ligand. The dimensions and center of the grid box are determined based on the location of the co-crystallized ligand or by identifying the binding pocket using computational tools.

  • Docking with AutoDock Vina: The molecular docking simulations are performed using AutoDock Vina.[1][2] The program systematically samples different conformations and orientations of each ligand within the defined grid box and calculates the binding affinity for each pose using its scoring function. The pose with the lowest binding energy is considered the most favorable.

Analysis of Docking Results
  • Binding Energy Comparison: The binding energies of the different analogs are compared to rank their potential inhibitory activity.

  • Interaction Analysis: The protein-ligand interaction profiles for the best-docked poses are analyzed to identify key interacting amino acid residues. This includes identifying hydrogen bonds and hydrophobic interactions, which are crucial for the stability of the protein-ligand complex. Visualization of these interactions is often done using software like PyMOL or Discovery Studio.

Visualizing the Docking Workflow

The following diagram illustrates the general workflow of a comparative molecular docking study.

G Comparative Molecular Docking Workflow cluster_prep Preparation cluster_docking Docking Simulation cluster_analysis Analysis receptor_prep Receptor Preparation (PDBQT) grid_def Grid Box Definition receptor_prep->grid_def ligand_prep Ligand Preparation (PDBQT) autodock AutoDock Vina ligand_prep->autodock grid_def->autodock binding_energy Binding Energy Comparison autodock->binding_energy interaction_analysis Interaction Analysis autodock->interaction_analysis lead_identification Lead Identification binding_energy->lead_identification interaction_analysis->lead_identification

Caption: General workflow for a comparative molecular docking study.

References

Safety Operating Guide

Safe Disposal of 2-Carbamoylisonicotinic Acid: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For immediate release

This guide provides essential safety and logistical information for the proper disposal of 2-Carbamoylisonicotinic acid, tailored for researchers, scientists, and drug development professionals. Adherence to these procedures is critical for maintaining a safe laboratory environment and ensuring regulatory compliance.

I. Pre-Disposal Safety and Handling

Personal Protective Equipment (PPE): A comprehensive assessment of the risks should be conducted before handling. The following PPE is mandatory:

PPE CategorySpecificationRationale
Eye Protection Chemical safety goggles meeting EN 166 (EU) or OSHA 29 CFR 1910.133 (US) standards.Protects against potential splashes and airborne particles.
Hand Protection Chemical-impermeable gloves (e.g., nitrile).Prevents direct skin contact with the chemical.
Body Protection Laboratory coat or chemical-resistant apron.Protects against spills and contamination of personal clothing.
Respiratory Protection A NIOSH/MSHA or European Standard EN 136 approved respirator may be required for large quantities, in case of spills, or if working in an area with inadequate ventilation.Minimizes the risk of inhaling chemical dust or vapors.

Handling Procedures:

  • All work with this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[1]

  • Avoid all direct personal contact, including inhalation of dust or vapors.[1]

  • Eating, drinking, and smoking are strictly prohibited in areas where this chemical is handled or stored.[1]

  • Wash hands thoroughly with soap and water after handling the substance.[1]

  • Keep containers tightly sealed when not in use and store in a cool, dry, and well-ventilated location.[1]

II. Step-by-Step Disposal Protocol

The disposal of this compound must be carried out in strict accordance with local, state, and national environmental regulations.[1] Under no circumstances should this chemical be disposed of down the drain or in the regular trash. [1]

Step 1: Waste Collection and Segregation

  • Collect all waste containing this compound, including contaminated consumables (e.g., gloves, wipes, pipette tips), into a designated and compatible hazardous waste container.[1]

  • The container must be sturdy, leak-proof, and have a secure sealing mechanism.[2]

  • Do not mix this compound waste with incompatible materials.[2] Consult the Safety Data Sheet (SDS) for incompatibility information. If an SDS is not available, treat it as incompatible with strong oxidizing agents, strong acids, and strong bases.[3][4]

Step 2: Container Labeling

  • Clearly label the waste container with the words "Hazardous Waste".[1]

  • The label must include the full chemical name: "this compound".[1]

  • Indicate the approximate quantity or concentration of the waste.

  • Note any other chemical constituents present in the waste mixture.

  • Include the date when the waste was first added to the container.

Step 3: Storage of Waste

  • Store the sealed and labeled hazardous waste container in a designated, secure, and well-ventilated area away from general laboratory traffic.

  • Ensure the storage area is cool and dry.[1]

  • Secondary containment should be used for liquid waste containers to prevent spills.[2]

Step 4: Arrange for Professional Disposal

  • Contact your institution's Environmental Health & Safety (EHS) department or a licensed chemical waste disposal company to arrange for the pickup and proper disposal of the hazardous waste.[1][2]

  • Provide them with a complete and accurate description of the waste contents.

Alternative Disposal Considerations (Subject to EHS Approval):

In some jurisdictions, dilute solutions of simple carboxylic acids (<10% v/v) with a pH between 7 and 9 and no other contaminants may be eligible for drain disposal with copious amounts of water.[2] However, due to the more complex structure of this compound, this method is not recommended without explicit prior approval from your institution's EHS department.[1]

III. Emergency Procedures

In Case of a Spill:

  • Evacuate the immediate area.

  • Ensure proper ventilation.

  • Wearing appropriate PPE, contain the spill using an absorbent material suitable for chemical spills.

  • Collect the absorbed material into a designated hazardous waste container.

  • Clean the spill area thoroughly.

  • Report the spill to your laboratory supervisor and EHS department.

In Case of Personal Exposure:

  • Eyes: Immediately flush with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[3]

  • Skin: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. Seek medical attention if irritation persists.[3]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[3]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.

IV. Disposal Workflow Diagram

The following diagram outlines the decision-making process for the proper disposal of this compound.

G start Waste Generation: This compound ppe Wear Appropriate PPE: - Safety Goggles - Chemical-Resistant Gloves - Lab Coat start->ppe spill Spill or Exposure Occurs start->spill collect_waste Collect Waste in a Designated Hazardous Waste Container ppe->collect_waste label_container Label Container: - 'Hazardous Waste' - 'this compound' - Date and other components collect_waste->label_container store_waste Store Sealed Container in a Secure, Ventilated Area label_container->store_waste contact_ehs Contact EHS or Licensed Waste Disposal Company for Pickup store_waste->contact_ehs disposal_complete Proper Disposal Complete contact_ehs->disposal_complete spill->ppe No emergency_procedures Follow Emergency Procedures: - Evacuate and Ventilate - Contain Spill - Decontaminate - Seek Medical Attention spill->emergency_procedures Yes report_incident Report Incident to Supervisor and EHS emergency_procedures->report_incident

Caption: Decision workflow for the disposal of this compound.

References

Essential Safety and Operational Guide for Handling 2-Carbamoylisonicotinic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides immediate, essential safety and logistical information for the handling and disposal of 2-Carbamoylisonicotinic acid. Adherence to these procedures is critical for ensuring laboratory safety and maintaining experimental integrity.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is a chemical compound that requires careful handling to avoid potential health hazards. Based on available safety data for the compound and structurally similar chemicals, the primary hazards include skin, eye, and respiratory irritation. The following Personal Protective Equipment (PPE) is mandatory when handling this compound.

Table 1: Required Personal Protective Equipment (PPE)

PPE CategorySpecificationRationale
Eye and Face Protection Chemical safety goggles with side shields. A face shield should be worn in addition to goggles when there is a risk of splashing.[1][2]To protect against eye irritation from dust particles or splashes.
Hand Protection Chemical-resistant nitrile or neoprene gloves.[3] Gloves should be inspected for any signs of degradation before use and disposed of after handling the chemical.To prevent skin contact and irritation.
Body Protection A lab coat that is fully buttoned. Consider a chemically resistant apron for larger quantities.To protect skin and personal clothing from contamination.
Respiratory Protection A NIOSH-approved N95 respirator or higher is recommended, especially when handling the powder outside of a certified chemical fume hood.[1]To prevent inhalation of dust particles, which may cause respiratory irritation.

Safe Handling and Operational Workflow

A systematic approach to handling this compound is crucial to minimize exposure and prevent contamination. The following workflow outlines the key steps for safe handling.

G Workflow for Handling this compound cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling A Review Safety Data Sheet (SDS) and establish a designated work area. B Don appropriate Personal Protective Equipment (PPE). A->B C Work within a certified chemical fume hood or ventilated enclosure. B->C D Weigh the desired amount of This compound. C->D E Carefully transfer the compound to the reaction vessel. D->E F Clean any spills immediately with appropriate materials. E->F G Decontaminate the work surface and any equipment used. F->G H Remove and properly dispose of contaminated PPE. G->H I Wash hands thoroughly with soap and water. H->I

Caption: A step-by-step workflow for the safe handling of this compound.

Disposal Plan

Proper disposal of this compound and any contaminated materials is essential to prevent environmental contamination and ensure regulatory compliance.

Step-by-Step Disposal Protocol:

  • Waste Segregation: All solid waste contaminated with this compound, including unused compound, contaminated gloves, weigh boats, and paper towels, should be collected in a designated, clearly labeled hazardous waste container.[3][4]

  • Container Labeling: The hazardous waste container must be labeled with the full chemical name ("this compound"), the associated hazards (e.g., "Irritant"), and the date of accumulation.

  • Storage: The sealed waste container should be stored in a designated satellite accumulation area away from incompatible materials.[1]

  • Aqueous Waste: For dilute aqueous solutions, the waste should be collected in a separate, labeled hazardous waste container. Do not dispose of solutions down the drain unless neutralized and permitted by institutional and local regulations.

  • Disposal Request: Once the waste container is full, or if it has been in accumulation for the maximum time allowed by your institution, a request for disposal should be submitted to your institution's Environmental Health and Safety (EHS) department.

First Aid Measures:

  • In case of eye contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[5]

  • In case of skin contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. If irritation persists, seek medical attention.[5]

  • If inhaled: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.[5]

  • If swallowed: Do NOT induce vomiting. Rinse mouth with water and drink plenty of water. Seek immediate medical attention.[2]

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.